molecular formula C11H13N3O B1337813 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine CAS No. 393590-62-0

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Cat. No.: B1337813
CAS No.: 393590-62-0
M. Wt: 203.24 g/mol
InChI Key: YIBUHJHRURIGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine (CAS 393590-62-0) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary application is in the synthesis of kinase inhibitors for the development of novel anti-cancer therapeutics . The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its ability to serve as a key building block in the construction of bioactive molecules with potential antitumor and anti-inflammatory activity . Research indicates that this compound's structure allows for selective modification, making it ideal for creating diverse molecular architectures aimed at inhibiting specific kinases, such as those in the understudied PCTAIRE subfamily (e.g., CDK16), which are implicated in cancers of the breast, prostate, and cervix . Beyond oncology, this pyrazole derivative is also utilized in the preparation of novel drug candidates targeting neurological disorders, leveraging its potential to cross the blood-brain barrier . The compound features a benzyloxymethyl substituent, which can influence its physicochemical properties and bioavailability. It is supplied for research applications and must be stored sealed in a dry, dark place at room temperature to maintain stability . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(phenylmethoxymethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-6-10(13-14-11)8-15-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUHJHRURIGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447667
Record name 5-Benzyloxymethyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393590-62-0
Record name 5-Benzyloxymethyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine: A Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a crucial building block in modern medicinal chemistry. The 3-aminopyrazole scaffold is a privileged structure, frequently incorporated into potent and selective kinase inhibitors for oncology and other therapeutic areas.[1] This document outlines a robust two-step synthetic strategy, beginning with the synthesis of the key β-ketonitrile intermediate, 4-(benzyloxy)-3-oxobutanenitrile, via a Claisen condensation, followed by a highly efficient cyclocondensation with hydrazine hydrate. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present expected characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this high-value intermediate.

Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents due to their unique ability to interact with biological targets. The 3-aminopyrazole core is one such "privileged scaffold."[1] Its distinct arrangement of hydrogen bond donors and acceptors allows it to serve as a versatile hinge-binding motif in numerous kinase inhibitors.

The target of this guide, this compound (Figure 1), is a particularly valuable derivative. The benzyloxymethyl group at the C5 position provides a synthetic handle for further modification, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target engagement.[1][2] This intermediate is instrumental in the development of novel therapeutics targeting various kinases implicated in cancer and neurological disorders.[2]

Figure 1: Structure of this compound.

Chemical structure of this compound
Note: Image is a placeholder representation.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis is paramount for producing chemical intermediates. Our strategy is predicated on a well-established and highly reliable method for constructing 3-aminopyrazole rings: the cyclocondensation of a β-ketonitrile with hydrazine.[3]

The retrosynthetic analysis (Figure 2) reveals a clear and direct path to the target molecule. The primary disconnection across the pyrazole ring leads back to two commercially available or readily accessible starting materials: hydrazine and the key β-ketonitrile precursor, 4-(benzyloxy)-3-oxobutanenitrile . This precursor, in turn, can be synthesized via a Claisen condensation between an activated benzyloxyacetic acid derivative (like an ester) and acetonitrile.

G target This compound disconnection1 C-N bond formation (Cyclocondensation) target->disconnection1 intermediate1 4-(benzyloxy)-3-oxobutanenitrile disconnection1->intermediate1 hydrazine Hydrazine (H2N-NH2) disconnection1->hydrazine disconnection2 C-C bond formation (Claisen Condensation) intermediate1->disconnection2 start1 Ethyl Benzyloxyacetate disconnection2->start1 start2 Acetonitrile disconnection2->start2

Figure 2: Retrosynthetic analysis of the target molecule.

This two-step approach is advantageous due to its convergence, use of relatively inexpensive starting materials, and the robust nature of the chemical transformations involved.

Step 1: Synthesis of 4-(Benzyloxy)-3-oxobutanenitrile

The cornerstone of this synthesis is the efficient preparation of the β-ketonitrile intermediate. The Claisen condensation is the method of choice for this carbon-carbon bond formation.[4][5]

Mechanistic Rationale

The reaction proceeds by the deprotonation of acetonitrile using a strong, non-nucleophilic base (e.g., sodium hydride or sodium ethoxide) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl benzyloxyacetate. The resulting tetrahedral intermediate subsequently collapses, expelling an ethoxide leaving group to yield the desired β-ketonitrile product.[3][6] A full equivalent of base is required, as the product is acidic and will be deprotonated, driving the reaction equilibrium to completion.[6]

Detailed Experimental Protocol

Materials:

  • Ethyl benzyloxyacetate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Condensation: Add a solution of ethyl benzyloxyacetate (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting ester is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1M HCl until the pH is ~7. Caution: Vigorous hydrogen gas evolution will occur.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-(benzyloxy)-3-oxobutanenitrile as a clear oil.

Step 2: Synthesis of this compound

This final step involves the formation of the heterocyclic core via cyclocondensation.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting cyclic imine yields the final, stable aromatic 3-aminopyrazole product.

G cluster_0 Overall Synthesis Workflow Start Ethyl Benzyloxyacetate + Acetonitrile Step1 Step 1: Claisen Condensation (NaH, THF) Start->Step1 Intermediate 4-(benzyloxy)-3-oxobutanenitrile Step1->Intermediate Step2 Step 2: Cyclocondensation (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Forward synthesis workflow diagram.
Detailed Experimental Protocol

Materials:

  • 4-(benzyloxy)-3-oxobutanenitrile

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol (200 proof)

  • Dichloromethane (DCM)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution. The addition may be mildly exothermic.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with dichloromethane and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, often a waxy solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

Property4-(benzyloxy)-3-oxobutanenitrileThis compound
CAS Number 118602-96-3393590-62-0
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₃N₃O
Molecular Weight 189.21 g/mol 203.24 g/mol
Appearance Colorless to pale yellow oilWhite to off-white solid

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ ~7.3 (m, 5H, Ar-H), δ ~5.5 (s, 1H, pyrazole-CH), δ ~4.8 (br s, 2H, NH₂), δ ~4.5 (s, 2H, Ar-CH₂-O), δ ~4.4 (s, 2H, O-CH₂-pyrazole), δ ~3.0-4.0 (br s, 1H, NH-pyrazole). Note: Shifts are estimates and can vary with solvent and concentration. NH and NH₂ protons are D₂O exchangeable.
¹³C NMR δ ~158 (C-NH₂), δ ~140 (Ar-C), δ ~138 (C-CH₂), δ ~128-127 (Ar-CH), δ ~90 (pyrazole-CH), δ ~72 (Ar-CH₂-O), δ ~65 (O-CH₂-pyrazole). Note: Predicted values.
Mass Spec (ESI) Expected [M+H]⁺ at m/z = 204.11

Safety and Handling

Researcher Responsibility: All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber for hydrazine), is mandatory.[8]

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled or absorbed through the skin.[9][10] It is also flammable.[10] Handle with extreme caution, avoiding any direct contact. An emergency shower and eyewash station must be immediately accessible.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It is corrosive and must be handled under an inert atmosphere.

  • Benzyl Chloride (Precursor to starting material): A lachrymator and potential carcinogen. Handle only in a fume hood.

Waste Disposal: All chemical waste, especially hydrazine-containing solutions, must be collected and disposed of according to institutional and local hazardous waste regulations. Do not mix with incompatible waste streams.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound. The strategy, employing a Claisen condensation followed by a classical pyrazole ring formation, is rooted in fundamental and robust organic chemistry principles. By providing a thorough explanation of the reaction mechanisms, detailed protocols, and critical safety information, this document serves as a comprehensive resource for chemists in the pharmaceutical and biotechnology sectors, empowering them to efficiently produce this key intermediate for next-generation drug discovery programs.

References

  • MySkinRecipes. This compound. [Link]

  • The Royal Society of Chemistry. Supplementary Information - Direct N-heterocyclization of hydrazines. [Link]

  • Organic Syntheses. 2-CHLOROBENZALDEHYDE HYDRAZONE. [Link]

  • Angene Chemical. Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. (2023-10-19). [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Organic Syntheses. 4-AMINO-1,2,4-TRIAZOLE. [Link]

  • University of Regensburg. The Claisen Condensation. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Hydrazine. [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 23.9: The Claisen Condensation Reactions of Esters. (2020-05-30). [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2022-09-30). [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. (2023-09-20). [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxyphenylacetonitrile. [Link]

  • PubChemLite. 5-(benzyloxy)-1h-pyrazol-3-amine. [Link]

  • Arkivoc. 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile. (2023-11-10). [Link]

  • PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Mechanism of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((benzyloxy)methyl)-1H-pyrazol-3-amine is a pivotal structural motif in medicinal chemistry, frequently incorporated into pharmacologically active agents, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, focusing on the prevalent and efficient methodology starting from a β-ketonitrile precursor. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended to serve as an authoritative resource for researchers engaged in the design and synthesis of novel therapeutics based on the aminopyrazole scaffold.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole core is a well-established "privileged scaffold" in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to participate in a wide range of interactions with biological targets. Specifically, 5-substituted-3-aminopyrazoles are crucial building blocks for a variety of bicyclic heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to be potent inhibitors of protein kinases.[1] The title compound, with its benzyloxy-protected hydroxymethyl group at the 5-position, offers a versatile handle for further synthetic elaboration, making it a highly valuable intermediate in the development of targeted therapies.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: hydrazine and a suitable 1,3-dielectrophilic precursor. The most direct and widely adopted strategy involves the condensation of hydrazine with the β-ketonitrile, 4-(benzyloxy)-3-oxobutanenitrile .[1] This approach is favored due to the commercial availability or straightforward preparation of the starting materials and the high efficiency of the pyrazole-forming cyclization.

Retrosynthesis Target This compound Disconnect C-N bond formation (Cyclocondensation) Target->Disconnect Precursors 4-(benzyloxy)-3-oxobutanenitrile + Hydrazine Disconnect->Precursors

Caption: Retrosynthetic analysis of the target aminopyrazole.

Part 1: Synthesis of the Key Precursor: 4-(Benzyloxy)-3-oxobutanenitrile

The synthesis of the β-ketonitrile intermediate is a critical first step. A common and effective method is the Claisen condensation between an ester and a nitrile. Specifically, it involves the reaction of ethyl benzyloxyacetate with acetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Mechanism of Precursor Synthesis (Claisen Condensation):

  • Deprotonation: The strong base abstracts an acidic α-proton from acetonitrile (CH₃CN) to generate a nucleophilic carbanion (-CH₂CN).

  • Nucleophilic Acyl Substitution: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of ethyl benzyloxyacetate. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form the β-ketonitrile product, 4-(benzyloxy)-3-oxobutanenitrile. The reaction is driven to completion by the deprotonation of the product's acidic methylene protons (between the ketone and nitrile groups) by the expelled ethoxide, followed by an acidic workup.

Part 2: The Core Mechanism: Heterocyclic Ring Formation

The reaction between a β-ketonitrile and hydrazine is the cornerstone of 3-aminopyrazole synthesis.[2] This transformation is a robust and high-yielding cyclocondensation reaction.

Detailed Mechanistic Steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of 4-(benzyloxy)-3-oxobutanenitrile.[1] This step is analogous to imine formation and, after proton transfer and dehydration, yields a hydrazone intermediate.[3][4] The regioselectivity is dictated by the higher electrophilicity of the ketone carbonyl compared to the nitrile carbon.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The second nitrogen atom of the hydrazone intermediate, which remains nucleophilic, attacks the electrophilic carbon of the nitrile group. This intramolecular addition is a 5-exo-dig cyclization, which is kinetically favored, leading to the formation of a five-membered ring. This step is a variation of the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles.[5][6]

  • Tautomerization and Aromatization: The cyclic intermediate, an iminopyrazolidine derivative, is not aromatic. It rapidly undergoes tautomerization to achieve a stable aromatic system. Proton transfers result in the formation of the final product, this compound, which benefits from the thermodynamic stability of the aromatic pyrazole ring.

Mechanism reactant reactant intermediate intermediate product product reagent reagent Start 4-(benzyloxy)-3-oxobutanenitrile + Hydrazine R1 + H₂N-NH₂ Hydrazone Hydrazone Intermediate R2 Intramolecular Cyclization Cyclic_Int Cyclic Imino Intermediate R3 Tautomerization (Aromatization) Product This compound R1->Hydrazone Step 1: Nucleophilic Attack & Dehydration R2->Cyclic_Int Step 2: 5-exo-dig Attack on Nitrile R3->Product Step 3: Proton Transfer

Caption: Key mechanistic stages of 3-aminopyrazole formation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount
4-(benzyloxy)-3-oxobutanenitrile189.211.0(e.g., 10.0 g)
Hydrazine Hydrate (~64% N₂H₄)50.061.2(e.g., 3.1 g)
Ethanol (Solvent)46.07-(e.g., 100 mL)
Acetic Acid (Catalyst)60.05catalytic(e.g., 0.5 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. This is often done to facilitate hydrazone formation. Subsequently, add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot is consumed (typically 4-8 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Isolation: Add water to the resulting residue, which may cause the product to precipitate as a solid. If an oil forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[7]

Trustworthiness and Self-Validation

  • Reaction Monitoring: The use of TLC is a critical self-validating step. A stained TLC plate (e.g., with potassium permanganate) will clearly show the consumption of the starting ketone and the appearance of the more polar aminopyrazole product.

  • Characterization: The final product's identity and purity must be confirmed through standard analytical techniques:

    • ¹H NMR: Will show characteristic peaks for the pyrazole CH, the benzylic CH₂, the methylene CH₂ adjacent to the ether, and the aromatic protons of the benzyl group. The broad singlet for the NH₂ and NH protons will also be present.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₁H₁₃N₃O, MW: 203.24 g/mol ).[7]

    • Melting Point: A sharp melting point indicates high purity.

Conclusion

The synthesis of this compound via the cyclocondensation of 4-(benzyloxy)-3-oxobutanenitrile and hydrazine is a highly efficient and reliable method. A thorough understanding of the underlying mechanism, from hydrazone formation to the intramolecular Thorpe-Ziegler type cyclization and final aromatization, is key to optimizing reaction conditions and maximizing yield. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their pursuit of novel pyrazole-based therapeutics.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2022). RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Prestat, G., et al. (n.d.).
  • LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Available at: [Link]

  • Jain, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc. Available at: [Link]

  • Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Al-Mousawi, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

  • Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. Available at: [Link]

  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.
  • The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles [Video]. YouTube. Available at: [Link]

  • Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Available at: [Link]

  • Google Patents. Process for the production of 3-oxonitriles.
  • ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... Available at: [Link]

  • LibreTexts. 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. Available at: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

  • Arts, M., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Spectroscopic and Structural Elucidation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the structural characterization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By integrating these techniques, this guide establishes a framework for the unambiguous structural confirmation of the title compound.

Introduction

This compound (Figure 1) is a heterocyclic compound featuring a 3-aminopyrazole core substituted with a benzyloxymethyl group at the 5-position. The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its utility in constructing bioactive molecules with potential applications in oncology and anti-inflammatory therapies.[2] The structural features of this molecule, including a flexible ether linkage, aromatic rings, and amine and pyrazole functionalities, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is critical for confirming its identity and purity during synthesis and downstream applications.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

This guide will systematically detail the expected spectroscopic data for this compound and provide standardized protocols for data acquisition.

Synthesis and Sample Preparation

While various synthetic routes to substituted 3-aminopyrazoles exist, a common approach involves the condensation of a β-ketonitrile with hydrazine. For the title compound, a plausible synthesis would start from 4-(benzyloxy)-3-oxobutanenitrile and hydrazine hydrate.

Experimental Protocol: General Synthesis
  • To a solution of 4-(benzyloxy)-3-oxobutanenitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and NH₂).

  • Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent compatible with the chosen ionization technique, such as methanol or acetonitrile for Electrospray Ionization (ESI).

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide. Alternatively, acquire the spectrum of a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, pyrazole, and amine protons. The predicted chemical shifts (in ppm) in DMSO-d₆ are summarized in Table 1.

Table 1. Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HPyrazole N-H
~7.25 - 7.40m5HPhenyl C-H
~5.40s1HPyrazole C4-H
~4.80br s2HAmine N-H₂
~4.50s2HBenzyl CH₂
~4.40s2HPyrazole-CH₂

br s = broad singlet, m = multiplet, s = singlet

Spectral Interpretation
  • Phenyl Protons (7.25 - 7.40 ppm): The five protons of the benzyl group's phenyl ring are expected to appear as a complex multiplet in the aromatic region.

  • Pyrazole C4-H ( ~5.40 ppm): The single proton on the pyrazole ring at position 4 is anticipated to be a singlet, as it has no adjacent protons to couple with.

  • Methylene Protons (~4.50 and ~4.40 ppm): Two distinct singlets are predicted for the two CH₂ groups. The benzylic CH₂ protons are slightly deshielded by the adjacent phenyl ring, while the CH₂ protons attached to the pyrazole ring are also in an electronegative environment.

  • Amine and N-H Protons (~4.80 and ~11.0-12.0 ppm): The amine (NH₂) and pyrazole (N-H) protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary with concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy
  • Prepare the sample as described in Section 2.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2. Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~160.0Pyrazole C3-NH₂
~145.0Pyrazole C5-CH₂
~138.0Phenyl C (quaternary)
~128.5Phenyl C-H
~127.8Phenyl C-H
~127.5Phenyl C-H
~90.0Pyrazole C4-H
~72.0Benzyl CH₂
~65.0Pyrazole-CH₂
Experimental Protocol: ¹³C NMR Spectroscopy
  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₃N₃O), the exact mass is 203.1059 g/mol . In a high-resolution mass spectrum (HRMS) using ESI, the protonated molecular ion [M+H]⁺ would be observed at m/z 204.1137.

Fragmentation Analysis

The molecule is expected to fragment in a predictable manner. A key fragmentation would be the cleavage of the benzyl group.

G M [M+H]⁺ m/z = 204.1137 F1 [C₄H₆N₃O]⁺ m/z = 112.0511 M->F1 - C₇H₈ F2 [C₇H₇]⁺ m/z = 91.0548 M->F2 - C₄H₆N₃O

Figure 2. Predicted MS fragmentation pathway.

  • Loss of Toluene (C₇H₈): Cleavage of the O-CH₂ bond can lead to the loss of toluene, resulting in a fragment at m/z 112.0511.

  • Formation of Tropylium Ion ([C₇H₇]⁺): The most common fragment from a benzyl group is the stable tropylium ion at m/z 91.0548.

Experimental Protocol: Mass Spectrometry
  • Prepare a dilute solution of the sample.

  • Infuse the sample into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment on the parent ion at m/z 204.1137.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The key functional groups in this compound will give rise to characteristic absorption bands.

Table 3. Predicted IR Absorption Frequencies

Frequency (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchAmine (NH₂) and Pyrazole (N-H)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₂)
1640 - 1580C=N, C=C stretchPyrazole and Phenyl rings
1150 - 1050C-O stretchEther (C-O-C)
Experimental Protocol: IR Spectroscopy
  • Prepare the sample as a KBr pellet or a thin film.

  • Place the sample in the IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Integrated Spectroscopic Analysis

The confirmation of the structure of this compound requires the integration of data from all the spectroscopic techniques discussed.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR ¹H & ¹³C NMR Connectivity Proton & Carbon Skeleton NMR->Connectivity MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight IR Infrared Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups Structure Structural Confirmation of This compound Connectivity->Structure MolecularWeight->Structure FunctionalGroups->Structure

Figure 3. Workflow for integrated spectroscopic analysis.

The workflow begins with acquiring data from the individual techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy identifies the key functional groups. Together, these data points provide a self-validating system for the unambiguous confirmation of the target structure.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This guide has provided a detailed overview of the expected spectroscopic data and standard experimental protocols. By following the principles and workflows outlined herein, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • While no direct experimental spectra were found in the initial search, the principles and predictions are based on established spectroscopic theory.
  • MySkinRecipes. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a senior application scientist, this document moves beyond a simple recitation of data, offering a detailed rationale for experimental design, a robust protocol for sample preparation and data acquisition, and a thorough, first-principles approach to spectral interpretation. We will dissect the molecule's structure to predict its ¹H NMR spectrum, assign each resonance based on chemical shift, multiplicity, and integration, and discuss the critical role of solvent choice in resolving exchangeable protons. This guide is designed to equip researchers with the expertise to confidently characterize this molecule and its analogs, ensuring structural integrity and purity in their discovery and development workflows.

The Foundational Role of ¹H NMR in Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. ¹H NMR, in particular, provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton.

For a molecule such as this compound, which contains multiple distinct proton environments—including aromatic, heterocyclic, benzylic, and exchangeable amine/amide protons—¹H NMR is indispensable. It allows for the verification of the molecular backbone, confirms the presence of key functional groups, and can reveal subtle stereochemical relationships, making it a critical checkpoint after synthesis and before biological evaluation.

Theoretical Analysis: From Structure to Spectrum

Before stepping into the laboratory, a rigorous theoretical analysis of the molecule allows us to predict the resulting spectrum. This predictive exercise is fundamental to accurate data interpretation.

Molecular Structure and Proton Environments

The first step is to deconstruct the molecule into its unique proton environments. Each set of chemically equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Diagram 1: Proton Environments of the Target Molecule

A schematic of this compound with unique proton environments labeled (a-f).

Based on the structure, we can identify six distinct sets of protons:

  • (a) Pyrazole N-H: A single, exchangeable proton.

  • (b) Amine -NH₂: Two exchangeable protons.

  • (c) Pyrazole C-H: A single proton on the heterocyclic ring.

  • (d) Methylene (-CH₂-O): Two protons adjacent to the pyrazole ring and the ether oxygen.

  • (e) Benzylic Methylene (O-CH₂-Ph): Two protons adjacent to the ether oxygen and the phenyl ring.

  • (f) Phenyl (-C₆H₅): Five aromatic protons.

Predicted Spectral Parameters

We can now predict the chemical shift (δ), multiplicity, and integration for each proton set.

Proton LabelPredicted δ (ppm)JustificationPredicted MultiplicityIntegration
(a) NH 10.0 - 12.0Acidic proton on a nitrogen within an aromatic pyrazole system. Highly dependent on solvent and concentration.Broad Singlet1H
(b) NH₂ 4.0 - 5.5Primary amine protons are typically broad and fall within this range.[1][2] Highly solvent-dependent.Broad Singlet2H
(c) H-4 ~5.8 - 6.4Olefinic proton within the electron-rich pyrazole ring.[3][4]Singlet1H
(d) -CH₂-O ~4.4 - 4.6Methylene group deshielded by the adjacent pyrazole ring and the electronegative oxygen atom.Singlet2H
(e) O-CH₂-Ph ~4.5 - 4.7Benzylic protons adjacent to an electronegative oxygen are typically found in this region.[5][6]Singlet2H
(f) Phenyl ~7.2 - 7.4Standard chemical shift range for protons on an unsubstituted benzene ring.Multiplet5H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

A Validated Experimental Protocol

Acquiring a high-quality spectrum requires meticulous sample preparation and a logical approach to instrument setup.

The Critical Choice of Solvent

For this molecule, the choice of deuterated solvent is non-trivial. The presence of three exchangeable protons (NH and NH₂) necessitates a solvent that can participate in hydrogen bonding to slow down the rate of chemical exchange.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. As a hydrogen-bond acceptor, DMSO-d₆ stabilizes the NH and NH₂ protons, reducing peak broadening and making them more likely to be observed as distinct signals. The residual proton signal of DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak often appears around 3.3 ppm.[7][8][9]

  • Chloroform-d (CDCl₃): This is a less suitable choice. As a non-polar solvent, it does not effectively solvate the exchangeable protons, leading to rapid exchange. This can cause the NH and NH₂ signals to become very broad or even disappear entirely from the spectrum.

Step-by-Step Sample Preparation

Adherence to a strict protocol ensures reproducibility and minimizes contamination.[10][11]

  • Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[12][13] This concentration is optimal for obtaining a high signal-to-noise ratio for a standard ¹H NMR experiment.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10] Agitate the vial gently (e.g., using a vortex mixer) until the sample is fully dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool is effective for this purpose.[13] The final solution height in the tube should be approximately 4-5 cm.[10][12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[13]

Spectrometer and Workflow

Diagram 2: ¹H NMR Experimental Workflow

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Insert Sample into Magnet A->B C Lock & Shim (Lock on Deuterium; Optimize B0 field) B->C D Acquire Spectrum (Tune probe, set parameters, run) C->D E Data Processing (Fourier Transform, Phasing) D->E F Analysis (Integration, Peak Picking, Assignment) E->F

A standardized workflow for acquiring and processing the ¹H NMR spectrum.

A standard 400 MHz (or higher) spectrometer is suitable. Key acquisition parameters include:

  • Number of Scans: 16 or 32 scans are typically sufficient.

  • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

  • Pulse Angle: A 30-45 degree pulse is often used to ensure full relaxation between scans.

Interpreting the Spectrum: A Practical Analysis

Assuming the experiment was conducted in DMSO-d₆, the resulting spectrum should closely align with our predictions.

  • Aromatic Region (7.2 - 7.4 ppm): A complex multiplet integrating to 5 protons will be observed. This corresponds to the five protons of the phenyl group (f) .

  • Heterocyclic Region (~5.9 ppm): A sharp singlet integrating to 1 proton will be present, corresponding to the H-4 proton (c) on the pyrazole ring. Its singlet nature confirms it has no adjacent proton neighbors.

  • Methylene Region (4.4 - 4.7 ppm): Two distinct singlets, each integrating to 2 protons, are expected. These are the -CH₂-O- (d) and -O-CH₂-Ph (e) protons. Their singlet multiplicity is due to the absence of adjacent protons. While their chemical shifts are predicted to be very close, 2D NMR techniques like HSQC/HMBC could be used for definitive assignment if necessary.

  • Exchangeable Proton Region:

    • A broad singlet integrating to 1 proton, likely far downfield (~11.5 ppm ), corresponds to the pyrazole NH (a) .

    • Another broad singlet, integrating to 2 protons, will appear further upfield (~4.8 ppm ), representing the amine NH₂ protons (b) .[1][14][15]

Self-Validation Check: The sum of the integrations (1H + 2H + 1H + 2H + 2H + 5H) should equal 13, the total number of protons in the molecule. This serves as an internal validation of the sample's purity and the accuracy of the structural assignment.

Advanced Considerations

  • D₂O Shake: To definitively confirm the identity of the NH and NH₂ peaks, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of these signals, as the labile protons exchange with deuterium.[1]

  • 2D NMR: For complex molecules or in cases of signal overlap, two-dimensional NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (though none are expected in this specific molecule, it is a standard technique). An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to the carbon atom it is directly attached to, providing an extra layer of structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic, first-principles approach. By carefully selecting an appropriate solvent like DMSO-d₆, preparing the sample meticulously, and understanding the electronic environments of the molecule, researchers can confidently assign every proton signal. This guide provides the theoretical framework and practical protocol necessary to use ¹H NMR as a robust tool for verifying the identity and purity of this important chemical entity, ensuring data integrity for subsequent applications in research and development.

References

  • Vertex AI Search. (n.d.). NMR Sample Preparation.
  • Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • JoVE. (n.d.). NMR Spectroscopy Of Amines.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.
  • Griffiths, L. (2017). Chemical shifts. University of Bristol.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • RSC Publishing. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Wikipedia. (n.d.). Deuterated DMSO.
  • ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a key intermediate in contemporary drug discovery and development.[1][2] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delineates the structural and functional characteristics of this pyrazole derivative. The guide offers a detailed examination of its structural features, including tautomerism, and provides both predicted and experimentally-derived data for its key physicochemical parameters. Furthermore, it outlines robust, step-by-step experimental protocols for the determination of these properties, underpinned by a rationale for the methodological choices. This whitepaper aims to serve as an essential resource, facilitating a deeper understanding and enabling the effective utilization of this compound in research and development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[3][4][5][6] The subject of this guide, this compound (Figure 1), has emerged as a critical building block, particularly in the synthesis of kinase inhibitors for oncological applications.[1][2] Its unique structural arrangement, featuring a reactive amine group and a benzyloxymethyl substituent, allows for versatile chemical modifications, making it an attractive starting material for the creation of novel therapeutic agents.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting pharmacokinetic behavior, and ensuring the development of safe and efficacious drug candidates.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Physicochemical Data

A comprehensive understanding of a molecule's physicochemical profile is foundational to its application in drug development. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O[2]
Molecular Weight 203.24 g/mol [2]
CAS Number 393590-62-0[2][7][8]
Predicted Melting Point 110-125 °CPredicted value based on structurally similar compounds
Predicted Solubility (Water) 0.673 mg/ml (Poorly Soluble)[9]
Predicted logP 1.47[9]
Predicted pKa (most basic) 4.5 - 5.5Predicted value based on similar aminopyrazoles
Predicted pKa (most acidic) 14.0 - 15.0Predicted value based on similar pyrazoles

Note: Predicted values are generated using advanced computational models and should be confirmed experimentally.

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are critical for its use as a pharmaceutical intermediate. This section details the key analytical techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[4][5][10] This can lead to broadened or averaged signals in the NMR spectrum, particularly for the pyrazole ring protons and carbons.[10]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.

  • 5.50 (s, 1H): Pyrazole C4-H.

  • 4.90 (br s, 2H): NH₂ protons. The chemical shift and peak shape can be highly variable due to exchange with residual water or other exchangeable protons.

  • 4.50 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).

  • 4.30 (s, 2H): Methylene protons attached to the pyrazole ring (-CH₂-O-).

  • 10.5-12.0 (br s, 1H): Pyrazole N-H proton. This signal is often broad and may not be observed in protic solvents due to rapid exchange.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 155.0: C3 of the pyrazole ring (attached to the amino group).

  • 148.0: C5 of the pyrazole ring (attached to the benzyloxymethyl group).

  • 138.0: Quaternary carbon of the phenyl ring.

  • 128.5, 128.0, 127.8: Phenyl carbons.

  • 95.0: C4 of the pyrazole ring.

  • 72.0: Methylene carbon of the benzyloxy group (-O-CH₂-Ph).

  • 65.0: Methylene carbon attached to the pyrazole ring (-CH₂-O-).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Fragmentation Pattern: The fragmentation of pyrazoles is complex and can involve multiple pathways.[11] Key expected fragments for this molecule include:

  • [M+H]⁺: 204.1137

  • Loss of the benzyl group ([M+H - C₇H₇]⁺): This would result in a fragment at m/z 113.

  • Cleavage of the ether bond: This could lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds.

  • Fragmentation of the pyrazole ring: This can involve the loss of N₂ or HCN.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Key Expected IR Absorptions (cm⁻¹):

  • 3400-3200: N-H stretching vibrations of the primary amine and the pyrazole N-H.

  • 3100-3000: C-H stretching of the aromatic and pyrazole rings.

  • 2950-2850: C-H stretching of the methylene groups.

  • 1640-1600: N-H bending of the primary amine.

  • 1580-1450: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • 1100-1000: C-O stretching of the ether linkage.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Workflow: Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis A Grind a small amount of the compound to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in a melting point apparatus. D Heat the sample at a rate of 1-2 °C/min near the expected melting point. C->D E Record the temperature at which the first drop of liquid appears (T1). D->E F Record the temperature at which the entire sample becomes liquid (T2). E->F G The melting range is reported as T1 - T2. H A sharp melting range (≤ 2 °C) indicates high purity. G->H

Caption: Workflow for determining the melting point of a solid compound.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is dry.

    • Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the heating rate to a moderate level initially.

    • As the temperature approaches the predicted melting point (around 100 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first sign of melting (the appearance of a liquid droplet) is observed. This is the onset of melting.

    • Continue heating slowly and record the temperature at which the last solid particle melts completely. This is the completion of melting.

  • Reporting:

    • The melting point should be reported as a range from the onset to the completion of melting.

    • For a pure compound, this range is typically narrow (1-2 °C). A broader melting range may indicate the presence of impurities.

Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Analysis A Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8). B Add an excess amount of the compound to each buffer in separate vials. A->B C Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. D Ensure excess solid remains to confirm saturation. C->D E Centrifuge or filter the samples to separate the solid from the supernatant. F Analyze the concentration of the compound in the supernatant using a validated HPLC-UV method. E->F

Caption: Workflow for the shake-flask method to determine aqueous solubility.

Detailed Protocol:

  • Preparation:

    • Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Accurately weigh an excess amount of this compound and add it to a known volume of each buffer in separate sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (usually 24 to 48 hours) to ensure that equilibrium is reached. Periodically check for the presence of undissolved solid.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.

  • Analysis:

    • Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

    • Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting:

    • The solubility is reported in units of mg/mL or µg/mL at the specific pH and temperature.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Experimental Workflow: pKa Determination by Potentiometric Titration

G cluster_0 Setup cluster_1 Titration cluster_2 Data Analysis A Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). B Calibrate a pH meter with standard buffers. A->B C Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH). D Record the pH after each addition of the titrant. C->D E Plot the pH versus the volume of titrant added. F Determine the pKa from the midpoint of the titration curve. E->F

Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Detailed Protocol:

  • Preparation:

    • Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent such as methanol or acetonitrile may be used, and the pKa value can be extrapolated to 100% aqueous solution.

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration:

    • For the determination of the basic pKa of the amino group, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • For the determination of the acidic pKa of the pyrazole N-H, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Purity and Quantitative Analysis by HPLC-UV

A robust HPLC method is essential for determining the purity of this compound and for its quantification in various assays.

General HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer. For pyrazole derivatives, this is often in the range of 220-280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Method Development Rationale: The choice of a C18 column is based on the nonpolar character of the benzyl group. The mobile phase composition is critical for achieving good separation. An acidic modifier like TFA can improve peak shape by protonating the basic amine group. The organic modifier concentration will influence the retention time. The detection wavelength should be chosen to maximize sensitivity.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. This technical guide has provided a comprehensive overview of its fundamental physicochemical properties and has outlined detailed, robust protocols for their experimental determination. The provided data, both known and predicted, along with the detailed analytical methodologies, will empower researchers to effectively utilize this compound in their drug discovery and development programs. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions and advancing the development of novel therapeutics.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • 5-(benzyloxy)-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. Available at: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Physicochemical properties of the synthesized compounds calculated by Data Warrior. ResearchGate. Available at: [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Available at: [Link]

  • 5-(Benzyloxy)-1H-pyrazol-3-amine. Easy CDMO. Available at: [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Institutes of Health. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Semantic Scholar. Available at: [Link]

  • HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. Available at: [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

  • Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Semantic Scholar. Available at: [Link]

  • A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations. RSC Publishing. Available at: [Link]

  • (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). National Institutes of Health. Available at: [Link]

  • sensitive hplc-uv method: Topics by Science.gov. Science.gov. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. Available at: [Link]

Sources

A Technical Guide to the Starting Materials for 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-((benzyloxy)methyl)-1H-pyrazol-3-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for therapeutic areas such as oncology.[1][2] The strategic selection of starting materials is paramount for an efficient, scalable, and cost-effective synthesis of this key intermediate. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the causality behind the choice of starting materials and offering detailed, field-proven protocols.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The 3-aminopyrazole moiety is recognized as a "privileged scaffold" in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to form key interactions with a multitude of biological targets, particularly the hinge region of protein kinases. The benzyloxymethyl group at the 5-position offers a versatile handle for further chemical modification, influencing the compound's solubility, metabolic stability, and pharmacokinetic profile. Consequently, robust and well-understood synthetic pathways to this compound are of high value to the pharmaceutical industry.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals the most viable bond disconnections for its synthesis. The core pyrazole ring is typically formed via a cyclocondensation reaction. This leads to two primary retrosynthetic pathways, with the most common and industrially favored approach involving a β-ketonitrile precursor.

G target This compound disconnection C-N Bond Formation target->disconnection Retrosynthesis intermediate Key Intermediate (β-Ketonitrile) disconnection->intermediate sm1 Starting Material 1: 4-(benzyloxy)-3-oxobutanenitrile intermediate->sm1 From sm2 Starting Material 2: Hydrazine intermediate->sm2 Reacts with

Caption: Retrosynthetic analysis of the target pyrazole.

This analysis identifies 4-(benzyloxy)-3-oxobutanenitrile and a hydrazine source as the principal starting materials for the most direct synthetic route.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine.[3] This reaction is robust, generally high-yielding, and proceeds through a well-understood mechanism.

Mechanism and Rationale

The synthesis involves two key steps:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to ring closure and the formation of the stable 5-aminopyrazole ring system after tautomerization.[3]

This pathway is favored due to the high reactivity of the ketone and nitrile functionalities under mild reaction conditions, which minimizes the formation of side products.

Key Starting Materials
  • 4-(benzyloxy)-3-oxobutanenitrile (CAS: 118602-96-3): This is the cornerstone starting material that provides the C3, C4, C5, and the benzyloxymethyl substituent of the final product.[4][5] It is a commercially available reagent, though its synthesis from simpler precursors can be undertaken if required.

  • Hydrazine Hydrate (N₂H₄·H₂O) or Hydrazine Salts: Hydrazine provides the two nitrogen atoms required to form the pyrazole ring. Hydrazine hydrate is a common and potent nucleophile used for this transformation.[6] In some protocols, hydrazine salts like hydrazinium monohydrochloride are used, often to control the reaction pH or for easier handling.[7][8][9]

Comparative Analysis of Starting Material Choices

Starting MaterialRole in SynthesisKey ConsiderationsCommercial Availability
4-(benzyloxy)-3-oxobutanenitrile Provides the carbon backbone and C5-substituent.Stability can be a concern; should be stored properly. Purity is critical for high yield.Readily available from multiple chemical suppliers.[4][5]
Hydrazine Hydrate Source of the N1 and N2 atoms of the pyrazole ring.Highly reactive and toxic; requires careful handling in a fume hood. Often used in excess.Widely available and cost-effective.
Hydrazinium Salts (e.g., HCl salt) Alternative source of the pyrazole nitrogen atoms.Less volatile and easier to handle than hydrazine hydrate. The reaction may require a base to liberate free hydrazine.Commonly available.[7][8][9]

Detailed Experimental Protocol

This protocol represents a validated, standard procedure for the synthesis of this compound from the aforementioned starting materials. The procedure is based on established literature methods for the cyclocondensation of β-ketonitriles.[3][6]

Materials and Reagents
  • 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 - 1.5 eq)

  • Ethanol (or other suitable alcohol solvent)

  • Acetic Acid (catalytic amount, optional)

  • Diatomaceous earth (for filtration)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) and ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add hydrazine hydrate (1.2 eq) to the mixture. A slight exotherm may be observed. A catalytic amount of acetic acid can be added to facilitate hydrazone formation, although the reaction often proceeds without it.

  • Reaction Progress: Heat the reaction mixture to reflux (typically around 78-80 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.

G start Start: Dissolve β-ketonitrile in Ethanol add_hydrazine Add Hydrazine Hydrate (1.2 eq) start->add_hydrazine reflux Heat to Reflux (2-4 hours) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Concentrate monitor->workup Complete extract Aqueous Work-up (EtOAc / H₂O) workup->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify end Final Product purify->end

Caption: Experimental workflow for pyrazole synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyclocondensation of 4-(benzyloxy)-3-oxobutanenitrile and hydrazine. This method is reliable, scalable, and relies on readily accessible starting materials. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for obtaining a high yield of the pure target compound, thereby facilitating its application in advanced drug discovery programs.

References

  • Al-Azmi, A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1246–1271. Available at: [Link]

  • Gommaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. (1994). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.
  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
  • Google Patents. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. US6218418B1.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-((Benzyloxy)methyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors for anti-cancer therapeutics and novel drug candidates targeting neurological disorders.[1][2] Its structure, featuring a versatile 3-aminopyrazole core, allows for targeted modifications to construct diverse and complex bioactive molecules.[1] This guide provides a detailed retrosynthetic analysis of the target molecule, elucidating a logical and efficient synthetic strategy. We will present a comprehensive forward synthesis, including detailed, step-by-step experimental protocols and a discussion of the underlying reaction mechanisms. The methodologies described are grounded in established chemical principles, providing researchers and drug development professionals with a robust framework for the preparation of this important intermediate.

Retrosynthetic Analysis: A Strategic Disconnection

The process of retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. This logical approach is paramount for designing an efficient and practical synthetic route.

Our target molecule, this compound, is characterized by a substituted pyrazole ring. The most reliable and widely adopted method for constructing the pyrazole core is through the condensation of a 1,3-dielectrophilic species with hydrazine.[3][4] This forms our primary strategic disconnection.

  • Disconnection 1 (C-N Bond Formation): The pyrazole ring can be disconnected across the N1-C5 and N2-C3 bonds. This reveals two precursor components: hydrazine and a 1,3-dicarbonyl equivalent. Given the 3-amino substituent on the target molecule, the most logical 1,3-dielectrophile is a β-keto nitrile .[5][6] This specific disconnection leads us to 4-(benzyloxy)-3-oxobutanenitrile (II) and hydrazine (III) . The nitrile group is a direct precursor to the 3-amino group upon cyclization.[6]

  • Disconnection 2 (C-C Bond Formation): The β-keto nitrile precursor, 4-(benzyloxy)-3-oxobutanenitrile (II) , can be further simplified. The formation of the C2-C3 bond is a classic carbon-carbon bond-forming reaction, specifically a Claisen-type condensation. This disconnection points to an ester (IV) , which provides the benzyloxymethyl keto fragment, and acetonitrile (V) , which serves as the nucleophilic component.

This two-step disconnection strategy provides a clear and efficient pathway from simple, readily available starting materials to the desired complex pyrazole.

G target Target Molecule: this compound precursor1 Precursor I: β-Keto Nitrile (II) + Hydrazine (III) target->precursor1 Disconnection: Pyrazole Formation precursor2 Precursor II: Ester (IV) + Acetonitrile (V) precursor1->precursor2 Disconnection: C-C Bond Formation G start Ethyl Benzyloxyacetate + Acetonitrile intermediate Step 1: Condensation (NaH, THF) Intermediate: 4-(benzyloxy)-3-oxobutanenitrile start->intermediate product Step 2: Cyclization (Hydrazine Hydrate, EtOH) Product: this compound intermediate->product

Caption: The proposed two-step forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing sufficient detail for replication by trained laboratory personnel.

Stage 1: Synthesis of 4-(Benzyloxy)-3-oxobutanenitrile

This reaction is a base-mediated condensation between ethyl benzyloxyacetate and acetonitrile. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate acetonitrile, generating the required nucleophile.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
Sodium Hydride (60% in oil)40.004.4 g2.2
Anhydrous Tetrahydrofuran (THF)-200 mL-
Acetonitrile41.052.26 g (2.88 mL)1.1
Ethyl benzyloxyacetate194.239.71 g (9.16 mL)1.0

Step-by-Step Methodology:

  • Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Base Suspension: Sodium hydride (4.4 g, 0.11 mol) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil, then suspended in anhydrous THF (100 mL) in the reaction flask.

  • Acetonitrile Addition: Acetonitrile (2.88 mL, 0.055 mol) is dissolved in anhydrous THF (20 mL) and added dropwise to the stirred sodium hydride suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes.

  • Ester Addition: Ethyl benzyloxyacetate (9.16 mL, 0.05 mol) dissolved in anhydrous THF (80 mL) is added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by slowly adding it to a stirred mixture of ice (100 g) and concentrated hydrochloric acid (until pH ~2-3).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product, 4-(benzyloxy)-3-oxobutanenitrile, is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pale yellow oil. [7]

Stage 2: Synthesis of this compound

This step involves the cyclocondensation of the β-keto nitrile with hydrazine hydrate. The reaction proceeds readily in a protic solvent.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
4-(Benzyloxy)-3-oxobutanenitrile189.219.46 g1.0
Ethanol (95%)-150 mL-
Hydrazine Hydrate (~64% N₂H₄)50.062.6 mL1.1
Acetic Acid (Glacial)60.050.5 mLcatalytic

Step-by-Step Methodology:

  • Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Dissolution: 4-(Benzyloxy)-3-oxobutanenitrile (9.46 g, 0.05 mol) is dissolved in ethanol (150 mL) in the flask.

  • Hydrazine Addition: Hydrazine hydrate (2.6 mL, ~0.055 mol) is added to the solution, followed by the catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: The reaction mixture is heated to reflux (approximately 80 °C) and maintained for 4-6 hours. Reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Isolation: The resulting residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white to off-white solid. [1]

Mechanistic Insights and Discussion

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

  • Mechanism of β-Keto Nitrile Formation: The reaction initiates with the deprotonation of the α-carbon of acetonitrile by the strong base (NaH), forming a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzyloxyacetate. This addition leads to a tetrahedral intermediate, which subsequently collapses, eliminating the ethoxide leaving group to yield the final β-keto nitrile product. The use of a non-nucleophilic base like NaH is critical to prevent side reactions with the ester.

  • Mechanism of Pyrazole Formation: The formation of the 3-aminopyrazole from the β-keto nitrile and hydrazine is a well-established pathway. [6] 1. Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic ketone carbonyl of 4-(benzyloxy)-3-oxobutanenitrile. This is typically the most reactive site. 2. Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a hydrazone. 3. Intramolecular Cyclization: The terminal -NH₂ group of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. 4. Tautomerization: The resulting 5-imino-4,5-dihydropyrazol-3-amine intermediate undergoes a rapid tautomerization to form the stable, aromatic this compound product. The aromatic stabilization of the pyrazole ring is the thermodynamic driving force for the final step. [4] The regioselectivity, which places the amino group at the C3 position, is dictated by the initial attack on the ketone followed by cyclization onto the nitrile. This is the generally accepted and observed outcome for the reaction of β-keto nitriles with hydrazine. [5][6]

Conclusion

The synthesis of this compound can be reliably achieved through a robust and efficient two-stage process. The strategy hinges on a classical Claisen-type condensation to construct the key 4-(benzyloxy)-3-oxobutanenitrile intermediate, followed by a highly effective pyrazole ring formation via cyclocondensation with hydrazine. This guide provides the necessary strategic analysis, detailed protocols, and mechanistic understanding to empower researchers in the fields of organic synthesis and drug discovery to successfully prepare this versatile chemical intermediate.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • National Institutes of Health (NIH). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • YouTube. synthesis of pyrazoles. (2019). Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • Synfacts. Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (2015). Available from: [Link]

  • ARKIVOC. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Available from: [Link]

  • RSC Publishing. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • ARKIVOC. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available from: [Link]

  • National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Available from: [Link]

  • RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Available from: [Link]

  • RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available from: [Link]

  • Springer. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Available from: [Link]

  • Easy CDMO. 5-(Benzyloxy)-1H-pyrazol-3-amine. Available from: [Link]

  • Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2026). Available from: [Link]

  • ResearchGate. (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl). Available from: [Link]

  • Organic Chemistry Portal. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Available from: [Link]

  • Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Wikipedia. Ketone. Available from: [Link]

  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine. (2018). Available from: [Link]

  • PubChemLite. 5-(benzyloxy)-1h-pyrazol-3-amine. Available from: [Link]

  • National Institutes of Health (NIH). 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile. (2025). Available from: [Link]

  • Google Patents. US4728743A - Process for the production of 3-oxonitriles.

Sources

An In-depth Technical Guide to 5-((benzyloxy)methyl)-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the use of versatile and functionalized molecular building blocks. Among these, heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention for their wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine (CAS No: 393590-62-0), a key intermediate whose structural features make it an exceptionally valuable scaffold in the development of targeted therapeutics.

The 3-aminopyrazole core is recognized as a "privileged structure" in drug discovery, a framework that is capable of binding to multiple biological targets with high affinity.[2] The subject of this guide, this compound, combines this potent core with a benzyloxymethyl substituent. This addition is not merely structural bulk; the benzyl group can influence physicochemical properties such as solubility and membrane permeability, and the ether linkage provides a stable yet modifiable handle for further synthetic elaboration.[2] This unique combination of features positions the molecule as a critical starting material for constructing libraries of bioactive compounds, particularly in the pursuit of novel kinase inhibitors for oncology and therapeutics for neurological disorders.[2] This document will delve into its chemical structure, properties, synthetic considerations, and pivotal applications, providing researchers and drug development professionals with a foundational understanding of its utility.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, formulation possibilities, and interactions with biological systems.

Chemical Structure

This compound is a substituted pyrazole. The core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. An amine group (-NH2) is attached at the C3 position, and a benzyloxymethyl group (-CH2OCH2C6H5) is attached at the C5 position.

Caption: 2D Chemical Structure of the molecule.

Physicochemical and Registry Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for laboratory handling, analytical characterization, and regulatory documentation.

PropertyValueReference
CAS Number 393590-62-0[2][3][4]
Molecular Formula C₁₁H₁₃N₃O[2][3]
Molecular Weight 203.24 g/mol [2][3]
IUPAC Name This compound[2]
SMILES Code NC1=NNC(COCC2=CC=CC=C2)=C1[3]
InChI Key YIBUHJHRURIGRW-UHFFFAOYSA-N[2]
MDL Number MFCD22199261[3]
Purity/Specification Typically ≥98%[3]
Storage Conditions Room temperature, sealed in dry, dark place[2][3]

Synthesis and Reactivity Insights

While specific, detailed protocols for the synthesis of this compound are proprietary and found within patent literature, a general and well-established methodology for creating the 3-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine or its derivatives. The choice of starting materials is paramount and directly dictates the final substitution pattern.

General Synthetic Workflow

The synthesis of substituted pyrazoles often proceeds via the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine source. This classical approach offers a reliable and modular route to the pyrazole core.

G cluster_0 Synthetic Pathway Start Starting Materials: - β-ketonitrile derivative - Hydrazine hydrate Condensation Step 1: Condensation Reaction (Solvent, e.g., Ethanol) Start->Condensation Reagents Cyclization Step 2: Intramolecular Cyclization (Often spontaneous or heat-induced) Condensation->Cyclization Formation of Hydrazone Intermediate Isolation Step 3: Work-up & Isolation (Precipitation/Extraction) Cyclization->Isolation Crude Product Purification Step 4: Purification (Recrystallization/Chromatography) Isolation->Purification FinalProduct Final Product: 5-substituted-1H-pyrazol-3-amine Purification->FinalProduct

Caption: General workflow for pyrazole synthesis.

Causality in Experimental Design:

  • Choice of Starting Material: To achieve the desired C5-benzyloxymethyl substituent, the synthesis would logically start with a β-ketonitrile containing this specific group, such as 4-(benzyloxy)-3-oxobutanenitrile. The nitrile group is the precursor to the C3-amine functionality.

  • Reaction Conditions: The condensation is typically performed in a protic solvent like ethanol to facilitate the reaction between the carbonyl group and hydrazine. The reaction temperature is a critical parameter; it must be sufficient to drive the reaction to completion without causing degradation of the starting materials or product.

  • Purification Strategy: The final product's purity is critical for its use in drug development. The choice between recrystallization and column chromatography depends on the impurity profile. Recrystallization is often preferred for its scalability and efficiency in removing minor, structurally similar impurities.

Key Reactive Sites and Further Functionalization

The utility of this compound as a building block stems from its multiple reactive sites, which allow for selective modification to build complex molecular architectures.[5]

  • The 3-Amino Group: This is the most common site for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination to attach various side chains, which is a cornerstone of structure-activity relationship (SAR) studies.[1][6]

  • The Pyrazole Ring Nitrogens: The unsubstituted nitrogen (N1) can be alkylated or arylated to introduce substituents that can modulate the compound's pharmacokinetic properties or serve as additional points for molecular interactions.

  • The C4 Position: The C4 carbon of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, allowing for the introduction of atoms like bromine or iodine, which can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira).[7]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a crucial starting point for the synthesis of high-value pharmaceutical compounds. Its structure is frequently incorporated into molecules targeting a range of diseases.

Kinase Inhibitors for Cancer Therapy

The most prominent application of this compound is in the development of kinase inhibitors.[2] Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazole scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases.

  • Targeted Therapies: Derivatives of this pyrazole have been investigated as inhibitors of specific kinases implicated in cancers of the breast, prostate, and cervix.[2] Research highlights its utility in creating molecules that target understudied kinase subfamilies, such as the PCTAIRE family (e.g., CDK16), offering new avenues for cancer treatment.[2]

  • Scaffold for Library Synthesis: Its structure allows for selective modification, making it an ideal platform for generating large libraries of diverse compounds for high-throughput screening against various kinase targets.[2]

Agents for Neurological Disorders

There is growing interest in using this scaffold to develop novel drug candidates for neurological disorders. A key challenge in developing drugs for the central nervous system (CNS) is the ability of a molecule to cross the blood-brain barrier (BBB). The physicochemical properties imparted by the benzyloxymethyl group can be fine-tuned to potentially enhance BBB penetration.[2]

Anti-inflammatory Agents

The pyrazole core is also a well-known pharmacophore in compounds with anti-inflammatory activity. By modifying the 3-amino group and other positions, researchers can develop potent and selective inhibitors of inflammatory mediators.[2]

Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through a standard battery of analytical techniques. Commercial suppliers typically provide documentation including NMR, HPLC, and LC-MS data to validate the identity and quality of the material.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), singlets for the two methylene (-CH₂-) groups, a signal for the proton on the pyrazole ring (C4-H), and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: The carbon spectrum would confirm the presence of the expected number of carbon atoms, with distinct signals for the pyrazole ring carbons, the benzylic and ether carbons, and the aromatic carbons of the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, typically by observing the protonated molecular ion [M+H]⁺ at m/z 204.24.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically showing a single major peak under various detection methods (e.g., UV absorption).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed in the search results, general safety guidelines for related aminopyrazoles and chemical intermediates apply.

Hazard Identification

Based on data for similar chemical structures, the compound may be classified with the following hazards:

  • Causes skin irritation.[8][9]

  • Causes serious eye irritation.[8][9][10]

  • May cause respiratory irritation.[8][9]

  • Harmful if swallowed.[9][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Storage and Stability
  • Conditions: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[2][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8]

Conclusion

This compound stands out as a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and drug development. Its privileged 3-aminopyrazole core, combined with strategically placed functional groups, provides an ideal platform for the synthesis of targeted therapies. Its demonstrated utility in the creation of kinase inhibitors for oncology, coupled with its potential in developing treatments for neurological and inflammatory conditions, ensures its continued relevance. For researchers and scientists in the field, a thorough understanding of this molecule's properties, reactivity, and applications is essential for unlocking its full potential in the quest for novel and more effective medicines.

References

  • BLDpharm. (n.d.). 393590-62-0 | this compound.
  • A2B Chem. (n.d.). 1000896-40-1 | 5-(Benzyloxy)-1H-pyrazol-3-amine.
  • MySkinRecipes. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Benchchem. (n.d.). This compound.
  • PubChemLite. (n.d.). 5-(benzyloxy)-1h-pyrazol-3-amine.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 2-(4-Aminophenyl)-1h-benzimidazol-5-amine.
  • MolecularInfo. (n.d.). This compound molecular information.
  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.
  • Sunway Pharm Ltd. (n.d.). 5-(Benzyloxy)-1H-pyrazol-3-amine.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Gsrs. (n.d.). 5-METHYL-1H-PYRAZOLE-3-AMINE.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MCE. (n.d.). 5-(benzyloxymethyl)-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • BLDpharm. (n.d.). 31230-17-8 | 5-Methyl-1H-pyrazol-3-amine.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Kinase-Directed Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable versatility and profound impact on drug discovery.[1][2] Its inherent drug-like properties, synthetic accessibility, and ability to act as a versatile bioisostere have cemented its importance in the development of targeted therapies.[1][3] A significant number of the 74 small-molecule protein kinase inhibitors (PKIs) approved by the US FDA incorporate a pyrazole ring, underscoring its clinical significance.[1] These inhibitors target a wide array of kinases implicated in oncogenesis and inflammatory diseases, including Akt, Aurora kinases, MAPK, B-raf, JAK, and many others.[1][3]

Within this esteemed class of compounds, aminopyrazoles are particularly advantageous frameworks for designing potent and selective kinase inhibitors.[2][4] The amino group, strategically positioned on the pyrazole ring, can engage in crucial hydrogen bonding interactions within the kinase active site, a key determinant of inhibitor potency.[5] This application note provides a detailed guide on the strategic use of a key intermediate, 5-((benzyloxy)methyl)-1H-pyrazol-3-amine , in the synthesis of next-generation kinase inhibitors, with a focus on the construction of the highly sought-after pyrazolo[1,5-a]pyrimidine core.

The benzyloxymethyl substituent at the 5-position offers several strategic advantages. It can serve as a protected hydroxyl group, allowing for late-stage functionalization to modulate solubility and pharmacokinetic properties. Furthermore, the benzyl group itself can engage in hydrophobic interactions within the kinase binding pocket, potentially enhancing inhibitor affinity.[6] This guide will provide detailed, field-proven protocols, insights into the causality behind experimental choices, and a comprehensive overview of the application of this versatile building block in kinase inhibitor discovery.

Core Synthetic Strategy: From Aminopyrazole to the Pyrazolo[1,5-a]pyrimidine Scaffold

The primary synthetic route leveraging this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound to construct the fused pyrazolo[1,5-a]pyrimidine ring system.[7][8] This versatile reaction allows for the introduction of diverse substituents on the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Part 1: Synthesis of the Key Intermediate cluster_1 Part 2: Construction of the Kinase Inhibitor Core cluster_2 Part 3: Further Functionalization A 4-(Benzyloxy)-3-oxobutanenitrile C This compound A->C Cyclization B Hydrazine B->C E Pyrazolo[1,5-a]pyrimidine Core C->E Cyclocondensation D 1,3-Dicarbonyl Compound (e.g., Acetylacetone) D->E F Functionalized Kinase Inhibitor E->F e.g., Suzuki Coupling, Amidation G Debenzylation & Derivatization E->G Access to Hydroxymethyl Group

Caption: High-level overview of the synthetic strategy.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established syntheses of substituted aminopyrazoles from β-ketonitriles.[3]

Reaction Scheme:

Materials:

  • 4-(Benzyloxy)-3-oxobutanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-(benzyloxy)-3-oxobutanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: The cyclization of the β-ketonitrile with hydrazine is a classic and efficient method for the synthesis of 3-aminopyrazoles. The regioselectivity is driven by the initial condensation of hydrazine with the ketone, followed by intramolecular cyclization onto the nitrile.

Part 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol details the cyclocondensation of the aminopyrazole intermediate with a 1,3-dicarbonyl compound, exemplified by acetylacetone.

Reaction Scheme:

Materials:

  • This compound

  • Acetylacetone

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the crude pyrazolo[1,5-a]pyrimidine product.

  • Further purification can be achieved by recrystallization or column chromatography.

Rationale: The acidic conditions catalyze the condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of acetylacetone, forming an enamine intermediate. Subsequent intramolecular cyclization and dehydration yield the stable, aromatic pyrazolo[1,5-a]pyrimidine core.[7][8]

Diagram 2: Cyclocondensation Mechanism

G A 5-((Benzyloxy)methyl)- 1H-pyrazol-3-amine C Enamine Intermediate A->C B Acetylacetone B->C D Intramolecular Cyclization C->D E Dehydration D->E F Pyrazolo[1,5-a]pyrimidine E->F

Caption: Key steps in the formation of the pyrazolo[1,5-a]pyrimidine core.

Applications in Kinase Inhibitor Synthesis: Targeting CDK and PI3K Pathways

The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound is a versatile platform for the development of inhibitors targeting various kinase families, most notably Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).

CDK Inhibitors

Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets.[9] The aminopyrazole core is known to form a triad of hydrogen bonds with the hinge region of CDKs, a critical interaction for potent inhibition.[2]

Example Application: Synthesis of a CDK2 Inhibitor

Further functionalization of the pyrazolo[1,5-a]pyrimidine core, for instance, through Suzuki coupling at a halogenated position, allows for the introduction of aryl or heteroaryl moieties that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.

PI3K Inhibitors

The PI3K signaling pathway is frequently activated in cancer and inflammatory diseases.[10] Selective inhibitors of PI3K isoforms, particularly PI3Kδ, are of significant therapeutic interest. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the design of potent and selective PI3Kδ inhibitors.[3]

Data Presentation: Biological Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors from the literature. While not all are directly synthesized from this compound, they showcase the potential of the aminopyrazole and pyrazolo[1,5-a]pyrimidine scaffolds.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
PyrazolobenzodiazepineCDK210 - 100[11]
Aminopyrazole AnalogCDK2350[1]
Pyrazolo[1,5-a]pyrimidinePI3Kδ1.5[3]
Pyrazole DerivativeCDK2960[12]
Pyrazole DerivativeVEGFR2/CDK2205 - 550[2][5]

Conclusion and Future Directions

This compound is a highly valuable and strategic building block in the synthesis of advanced kinase inhibitors. Its utility lies in the straightforward access it provides to the privileged aminopyrazole scaffold and, subsequently, to the versatile pyrazolo[1,5-a]pyrimidine core. The benzyloxymethyl group offers a handle for late-stage functionalization, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. The protocols and insights provided in this application note are intended to empower researchers in the design and synthesis of novel, potent, and selective kinase inhibitors for the treatment of cancer and other proliferative and inflammatory diseases. Future work in this area will likely focus on the development of more complex and diverse 1,3-dicarbonyl synthons to expand the chemical space accessible from this key intermediate, as well as the exploration of novel functionalizations of the benzyloxymethyl group to further optimize drug-like properties.

References

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215.
  • Natale, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3853.
  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Kumar, A., et al. (2021). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • (2022).
  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(25), 17056-17077.
  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
  • (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987.
  • (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(21), 2736-2770.
  • (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574.
  • (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(24), 17988-18010.
  • (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46.
  • (2015).
  • (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Scientific Reports, 14(1), 1-17.
  • (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.

Sources

An Application Note for the Regioselective N-Alkylation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1][2] The protocol addresses the primary challenge of regioselectivity in pyrazole alkylation, offering a detailed methodology to favor substitution at the desired nitrogen atom (N1). We will delve into the mechanistic principles governing the reaction, provide a step-by-step experimental procedure, and present a troubleshooting guide to optimize outcomes. This note is intended for researchers in medicinal chemistry, drug discovery, and process development.

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and clinical candidates.[3] Their prevalence is due to their ability to act as bioisosteres for amides and other aromatic rings, their favorable metabolic stability, and their capacity for precise structural modification to tune pharmacological activity.[3] The specific substrate, this compound, is a valuable building block for developing kinase inhibitors, particularly for cancer therapy.[1][2]

The synthetic utility of pyrazoles is often complicated by the presence of two adjacent and chemically similar nitrogen atoms in the aromatic ring. Alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 regioisomers, which are often difficult to separate and can exhibit different biological activities.[4][5] Therefore, developing protocols that offer precise control over regioselectivity is a significant challenge in synthetic chemistry.[4][5] This guide presents a robust protocol designed to selectively generate the N1-alkylated isomer of this compound.

Mechanistic Insights: Controlling Regioselectivity

The regioselectivity of pyrazole N-alkylation is a complex interplay of steric hindrance, electronics, and reaction conditions (base, solvent, and temperature).[5][6]

  • Steric Effects : The substituent at the 5-position—in this case, a bulky (benzyloxy)methyl group—plays a crucial role. This group sterically hinders the adjacent N1 position. Consequently, under conditions that favor thermodynamic control or when using very bulky alkylating agents, substitution may be directed to the less hindered N2 position.[6][7] However, many standard alkylations proceed via the N1-deprotonated pyrazolate anion, where the larger substituent at C5 directs the incoming electrophile to the less sterically encumbered N1 position.[6][8]

  • Electronic Effects : The 3-amino group is an electron-donating group, which increases the electron density and nucleophilicity of the pyrazole ring. The tautomeric nature of the 1H-pyrazole ring means the proton can reside on either nitrogen, but the pyrazolate anion formed upon deprotonation is the key nucleophile in most base-mediated alkylations.[5]

  • Role of Base and Solvent : The choice of base and solvent system is critical for controlling selectivity.

    • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to irreversibly deprotonate the pyrazole, forming the pyrazolate anion.[5][9]

    • Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) are also commonly employed and can provide excellent selectivity.[5][10]

    • The solvent can influence the aggregation state and reactivity of the pyrazolate salt, thereby affecting the regioisomeric ratio.

For the target molecule, the steric bulk of the C5-(benzyloxy)methyl group is the dominant factor. Deprotonation at N1 creates a pyrazolate anion where the negative charge is delocalized. The incoming alkylating agent will preferentially attack the N1 position, which, despite being adjacent to the C5 substituent, is sterically more accessible than the N2 position, which is "sandwiched" between the C5 substituent and the C3-amino group.

G cluster_0 Reaction Pathway Start This compound Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF) Start->Base Deprotonation Anion Pyrazolate Anion (Deprotonated Intermediate) Base->Anion Alkylating_Agent Alkylating Agent (R-X) e.g., CH₃I, BnBr Anion->Alkylating_Agent Nucleophilic Attack N1_Product N1-Alkylated Product (Major Isomer) Alkylating_Agent->N1_Product Favored N2_Product N2-Alkylated Product (Minor Isomer) Alkylating_Agent->N2_Product Disfavored

Figure 1. General workflow for the N-alkylation of the pyrazole substrate.

Detailed Experimental Protocol

This protocol describes a general procedure for the N1-alkylation using an active alkyl halide like methyl iodide or benzyl bromide.

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
This compound393590-62-0VariousEnsure purity >97%
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7Sigma-AldrichHandle with extreme care under inert gas
Anhydrous Dimethylformamide (DMF)68-12-2Acros OrganicsSure/Seal™ or freshly distilled
Alkylating Agent (e.g., Methyl Iodide)74-88-4Sigma-AldrichUse freshly opened bottle
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9Fisher ChemicalFor quenching
Ethyl Acetate (EtOAc)141-78-6VWR ChemicalsACS grade or higher
Brine (Saturated Aqueous NaCl)7647-14-5Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichFor drying organic layer
Silica Gel112926-00-8SiliCycle60 Å, 230-400 mesh

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

G start Start prep Preparation 1. Add this compound (1.0 eq) to an oven-dried flask. 2. Add anhydrous DMF under N₂. start->prep cool Cooling Cool the flask to 0 °C in an ice bath. prep->cool add_base Base Addition Add NaH (1.1 eq) portion-wise. Stir for 30 min at 0 °C. cool->add_base add_alkyl Alkylation Add alkylating agent (R-X, 1.1 eq) dropwise. Allow to warm to RT and stir for 2-4 h. add_base->add_alkyl monitor Monitoring Monitor reaction by TLC until starting material is consumed. add_alkyl->monitor quench Quench Carefully quench with sat. aq. NH₄Cl at 0 °C. monitor->quench extract Extraction 1. Add water and extract with EtOAc (3x). 2. Wash combined organics with brine. quench->extract dry Drying & Concentration 1. Dry organic layer over MgSO₄. 2. Filter and concentrate in vacuo. extract->dry purify Purification Purify the crude residue by flash column chromatography (e.g., Hexanes/EtOAc gradient). dry->purify end Characterize Product (NMR, MS) purify->end

Figure 2. Step-by-step experimental workflow for N-alkylation.

  • Preparation : To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution : Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Anion Formation : Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium pyrazolate salt forms.

  • Alkylation : Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe at 0 °C.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching : Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Work-up : Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing : Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the N1-alkylated product.

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time/temp.1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Allow reaction to stir longer or gently heat to 40-50 °C.
Poor Regioselectivity (Significant N2-isomer) 1. Sterically demanding alkylating agent.2. Reaction conditions favoring thermodynamic product.1. For bulky electrophiles, steric hindrance may favor the N2 position.[6] Consider an alternative synthetic route.2. Try different base/solvent combinations, such as K₂CO₃ in acetonitrile.[10]
Di-alkylation (on exocyclic amine) 1. Use of excess alkylating agent or base.2. High reactivity of the 3-amino group.1. Use stoichiometric amounts of base and alkylating agent (1.05-1.1 eq).2. Consider protecting the exocyclic amine (e.g., as a Boc carbamate) prior to N-alkylation if di-alkylation is a persistent issue.
Difficult Purification 1. Similar polarity of regioisomers.2. Residual DMF in the crude product.1. Use a long column and a shallow gradient during chromatography.2. Ensure thorough washing with brine during work-up to remove DMF.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the regioselective N1-alkylation of this compound. By carefully controlling reaction conditions, particularly the choice of a strong base in an aprotic polar solvent, the sterically influenced formation of the N1-alkylated product can be achieved in high yield. The provided troubleshooting guide offers practical solutions to common experimental challenges, enabling researchers to efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Royal Society of Chemistry. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

Sources

Application Notes & Protocols: The 5-((benzyloxy)methyl)-1H-pyrazol-3-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2] Its remarkable versatility is evident in a wide array of FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and numerous targeted cancer therapies.[3][4] The pyrazole core's utility stems from its unique combination of properties: it is synthetically accessible, possesses favorable drug-like characteristics, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating potent interactions with biological targets.[5][6]

Within this important class of compounds, 5-((benzyloxy)methyl)-1H-pyrazol-3-amine (CAS 393590-62-0) has emerged as a particularly valuable starting point for drug discovery programs.[7] This specific scaffold offers a strategic combination of functional groups that medicinal chemists can exploit:

  • The 3-amino Group: A primary amine at this position serves as a crucial synthetic handle for introducing diversity. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to explore a vast chemical space and build structure-activity relationships (SAR).

  • The Pyrazole Core: Provides the fundamental binding interactions, often acting as an adenine-mimetic hinge-binder in protein kinases.[6]

  • The 5-((benzyloxy)methyl) Group: This substituent provides a means to modulate physicochemical properties such as solubility and lipophilicity. The benzyl ether can also engage in additional hydrophobic or pi-stacking interactions within a target's binding pocket, and it serves as a protected form of a hydroxymethyl group, which can be revealed in later synthetic steps to introduce a hydrogen-bonding moiety.[7]

This guide provides a detailed overview of the applications of this scaffold, focusing on its use in developing protein kinase inhibitors, and presents robust protocols for its synthesis, derivatization, and biological evaluation.

Application Notes: Strategic Use of the Scaffold

Primary Application: Protein Kinase Inhibitors

The altered activity of protein kinases is a hallmark of many cancers and inflammatory diseases, making them a major focus of drug discovery.[5][8] The 3-aminopyrazole scaffold is a cornerstone in the design of protein kinase inhibitors (PKIs).[6] Of the 74 small molecule PKIs approved by the FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib.[5]

The this compound scaffold is particularly well-suited for this target class. The pyrazole's N-H and the exocyclic 3-amino group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interactions of the natural adenine ligand. The substituent at the 5-position projects out towards the solvent-exposed region, allowing for modifications that can enhance selectivity and potency without disrupting the core hinge-binding motif.[7] This makes the scaffold ideal for developing inhibitors for kinases implicated in cancers of the breast, prostate, and cervix, such as those in the PCTAIRE subfamily (e.g., CDK16).[7]

Library Design and Lead Optimization Strategy

A typical drug discovery campaign using this scaffold would involve a systematic exploration of substituents, primarily at the 3-amino position.

  • Initial Library Synthesis: A diverse library is created by reacting the 3-amino group with a broad range of carboxylic acids (forming amides), sulfonyl chlorides (forming sulfonamides), or aldehydes/ketones (via reductive amination). The goal of this initial screen is to identify "hits" with promising activity against the kinase of interest.

  • Structure-Activity Relationship (SAR) Exploration: Once initial hits are identified, a more focused library is synthesized around the successful chemotypes. For example, if an amide derivative with a phenyl ring shows activity, analogs with substitutions on that ring (e.g., fluoro, chloro, methoxy) at different positions (ortho, meta, para) are synthesized to probe for improved interactions.

  • Modulation of Physicochemical Properties: The benzyloxy group can be modified to fine-tune properties. For instance, de-benzylation to reveal the primary alcohol can improve solubility. Alternatively, replacing the phenyl ring with other aromatic or aliphatic groups can modulate lipophilicity and metabolic stability.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Scaffold 5-((benzyloxy)methyl)- 1H-pyrazol-3-amine PS Parallel Synthesis Scaffold->PS Reagents Diverse Building Blocks (Acids, Aldehydes, etc.) Reagents->PS Library Compound Library (50-1000 Compounds) PS->Library PrimaryAssay Primary Screen (e.g., HTS Kinase Assay) Library->PrimaryAssay HitID Hit Identification (Activity > Threshold) PrimaryAssay->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity SAR SAR Analysis DoseResponse->SAR Selectivity->SAR SAR->Reagents Design New Analogs ADME ADME/Tox Profiling (In vitro) SAR->ADME Lead Lead Candidate ADME->Lead

Caption: Fig 1. Drug discovery workflow using the pyrazole scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol describes a plausible two-step synthesis based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9][10]

G cluster_0 A Benzyloxyacetonitrile B Sodium Ethoxide Ethanol C Ethyl Acetate D Intermediate A (β-ketonitrile) E Hydrazine Hydrate Ethanol, Reflux F 5-((benzyloxy)methyl)- 1H-pyrazol-3-amine (Final Product)

Caption: Fig 2. General synthetic scheme for the core scaffold.

Step 1: Synthesis of 4-(benzyloxy)-3-oxobutanenitrile (Intermediate A)

  • Rationale: This step is a Claisen condensation to form the β-ketonitrile, which is the required 1,3-dielectrophile for the subsequent cyclization. Sodium ethoxide is a strong base used to deprotonate the α-carbon of ethyl acetate, initiating the reaction.

  • Materials:

    • Benzyloxyacetonitrile

    • Ethyl acetate

    • Sodium ethoxide (21% solution in ethanol)

    • Anhydrous ethanol

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide solution (1.2 eq) in anhydrous ethanol.

    • Cool the flask to 0 °C in an ice bath.

    • Add a solution of benzyloxyacetonitrile (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: This is the key cyclocondensation step. Hydrazine hydrate acts as the binucleophile, attacking the two electrophilic carbonyl carbons of the β-ketonitrile to form the pyrazole ring. Refluxing in ethanol provides the necessary thermal energy for the reaction and subsequent dehydration to the aromatic pyrazole.

  • Materials:

    • Crude 4-(benzyloxy)-3-oxobutanenitrile (from Step 1)

    • Hydrazine hydrate

    • Ethanol

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.

Protocol 2: Derivatization via Amide Coupling
  • Rationale: This protocol describes the coupling of the scaffold's 3-amino group with a carboxylic acid to form an amide derivative, a common linkage in kinase inhibitors. HATU is a peptide coupling reagent that activates the carboxylic acid for efficient reaction with the amine. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of choice (e.g., 4-fluorobenzoic acid) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry vial, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

    • Add a solution of this compound in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide derivative by silica gel chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Rationale: This is a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of test compounds. The protocol includes essential controls for self-validation.

  • Materials:

    • Kinase of interest (e.g., CDK16/CycY)

    • Kinase substrate (specific to the kinase)

    • ATP (at a concentration near the Kₘ for the kinase)

    • Test compounds (dissolved in DMSO, serially diluted)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase reaction buffer

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Plate Setup:

      • Test Wells: Add 1 µL of serially diluted test compound in DMSO.

      • Positive Control (No Inhibition): Add 1 µL of DMSO.

      • Negative Control (No Kinase Activity): Add 1 µL of DMSO.

    • Kinase Reaction:

      • Prepare a 2X kinase/substrate solution in reaction buffer. Add 2 µL to all wells except the negative control.

      • Prepare a 2X substrate solution (no kinase). Add 2 µL to the negative control wells.

      • Prepare a 2X ATP solution in reaction buffer. Add 2 µL to all wells to start the reaction. Final volume is 5 µL.

      • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition:

      • Read the luminescence of the plate using a luminometer.

    • Data Analysis:

      • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_test - RLU_neg] / [RLU_pos - RLU_neg]).

      • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G node_setup {Plate Setup|Add 1µL Compound/DMSO to 384-well plate} node_reaction {Kinase Reaction|1. Add 2µL Kinase/Substrate 2. Add 2µL ATP to start 3. Incubate 60 min } node_setup->node_reaction node_stop {Stop & Deplete ATP|Add 5µL ADP-Glo™ Reagent Incubate 40 min } node_reaction->node_stop node_detect {Signal Generation|Add 10µL Detection Reagent Incubate 30 min } node_stop->node_detect node_read Read Luminescence node_detect->node_read node_analyze Calculate IC50 node_read->node_analyze

Caption: Fig 3. Workflow for an in vitro kinase IC50 determination assay.

Data Presentation: Structure-Activity Relationships

The data generated from screening a focused library of derivatives can be summarized to establish a Structure-Activity Relationship (SAR). This is crucial for guiding the next round of synthesis in a lead optimization campaign.

Compound IDR-Group StructureKinase X IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Scaffold -H> 10,000> 50
PZ-01 4-Fluorobenzoyl2505.2
PZ-02 3-Fluorobenzoyl89015.8
PZ-03 2-Fluorobenzoyl1,50022.1
PZ-04 4-Chlorobenzoyl2104.8
PZ-05 4-Methoxybenzoyl1,200> 50
PZ-06 Cyclohexylcarbonyl3,500> 50

Table 1: Hypothetical SAR data for derivatives of this compound. The R-group is attached via an amide bond to the 3-amino position.

Interpretation of Hypothetical Data:

  • Aromatic vs. Aliphatic: The aromatic benzoyl derivatives (PZ-01 to PZ-05) are significantly more potent than the aliphatic cyclohexyl derivative (PZ-06), suggesting a required π-π or hydrophobic interaction.

  • Electronic Effects: Electron-withdrawing groups in the para-position (PZ-01, PZ-04) are favored over electron-donating groups (PZ-05).

  • Positional Isomers: The position of the fluorine substituent has a dramatic effect on activity, with para (PZ-01) > meta (PZ-02) > ortho (PZ-03), indicating a specific binding pocket geometry.

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point in drug discovery, particularly for the development of protein kinase inhibitors.[7] Its synthetic tractability and inherent ability to form key interactions with conserved enzyme active sites make it a privileged structure.[1][6] The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this scaffold. Future work will likely involve applying this core to novel kinase targets, exploring new reaction methodologies for library diversification, and developing derivatives for other target classes, such as GPCRs or ion channels, where the pyrazole motif has also shown promise.[11][12]

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • Current Topics in Medicinal Chemistry. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • Current Topics in Medicinal Chemistry. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

  • PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Semantic Scholar. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2][3] This guide provides a comprehensive technical overview of the synthetic derivatization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a highly versatile building block for drug discovery. We will explore key synthetic transformations targeting the 3-amino group and the pyrazole ring nitrogens, including N-acylation, N-sulfonylation, N-alkylation, and diazotization. The causality behind experimental choices is detailed, and step-by-step protocols are provided to empower researchers in the rational design and synthesis of novel compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Value of the 3-Aminopyrazole Scaffold

Pyrazole-containing molecules exhibit an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3][4] This wide therapeutic window has cemented the pyrazole nucleus as a critical pharmacophore in drug design.[5][6][7] Among pyrazole derivatives, those bearing an amino group at the C3 position are particularly valuable. The 3-amino group serves as a versatile synthetic handle, allowing for systematic structural modifications to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

The subject of this guide, this compound, offers three primary points for strategic modification:

  • The 3-Amino Group: The primary nucleophilic site for introducing a wide array of substituents.

  • The Pyrazole Ring Nitrogens (N1/N2): Alkylation or arylation at these positions significantly impacts the molecule's spatial arrangement and hydrogen-bonding capabilities.

  • The 5-((benzyloxy)methyl) Group: The benzyl ether provides a lipophilic element and a site for potential late-stage deprotection to reveal a primary alcohol, which can be used for further conjugation or to enhance solubility.

This document outlines robust methodologies for leveraging these features to generate diverse libraries of novel chemical entities.

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of this compound can be systematically approached through several high-yield chemical transformations. The choice of strategy is dictated by the desired properties of the final compound.

G cluster_amino 3-Amino Group Derivatization cluster_ring Pyrazole Ring Derivatization start This compound acylation Amides start->acylation RCOCl or (RCO)₂O sulfonylation Sulfonamides start->sulfonylation RSO₂Cl diazotization Azo Compounds & Sandmeyer Products start->diazotization 1. NaNO₂, H⁺ 2. Coupling Agent alkylation N1-Alkyl Pyrazoles start->alkylation R-X, Base acylation_info acylation_info acylation->acylation_info Explores H-bond acceptor space sulfonylation_info sulfonylation_info sulfonylation->sulfonylation_info Introduces tetrahedral H-bond donor/acceptor diazotization_info diazotization_info diazotization->diazotization_info Complete functional group transformation alkylation_info alkylation_info alkylation->alkylation_info Modulates solubility and core VdW interactions

Sources

experimental procedure for coupling reactions with 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Strategic Coupling Reactions with 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a versatile building block in key synthetic coupling reactions. The pyrazole scaffold is a privileged structure in modern drug discovery, appearing in a multitude of therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the establishment of self-validating experimental systems. We present detailed, step-by-step protocols for robust amide bond formations and palladium-catalyzed Buchwald-Hartwig N-arylation reactions, supported by mechanistic insights and troubleshooting advice.

The Strategic Importance of 3-Aminopyrazoles in Medicinal Chemistry

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.[3][4] Compounds featuring this heterocycle exhibit a broad spectrum of pharmacological activities.[1][5] The 3-aminopyrazole moiety, in particular, serves as an invaluable synthetic handle.[6] The exocyclic amino group at the C3 position is a potent nucleophile, enabling the construction of more complex molecular architectures through C-N and C-C bond-forming reactions.

This compound is an exemplary building block within this class.[7][8] The benzyloxy-methyl substituent at the C5 position can influence the molecule's physicochemical properties and provides a site for potential future modification, while the primary amine at C3 is the key reactive center for the coupling reactions detailed herein.[7] Understanding how to effectively leverage this amine is critical for the rapid generation of diverse chemical libraries for screening and lead optimization.

Core Principles and Mechanistic Rationale

A deep understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the intricate steps of the catalytic cycle.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond by directly condensing a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules. Therefore, activating the carboxylic acid is essential.[9]

Causality of Reagent Choice:

  • Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylium-ion equivalent.[9][10] This dramatically increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic 3-amino group of the pyrazole then attacks this activated carbonyl carbon. The lone pair of electrons on the pyrazole's amino group can be delocalized into the aromatic ring, which can slightly reduce its nucleophilicity compared to a simple alkyl amine, making efficient acid activation even more critical.[10]

  • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the protonated amine starting material and to scavenge the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Amide_Coupling cluster_0 Activation Step cluster_1 Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedAcid Activated Ester [R-CO-O-X] RCOOH->ActivatedAcid + CouplingAgent Coupling Agent (e.g., HATU) Aminopyrazole 3-Aminopyrazole (Py-NH2) ActivatedAcid->Aminopyrazole Nucleophilic Attack AmideProduct Amide Product [R-CO-NH-Py] Aminopyrazole->AmideProduct + Base Base (e.g., DIPEA)

Caption: General workflow for amide bond formation.
Buchwald-Hartwig N-Arylation: A Revolution in C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine—a transformation that is exceedingly difficult to achieve via classical methods.[11] This reaction is indispensable for synthesizing aryl-amines, a common motif in pharmaceuticals.

The Catalytic Cycle and Component Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The aminopyrazole coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are typically required to facilitate this step without interfering with the catalyst.[12]

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the N-arylpyrazole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Expertise in Action - Why Ligand Choice is Critical: Five-membered heterocycles like pyrazoles can be challenging substrates as they can coordinate to the palladium center and inhibit catalysis.[11] The success of the Buchwald-Hartwig reaction hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos, BrettPhos).[13][14] These bulky ligands promote the reductive elimination step, prevent catalyst decomposition, and facilitate the oxidative addition of even challenging aryl chlorides.[11][15] Modern palladium precatalysts, which incorporate the ligand and are readily activated in situ, are often used to improve reliability and activity.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX OxiAdd Oxidative Addition OxiAdd->PdII_ArX PdII_Amido L-Pd(II)(Ar)(NHPy) PdII_ArX->PdII_Amido LigandEx Amine Coordination & Deprotonation LigandEx->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NH-Py RedElim->Product ArX Ar-X ArX->OxiAdd Amine Py-NH2 / Base Amine->LigandEx

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes a rationale to ensure the researcher understands its purpose, creating a self-validating system for achieving success.

General Laboratory and Safety Considerations
  • Inert Atmosphere: Many coupling reagents, particularly palladium catalysts and strong bases, are sensitive to air and moisture. Reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.[16]

  • Solvent Purity: Anhydrous solvents are critical for the success of these reactions. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

    • Pyrazoles: While this specific compound has limited public safety data, related pyrazoles can be harmful if swallowed and cause skin/eye irritation. Handle with care.[18][19]

    • Palladium Catalysts: Fine powders can be respiratory hazards. Handle carefully in a fume hood.

    • Bases: Sodium tert-butoxide is highly corrosive and hygroscopic. Potassium phosphate is an irritant. Handle with care.

    • Solvents: Toluene, dioxane, and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.[20]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.[17]

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid using HATU as the coupling agent.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen/Argon inlet

Step-by-Step Methodology:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature. Rationale: The base ensures the amine is deprotonated and ready to react.

  • Activator Addition: Add HATU (1.2 equiv) to the mixture in one portion. Rationale: HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x). Rationale: The washes remove residual DMF, HATU byproducts, and unreacted acid. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Coupling Partner ExampleActivating AgentBaseTypical Yield Range
Benzoic AcidHATUDIPEA85-95%
4-Chlorobenzoic AcidHATUDIPEA80-90%
Thiophene-2-carboxylic acidHATUDIPEA75-85%
Cyclohexanecarboxylic acidHATUDIPEA88-98%
Table 1: Representative Conditions and Expected Outcomes for Amide Coupling.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed N-arylation with a generic aryl bromide.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or glovebox vial with magnetic stir bar

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In a glovebox, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and NaOtBu (1.4 equiv) to a Schlenk flask. Rationale: Assembling the catalyst, ligand, and base in an inert environment is crucial for catalyst activity and longevity.

  • Reagent Addition: Remove the flask from the glovebox. Add this compound (1.2 equiv) followed by anhydrous, degassed toluene. Rationale: Using degassed solvent prevents oxygen from deactivating the Pd(0) catalyst.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. Rationale: Celite filtration is a standard and effective method for removing heterogeneous palladium residues. c. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Aryl Halide ExampleCatalyst SystemBaseTypical Yield Range
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu80-90%
1-Bromo-4-methoxybenzenePd₂(dba)₃ / XPhosNaOtBu85-95%
4-BromobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄70-85%
2-BromopyridinePd₂(dba)₃ / XPhosNaOtBu65-80%
Table 2: Representative Conditions and Expected Outcomes for Buchwald-Hartwig N-Arylation.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole - Safety D
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ScienceDirect.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Safety D
  • Pyrazole SDS, 288-13-1 Safety D
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH.
  • 4 - SAFETY D
  • This compound. Benchchem.
  • 5-((BENZYLOXY)METHYL)
  • A green chemistry perspective on catalytic amide bond form
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various C
  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH.

Sources

Application Notes and Protocols for the Development of Novel Therapeutics Using 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its proven success in targeting a wide range of biological entities, most notably protein kinases.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on leveraging a specific, high-potential starting material, 5-((benzyloxy)methyl)-1H-pyrazol-3-amine , for the discovery and development of novel therapeutics. We will delve into the rationale behind its selection, provide detailed protocols for the synthesis of a focused compound library, and outline robust methodologies for biological evaluation against critical oncological targets such as Cyclin-Dependent Kinases (CDKs) and p38 MAP kinase. The narrative emphasizes the causality behind experimental choices, providing a logical path from initial scaffold to preclinical candidate evaluation.

Introduction: The Strategic Value of the 3-Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring that has demonstrated immense therapeutic potential, leading to the development of clinically successful drugs.[2] Within this class, aminopyrazoles are particularly advantageous frameworks for designing ligands that interact with enzymes like kinases.[1] The 3-amino group is a key pharmacophoric feature, capable of forming a triad of critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition.[3]

Our starting scaffold, This compound , offers several strategic advantages:

  • Proven Hinge-Binding Moiety : The 3-amino group provides the essential anchor for kinase inhibition.

  • Vector for Chemical Diversification : The primary amine and the N-1 position of the pyrazole ring are amenable to a variety of chemical modifications, allowing for the systematic exploration of chemical space.

  • Modulation of Physicochemical Properties : The 5-((benzyloxy)methyl) group provides a handle for influencing solubility, metabolic stability, and for probing interactions with the solvent-exposed regions of the kinase active site.

This guide will focus on a rational drug design workflow, beginning with the synthesis of a targeted library of compounds and progressing through a tiered biological screening cascade.

Synthetic Strategy: Building a Focused Library

The primary synthetic objective is to diversify the this compound core at the N-1 position to explore interactions within the hydrophobic regions of the kinase ATP-binding site. A well-established and highly effective method is the nucleophilic aromatic substitution (SNAr) reaction with substituted pyrimidines.[4]

Protocol 2.1: Synthesis of N-(Pyrimidin-4-yl)-5-((benzyloxy)methyl)-1H-pyrazol-3-amine Derivatives

This protocol describes the synthesis of a library of compounds where the 3-aminopyrazole is coupled with various 4-chloro-pyrimidines. This approach is foundational for generating potent kinase inhibitors.[4]

Rationale: The pyrimidine ring system is a common feature in many known kinase inhibitors. By varying the substituents on the pyrimidine, we can systematically probe the structure-activity relationship (SAR) and optimize for potency and selectivity against our target kinases.

Experimental Workflow Diagram:

G cluster_synthesis Protocol 2.1: Synthesis Workflow start Start: this compound + Substituted 4-Chloropyrimidine reaction Nucleophilic Aromatic Substitution Solvent: n-Butanol or Dioxane Base: DIPEA or K2CO3 Heat: 100-150°C (Conventional or Microwave) start->reaction workup Reaction Workup - Cool to RT - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification - Silica Gel Column Chromatography workup->purification product Final Product: N-(Pyrimidin-4-yl) Derivative purification->product analysis Characterization - LC-MS - 1H NMR product->analysis

Caption: Workflow for the synthesis of pyrimidine-pyrazole derivatives.

Materials:

  • This compound

  • Various substituted 4-chloropyrimidines (e.g., 4-chloro-2-methylpyrimidine, 4-chloro-2,6-dimethylpyrimidine)

  • n-Butanol or 1,4-Dioxane

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a microwave vial or round-bottom flask, add this compound (1.0 eq).

  • Add the desired substituted 4-chloropyrimidine (1.1 eq).

  • Add the solvent (n-butanol or dioxane, ~0.1 M concentration).

  • Add the base, DIPEA (2.0 eq) or K₂CO₃ (2.5 eq).

  • Seal the vessel and heat the reaction mixture to 120-150°C for 2-12 hours. Microwave heating can significantly reduce reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final compound.

  • Confirm the structure and purity of the final product using ¹H NMR and LC-MS.

Biological Evaluation: A Tiered Screening Approach

Once a library of derivatives has been synthesized, a systematic evaluation of their biological activity is required. We propose a tiered approach, starting with broad in vitro enzymatic assays and progressing to more complex cell-based and in vivo models for the most promising compounds.

Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)

Rationale: This initial screen is designed to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of our target kinases (e.g., CDK2/Cyclin A, p38α). The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.[5]

Experimental Workflow Diagram:

G cluster_assay Protocol 3.1: In Vitro Kinase Assay prep Compound Preparation - 10 mM stock in DMSO - Serial dilutions kinase_rxn Kinase Reaction Setup (384-well plate) - Add compound/DMSO control - Add Kinase + Buffer - Incubate (Inhibitor Binding) - Initiate with ATP + Substrate - Incubate (Kinase Reaction) prep->kinase_rxn adp_detect1 ADP Detection Step 1 - Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) kinase_rxn->adp_detect1 adp_detect2 ADP Detection Step 2 - Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_detect1->adp_detect2 readout Data Acquisition - Measure Luminescence adp_detect2->readout analysis Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC50 values readout->analysis

Caption: Workflow for luminescence-based in vitro kinase assay.

Materials:

  • Synthesized pyrazole derivatives

  • Recombinant human kinases (e.g., CDK2/Cyclin A, p38α)

  • Kinase-specific substrate peptides

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction :

    • Add 5 µL of a solution containing the kinase in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Lead-001 CDK2/Cyclin A150
Lead-001 p38α>10,000
Lead-002 CDK2/Cyclin A25
Lead-002 p38α5,200
Staurosporine CDK2/Cyclin A8
Staurosporine p38α12

Table 1: Example IC₅₀ data for synthesized compounds against target kinases. Staurosporine is used as a positive control.

Protocol 3.2: Cell-Based Proliferation Assay (MTT Assay)

Rationale: Potent enzyme inhibition must translate to a functional effect in a cellular context. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7] This assay will determine if the kinase inhibition observed in Protocol 3.1 leads to a cytostatic or cytotoxic effect in cancer cell lines that are known to be dependent on the target kinase.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for CDK2, MCF-7 for CDK-dependent proliferation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well clear, flat-bottom tissue culture plates

Step-by-Step Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[8]

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle (DMSO) control wells.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization : Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.3: In Vivo Tumor Xenograft Model

Rationale: For lead compounds that demonstrate potent and selective activity in vitro and in cell-based assays, evaluation in an in vivo model is the critical next step. The human tumor xenograft model in immunodeficient mice is a standard preclinical model to assess the anti-tumor efficacy of a drug candidate.[9][10]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Selected human cancer cell line (e.g., HCT-116)

  • Matrigel (optional, can improve tumor take-rate)

  • Formulation vehicle for the test compound

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Implantation : Harvest cancer cells and resuspend them in sterile, serum-free medium (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[10]

  • Tumor Growth and Grouping : Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 per group).[10]

  • Dosing : Administer the test compound and vehicle control to their respective groups according to a predetermined schedule (e.g., once daily, via oral gavage or intraperitoneal injection).

  • Monitoring : Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint : Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis : At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[10]

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biological assays will drive the next cycle of drug design. The goal is to establish a clear SAR to guide the synthesis of more potent and selective inhibitors.

Key Causality Principles in SAR for Aminopyrazole Kinase Inhibitors:

  • Hinge Binding is Essential : The 3-aminopyrazole moiety is critical. Any modification that disrupts its ability to form hydrogen bonds with the kinase hinge region will likely lead to a significant loss of potency.[3]

  • Exploring the Hydrophobic Pocket : Substitutions on the N-1 attached pyrimidine ring explore the hydrophobic pocket adjacent to the hinge. Small, hydrophobic groups often enhance potency.[3][11]

  • Solvent Front Interactions : The 5-((benzyloxy)methyl) group can be modified to improve properties. For example, replacing the benzyl group with other functionalities can modulate solubility, metabolic stability, and potentially introduce new interactions with the solvent-exposed surface of the kinase.

  • Selectivity through Subtle Modifications : Small changes can have profound effects on the selectivity profile. For instance, introducing specific functional groups can create favorable interactions with unique residues in the target kinase while introducing steric clashes in off-target kinases.[12]

Logical Relationship Diagram for Lead Optimization:

G cluster_sar Lead Optimization Cycle synthesis Synthesize Gen 1 Library (Protocol 2.1) screening Biological Screening - In Vitro Kinase Assay (3.1) - Cell Proliferation Assay (3.2) synthesis->screening analysis SAR Analysis - Identify potent hits - Correlate structure with activity screening->analysis design Design Gen 2 Library - Modify pyrimidine substituents - Modify 5-position side chain analysis->design synthesis2 Synthesize Gen 2 Library design->synthesis2 screening2 Re-screen Gen 2 Library synthesis2->screening2 screening2->analysis Iterate until optimized lead is found

Caption: Iterative cycle of synthesis, screening, and SAR analysis.

Conclusion

This compound is a highly valuable starting scaffold for the development of novel kinase inhibitors. By employing a rational and systematic approach that combines targeted library synthesis with a tiered biological evaluation strategy, researchers can efficiently navigate the early stages of the drug discovery process. The protocols and logical frameworks presented in this guide provide a robust foundation for identifying and optimizing lead compounds with therapeutic potential in oncology and other disease areas driven by aberrant kinase activity.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Semantic Scholar. Retrieved from [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Odesa National University Chemical Journal. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved from [Link]

  • Reactions of 3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives: Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. (1994). Korea Science. Retrieved from [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019). PubMed. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). Journal of Medicinal Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1-7.
  • Reactions of 3-aminopyrazole derivatives with... (1994). Archives of Pharmacal Research. Ovid. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PMC - NIH. Retrieved from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. Retrieved from [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2022). Taylor & Francis Online. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2007). PubMed. Retrieved from [Link]

Sources

The Strategic Role of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine in the Synthesis of Next-Generation CDK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 3-aminopyrazole scaffold has emerged as a "privileged" structure in the design of potent and selective CDK inhibitors. This technical guide focuses on the application of a key intermediate, 5-((benzyloxy)methyl)-1H-pyrazol-3-amine , in the synthesis of novel CDK inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven synthetic protocol for its incorporation into a pyrimidine-based inhibitor scaffold, and discuss the structure-activity relationships (SAR) that guide the design of such compounds.

Introduction: The 3-Aminopyrazole Scaffold in CDK Inhibition

The quest for selective CDK inhibitors has led to the exploration of various heterocyclic scaffolds capable of mimicking the ATP binding mode in the kinase domain. The 3-aminopyrazole core has proven to be particularly effective, forming key hydrogen bond interactions with the hinge region of CDKs.[1] This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable platform for further modifications to enhance potency and selectivity.

The subject of this guide, this compound, offers several strategic advantages in the synthesis of CDK inhibitors:

  • Versatile Synthetic Handle: The 3-amino group serves as a nucleophile for coupling with various electrophilic partners, most commonly substituted pyrimidines, to construct the core of the inhibitor.

  • Modulation of Physicochemical Properties: The benzyloxymethyl group at the 5-position can be deprotected to reveal a hydroxymethyl group, providing a site for further functionalization to improve solubility and pharmacokinetic properties. The benzyl group itself can also contribute to hydrophobic interactions within the binding site.

  • Vector for SAR Exploration: The 5-position of the pyrazole ring points towards the solvent-exposed region of the ATP binding pocket in many CDKs. This allows for the introduction of various substituents to probe for additional interactions and fine-tune the inhibitor's selectivity profile.

Synthetic Pathway Overview

The synthesis of a pyrazole-based CDK inhibitor from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction with a di-substituted pyrimidine, followed by further functionalization. The following diagram illustrates a representative synthetic workflow.

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization cluster_2 Optional Deprotection A This compound C N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine A->C Nucleophilic Aromatic Substitution (SNAr) B 2,4-dichloropyrimidine B->C E Final CDK Inhibitor C->E Second SNAr or Cross-Coupling D Amine Nucleophile (R-NH2) D->E F Deprotected CDK Inhibitor (with -CH2OH) E->F Debenzylation

Caption: Synthetic workflow for a pyrazole-based CDK inhibitor.

Detailed Synthetic Protocol: Synthesis of a Representative N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)-pyrimidine-based CDK Inhibitor

This protocol describes a two-step synthesis of a model CDK inhibitor based on the coupling of this compound with 2,4-dichloropyrimidine, followed by a second nucleophilic substitution.

PART 1: Synthesis of N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine (Intermediate 1)

This step involves the regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidine. The reaction typically favors substitution at the more electrophilic C4 position.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol (0.1 M), add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a solid.

Expected Yield: 60-75%

PART 2: Synthesis of the Final CDK Inhibitor

This step involves the displacement of the remaining chlorine atom at the C2 position of the pyrimidine ring with a suitable amine.

Materials:

  • N-(5-((benzyloxy)methyl)-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine (Intermediate 1)

  • Desired amine (e.g., piperazine, morpholine, etc.) (2.0 eq)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of Intermediate 1 (1.0 eq) in DMF (0.2 M), add the desired amine (2.0 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final CDK inhibitor.

Expected Yield: 55-70%

Structure-Activity Relationship (SAR) Insights

The pyrazole-pyrimidine scaffold allows for systematic modifications to optimize CDK inhibitory activity and selectivity.

Position of ModificationRationale and Observed Effects
Pyrimidine C5-position Introduction of small electron-withdrawing groups (e.g., -F, -CN) can enhance potency.
Amine at Pyrimidine C2-position The nature of the amine can significantly impact solubility, cell permeability, and interactions with the solvent-exposed region of the kinase. Cyclic amines like piperazine and morpholine are common.
Pyrazole N1-position Substitution at this position can influence the orientation of the pyrazole ring in the binding pocket and can be used to modulate pharmacokinetic properties.
Pyrazole C5-substituent The benzyloxymethyl group can be deprotected to a hydroxymethyl group, which can act as a hydrogen bond donor. This position can also be extended to reach other sub-pockets of the ATP binding site.

Mechanism of Action: How Pyrazole-Based Inhibitors Target CDKs

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core forms critical hydrogen bonds with the hinge region of the CDK active site, specifically with the backbone amide and carbonyl groups of key residues like leucine. This binding mode mimics the interaction of the adenine region of ATP.

G cluster_0 CDK Active Site (Hinge Region) cluster_1 Pyrazole-Pyrimidine Inhibitor hinge_residue Leucine Backbone inhibitor N-(Pyrazol-3-yl)pyrimidin-4-amine Core inhibitor->hinge_residue Hydrogen Bonds

Caption: Key hydrogen bonding interactions with the CDK hinge.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel CDK inhibitors. Its strategic design allows for the generation of libraries of compounds with tunable properties, facilitating the discovery of potent and selective drug candidates. The protocols and insights provided in this guide are intended to empower researchers in the field of oncology drug discovery to leverage this important chemical entity in their pursuit of next-generation cancer therapeutics.

References

  • Almehmadi, M. A., Harras, M. F., & El-Faham, A. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]

  • Santo, L., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1789-1806. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin-dependent kinase inhibitor, using fragment-based X-ray crystallography and structure-based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • Santo, L., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 495-506. [Link]

  • Cho, Y. M., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(21), 7946-7957. [Link]

  • Wang, S., et al. (2004). 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4240. [Link]

  • Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(15), 3367-3380. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]

Sources

Application Note: Strategic Functionalization of the Amino Group in 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of the exocyclic amino group in 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. This pyrazole derivative is a highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] We will explore the key strategic considerations for achieving chemoselective functionalization, focusing on acylation, sulfonylation, and palladium-catalyzed C-N cross-coupling reactions. The causality behind experimental choices, field-proven protocols, and troubleshooting insights are provided to empower researchers in drug discovery and development.

Introduction: The Significance of a Privileged Scaffold

The 3-aminopyrazole core is a well-established "privileged scaffold" in drug discovery, appearing in numerous clinically approved drugs and investigational agents.[3][4] Its prevalence is due to its ability to form key hydrogen bond interactions—acting as a hydrogen bond donor-acceptor-donor system—which enhances binding affinity to biological targets like enzyme active sites.[5] The specific intermediate, this compound, offers an additional vector for chemical diversification via its benzyloxymethyl group, influencing physicochemical properties and providing a handle for further modification.[1]

The primary amino group at the C3 position is the principal site for building out molecular complexity, enabling the introduction of a vast array of substituents to modulate potency, selectivity, and pharmacokinetic profiles. This document serves as a practical guide to the most critical transformations of this amino group.

Core Chemical Principles: Reactivity and Chemoselectivity

The functionalization of this compound presents a classic chemoselectivity challenge. The molecule contains three potentially reactive nitrogen atoms: the exocyclic C3-amino group, the N1-H of the pyrazole ring, and the N2 pyrazole nitrogen.

  • Exocyclic C3-NH2: This primary amine is the most nucleophilic site and the primary target for reactions with common electrophiles like acyl chlorides, sulfonyl chlorides, and isocyanates under standard conditions. Its reactivity is analogous to that of an aniline, albeit modulated by the electron-donating nature of the pyrazole ring.

  • Endocyclic N1-H and N2: The pyrazole ring nitrogens are less nucleophilic. However, under more forcing conditions, particularly with strong bases or in metal-catalyzed reactions, the N1-H can be deprotonated to form an anion, leading to N1-alkylation or N1-arylation.[6] The N2 nitrogen, being a pyridine-type nitrogen, typically acts as a Lewis basic site for metal coordination, which can direct reactions at adjacent positions.[7]

Achieving selective functionalization at the C3-amino group hinges on exploiting this reactivity differential by carefully selecting reagents, bases, and reaction conditions.

chemoselectivity_diagram cluster_0 This compound start Starting Material electrophile Electrophile (e.g., R-COCl, R-SO2Cl) start->electrophile C3-NH2 Attack (More Nucleophilic) start->electrophile N1-H Attack (Requires Base) product_C3 Desired Product (C3-N Functionalization) electrophile->product_C3 Forms Amide/ Sulfonamide product_N1 Side Product (N1 Functionalization) electrophile->product_N1 Forms N1-Acyl/ N1-Sulfonyl

Caption: Chemoselectivity in the functionalization of 3-aminopyrazole.

Key Functionalization Protocols

The following sections provide detailed, actionable protocols for the most common and impactful transformations of the C3-amino group.

functionalization_overview start 5-((benzyloxy)methyl)- 1H-pyrazol-3-amine acylation Acylation (Amide Formation) start->acylation RCOCl, Base sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation RSO2Cl, Base cn_coupling C-N Cross-Coupling (N-Arylation) start->cn_coupling Ar-X, Pd Catalyst amide Amide Product acylation->amide sulfonamide Sulfonamide Product sulfonylation->sulfonamide n_aryl N-Aryl Product cn_coupling->n_aryl protection_workflow start Starting Amine protected_amine N1-Protected Amine start->protected_amine 1. Protect N1-H (e.g., Boc2O) functionalized_protected N1-Protected, C3-Functionalized protected_amine->functionalized_protected 2. Functionalize C3-NH2 (e.g., Acylation) final_product Final Deprotected Product functionalized_protected->final_product 3. Deprotect N1 (e.g., TFA)

Sources

palladium-catalyzed cross-coupling of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Functionalization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine Derivatives via Palladium-Catalyzed Cross-Coupling

Authored by a Senior Application Scientist

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] The functionalization of this core, specifically derivatives like this compound, is critical for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for achieving this molecular diversification.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of key palladium-catalyzed methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—for the strategic modification of this high-value pyrazole core. We delve into the causality behind procedural choices, present detailed, validated protocols for halogenated intermediates, and offer a systematic approach to troubleshooting common challenges inherent to nitrogen-rich heterocycles.

The Strategic Importance of the 3-Aminopyrazole Scaffold

The inherent chemical architecture of 3-aminopyrazoles, featuring strategically positioned hydrogen bond donors and acceptors, makes them ideal for interacting with the hinge region of kinase enzymes. The this compound derivative (Figure 1) offers multiple points for diversification: the N1-position of the pyrazole ring, the C4-position, and the C3-amino group. Palladium-catalyzed cross-coupling is the premier tool for exploiting this potential, enabling the precise installation of a wide range of substituents.

However, the successful execution of these reactions is not trivial. Nitrogen-rich heterocycles like pyrazoles are notorious for their potential to act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] Therefore, a carefully considered experimental design, particularly the choice of ligand, base, and solvent, is paramount for achieving high yields and reproducibility.

Figure 1: Structure of this compound

  • C3-Amine: A primary site for C-N coupling (e.g., Buchwald-Hartwig amination).

  • C4-Position: The most common site for C-C bond formation after pre-functionalization (e.g., halogenation). The C4 position is a nucleophilic center that can undergo electrophilic aromatic substitution.[6]

  • N1-Hydrazinyl Proton: Can be substituted (e.g., alkylated or arylated) or protected to modulate reactivity and solubility.

  • C5-Substituent: The benzyloxymethyl group influences the molecule's steric and electronic properties and can impact its physicochemical characteristics.[1]

Pre-functionalization: The Gateway to Cross-Coupling

While direct C-H activation is an emerging and powerful strategy for pyrazole functionalization,[7][8][9] traditional cross-coupling reactions necessitate a "handle" on the pyrazole ring, typically a halide. The C4 position is the most common site for such modifications. A standard and effective method for this is electrophilic halogenation.

Protocol 1: Synthesis of 4-Bromo-5-((benzyloxy)methyl)-1H-pyrazol-3-amine

This protocol describes a representative procedure for the regioselective bromination at the C4 position, creating the key intermediate for subsequent cross-coupling reactions.

Reaction Scheme: (Image of the bromination reaction of the starting material)

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
This compound 203.24 2.03 g 10.0 1.0
N-Bromosuccinimide (NBS) 177.98 1.87 g 10.5 1.05

| Acetonitrile (MeCN) | 41.05 | 50 mL | - | - |

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.03 g, 10.0 mmol).

  • Add acetonitrile (50 mL) and stir at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium thiosulfate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Core Methodologies: Palladium-Catalyzed Functionalization

With the 4-bromo intermediate in hand, a diverse array of substituents can be introduced. The following sections provide detailed protocols and the scientific rationale for key transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl, heteroaryl, and vinyl groups. The choice of catalyst system is critical to overcome the inhibitory effects of the aminopyrazole substrate.[10][11] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior to those with traditional triphenylphosphine ligands for these challenging substrates.[10]

Reaction Scheme: (Image of the Suzuki coupling of the bromo-intermediate with 4-methoxyphenylboronic acid)

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
4-Bromo-5-((benzyloxy)methyl)-1H-pyrazol-3-amine 282.14 282 mg 1.0 1.0
4-Methoxyphenylboronic Acid 151.96 182 mg 1.2 1.2
XPhos Pd G2 Precatalyst 786.08 15.7 mg 0.02 0.02
Potassium Phosphate (K₃PO₄) 212.27 425 mg 2.0 2.0

| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | - | - |

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromo-pyrazole (282 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired biaryl product.

Causality & Rationale:

  • Precatalyst: XPhos Pd G2 is an air-stable precatalyst that rapidly generates the active Pd(0) species in solution, ensuring efficient catalytic turnover.[12]

  • Ligand: The bulky, electron-rich XPhos ligand facilitates the oxidative addition step and sterically hinders the pyrazole nitrogen from deactivating the palladium center.[4]

  • Base: K₃PO₄ is a strong enough base to facilitate transmetalation but is generally less prone to causing boronic acid decomposition compared to some other bases.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is essential for functionalizing the C4-position with an amino group or for further modifying the existing C3-amine. The choice of catalyst is highly dependent on the nature of the amine; bulky biarylphosphine ligands are often required to promote the reductive elimination step.[14][15] Care must be taken with alkylamines bearing β-hydrogens, as β-hydride elimination can be a competing side reaction.[16][17]

Reaction Scheme: (Image of the Buchwald-Hartwig amination of the bromo-intermediate with morpholine)

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
4-Bromo-5-((benzyloxy)methyl)-1H-pyrazol-3-amine 282.14 282 mg 1.0 1.0
Morpholine 87.12 105 µL 1.2 1.2
Pd₂(dba)₃ 915.72 23 mg 0.025 0.025
tBuDavePhos 352.48 21 mg 0.06 0.06
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Toluene | - | 5 mL | - | - |

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (23 mg, 0.025 mmol), tBuDavePhos (21 mg, 0.06 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add the 4-bromo-pyrazole (282 mg, 1.0 mmol).

  • Add toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Heat the reaction at 110 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-morpholinyl pyrazole product.

Causality & Rationale:

  • Ligand: tBuDavePhos is a dialkylbiaryl phosphine ligand specifically designed for C-N cross-coupling. Its steric bulk and electron-donating properties promote both oxidative addition and the crucial C-N reductive elimination step.[16]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, allowing it to enter the catalytic cycle. It must be handled under inert conditions due to its hygroscopic and reactive nature.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne functional group that is itself a versatile handle for further chemistry (e.g., click chemistry, cyclizations). The classic catalyst system involves a palladium source and a copper(I) co-catalyst.[18][19]

Reaction Scheme: (Image of the Sonogashira coupling of the bromo-intermediate with phenylacetylene)

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
4-Bromo-5-((benzyloxy)methyl)-1H-pyrazol-3-amine 282.14 282 mg 1.0 1.0
Phenylacetylene 102.14 132 µL 1.2 1.2
PdCl₂(PPh₃)₂ 701.90 21 mg 0.03 0.03
Copper(I) Iodide (CuI) 190.45 11 mg 0.06 0.06

| Triethylamine (Et₃N) | 101.19 | 5 mL | - | - |

Step-by-Step Procedure:

  • To a Schlenk tube, add the 4-bromo-pyrazole (282 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate and backfill with argon three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Stir the reaction at 60 °C for 6 hours.

  • Cool the mixture and filter off the triethylammonium bromide salt, washing the solid with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to yield the 4-alkynyl pyrazole.

Causality & Rationale:

  • Dual Catalysis: This reaction operates via two interconnected catalytic cycles. The palladium cycle performs the oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[19]

  • Solvent/Base: Triethylamine serves as both the solvent and the base, neutralizing the HBr generated during the reaction.

Heck-Mizoroki Reaction: C-C Coupling with Alkenes

The Heck reaction enables the arylation of alkenes, forming a new C-C bond with high stereoselectivity, typically favoring the E-isomer.[20][21] For pyrazole substrates, protecting the N1 position can sometimes improve yields, and the choice of ligand is crucial for efficiency.[22]

Reaction Scheme: (Image of the Heck reaction of the bromo-intermediate with n-butyl acrylate)

Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
4-Bromo-5-((benzyloxy)methyl)-1H-pyrazol-3-amine 282.14 282 mg 1.0 1.0
n-Butyl Acrylate 128.17 215 µL 1.5 1.5
Palladium(II) Acetate (Pd(OAc)₂) 224.50 11 mg 0.05 0.05
Tri(o-tolyl)phosphine (P(o-tol)₃) 304.37 30 mg 0.10 0.10
Triethylamine (Et₃N) 101.19 420 µL 3.0 3.0

| DMF | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Combine the 4-bromo-pyrazole (282 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tol)₃ (30 mg, 0.10 mmol) in a Schlenk tube.

  • Evacuate and backfill with argon three times.

  • Add DMF (5 mL), n-butyl acrylate (215 µL, 1.5 mmol), and triethylamine (420 µL, 3.0 mmol).

  • Heat the mixture at 120 °C for 24 hours.

  • Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the C4-alkenylated product.

Causality & Rationale:

  • Ligand: P(o-tol)₃ is a bulky phosphine ligand that stabilizes the Pd(0) active species and promotes the reaction.

  • Base: A non-nucleophilic organic base like triethylamine is required to neutralize the HBr formed in the catalytic cycle.[20]

Visualization of Key Processes

To better understand the underlying principles, the following diagrams illustrate the catalytic cycle, a standard experimental workflow, and a logical approach to troubleshooting.

Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)-X(L₂) pd0->ox_add trans Ar-Pd(II)-R(L₂) ox_add->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0 Catalyst Regeneration product_out red_elim->product_out arx_in arx_in->ox_add boronic_in boronic_in->trans base_in base_in->trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Reagents & Glassware setup Reaction Setup (Weigh reagents, add to flask under inert atmosphere) start->setup reaction Reaction Execution (Add solvent, heat to specified temperature) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, extract, wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end Troubleshooting_Logic act act start Low or No Conversion? q_catalyst Catalyst System Active? start->q_catalyst q_conditions Reaction Conditions Optimal? q_catalyst->q_conditions Yes act_catalyst_yes Action: - Use fresh catalyst/precatalyst - Screen different ligands (e.g., bulky phosphines) - Ensure inert atmosphere q_catalyst->act_catalyst_yes No q_materials Starting Materials Pure? q_conditions->q_materials Yes act_conditions_yes Action: - Screen different bases/solvents - Increase temperature or reaction time - Ensure solvent is anhydrous/degassed q_conditions->act_conditions_yes No act_materials_yes Action: - Re-purify starting materials - Check for boronic acid decomposition - Check for halide impurities q_materials->act_materials_yes No end Consult advanced literature for substrate-specific issues. q_materials->end Yes

Caption: A decision-tree for troubleshooting common cross-coupling issues.

Troubleshooting and Optimization

Cross-coupling reactions with nitrogen heterocycles often require careful optimization. Below is a summary of common problems and evidence-based solutions. [4]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst poisoning by pyrazole nitrogen. 2. Inactive catalyst (decomposed Pd(0)). 3. Sub-optimal base or solvent. 1. Switch to a bulkier, more electron-rich ligand (e.g., biarylphosphines like XPhos, SPhos, RuPhos). [4] 2. Use a robust, air-stable precatalyst (e.g., Pd G2, G3, G4). [4] 3. Screen a matrix of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).
Protodehalogenation 1. Presence of protic impurities (water). 2. Slow oxidative addition relative to dehalogenation. 3. Base-mediated decomposition. 1. Use rigorously dried solvents and reagents. 2. Use a more active catalyst system to accelerate the desired catalytic cycle. [4] 3. Bromo and chloro derivatives are often less prone to this side reaction than iodo derivatives. [10][11]
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction. 2. High reaction temperatures. 1. Ensure the reaction is set up under a strictly inert atmosphere and use properly degassed solvents. [4] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

| Poor Solubility | 1. The heterocyclic substrate is poorly soluble in common non-polar solvents. | 1. Consider protecting the N1-H of the pyrazole (e.g., with a Trityl or SEM group) to increase solubility in organic solvents. 2. Use a more polar aprotic solvent like DMF or DMA, ensuring it is high purity and anhydrous. |

Conclusion

The is a formidable and essential technique in the synthetic chemist's toolkit. Success hinges on a rational approach to catalyst and ligand selection, designed to mitigate the inherent challenges posed by the nitrogen-rich pyrazole core. By starting with a properly functionalized intermediate, applying robust protocols like those detailed herein, and employing a systematic approach to troubleshooting, researchers can efficiently generate diverse libraries of novel chemical entities for drug discovery and development. The principles and methodologies outlined in this guide provide a solid foundation for both novice and experienced scientists to harness the power of palladium catalysis in their research endeavors.

References

  • Cheng, S.-J., Zhang, X.-L., Yang, Z.-X., Wang, A.-H., & Li, X. (2025). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 27(1), 46–50. [Link]

  • Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5787–5803. [Link]

  • Pramanik, M. M. D., & Ali, M. A. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Ito, A., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827. [Link]

  • Martínez, A., et al. (2012). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 2(12), 2535. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541–547. [Link]

  • Ito, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]

  • Maji, M., & Mandal, S. K. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15995–16003. [Link]

  • National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Kang, E., & Lee, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5787–5803. [Link]

  • Cheng, S.-J., et al. (2025). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 27(1), 46-50. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [Link]

  • Ito, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Link]

  • Gholinejad, M., & Farajpour, G. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221–1256. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Semantic Scholar. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 399–415. [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

  • ResearchGate. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 3-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. We understand that synthesizing even well-established motifs can present challenges. This resource consolidates field-proven insights, troubleshooting guides, and detailed protocols to help you navigate common issues and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, stability, and handling of 3-aminopyrazoles.

Q1: What are the most common synthetic routes to 3-aminopyrazoles?

A1: The two most prevalent and versatile methods involve the cyclocondensation of hydrazine (or its derivatives) with a 1,3-dielectrophilic precursor.[1]

  • From β-Ketonitriles: This is a widely used method involving the reaction of a β-ketonitrile with hydrazine. The reaction first forms a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the nitrile carbon to complete the cyclization.

  • From α,β-Unsaturated Nitriles: This route utilizes an α,β-unsaturated nitrile bearing a leaving group (e.g., alkoxy, amino, or thiomethyl) at the β-position. Hydrazine reacts via a conjugate addition-elimination mechanism, followed by cyclization.[1]

The choice of route often depends on the commercial availability and stability of the starting materials for the desired substituted pyrazole.

Q2: I'm using a substituted hydrazine and getting a mixture of regioisomers. Why does this happen and how can I control it?

A2: This is a classic and critical challenge in pyrazole synthesis. When a monosubstituted hydrazine is used, it can react to form two different regioisomers (e.g., a 1-substituted-3-aminopyrazole or a 1-substituted-5-aminopyrazole). The outcome is dictated by which nitrogen atom of the hydrazine attacks which electrophilic center of the precursor and is highly dependent on reaction conditions, particularly pH.[2]

  • Causality: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities. Under neutral or acidic conditions, the primary (less substituted) amino group is generally more nucleophilic and will preferentially attack the most electrophilic site (often the carbonyl carbon in a β-ketonitrile). Under basic conditions, the regioselectivity can be inverted.

  • Solution: You can often control the regioselectivity by carefully selecting the reaction conditions. For example, in the condensation of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene favors the 5-amino isomer, while using sodium ethoxide in ethanol favors the 3-amino isomer.

Q3: How stable is 3-aminopyrazole and what are the proper storage conditions?

A3: 3-Aminopyrazole is a solid at room temperature with a relatively low melting point (34-37 °C). It is sensitive to air, light, and moisture.[3] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated, and protected from light.[3][4] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]

Q4: What are the primary safety concerns when working with 3-aminopyrazole and its precursors like hydrazine?

A4: Both the product and key reagents require careful handling.

  • 3-Aminopyrazole: It is classified as harmful if swallowed and can cause severe skin burns and eye damage.[4] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic. All manipulations should be performed in a well-ventilated chemical fume hood.

A thorough risk assessment is mandatory before beginning any synthesis.[5]

Section 2: Troubleshooting Guide: Reaction Issues

This guide uses a question-and-answer format to diagnose and solve specific experimental problems.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Poor quality or degradation of starting materials (β-ketonitrile, hydrazine).2. Incorrect reaction temperature (too low for reaction, too high leading to decomposition).3. Ineffective base or acid catalyst.4. Solidification of the reaction mixture, preventing effective mixing.[5]1. Verify purity of starting materials by NMR or other appropriate methods. Use freshly opened or purified reagents.2. Optimize temperature. For exothermic reactions, initial cooling may be required.[5] For others, gentle heating (e.g., 60 °C in ethanol) may be necessary.[6]3. If using a base-catalyzed step, ensure the base is strong enough (e.g., piperidine, morpholine, or NaOEt).[7] For acid catalysis, a stoichiometric amount may be needed.[6]4. Ensure vigorous mechanical stirring, especially during crystallization or if the mixture becomes thick.[5]
Formation of Multiple Products / Side Reactions 1. Lack of regioselectivity with substituted hydrazines.2. Dimerization or polymerization of starting materials (e.g., acrylonitrile).3. Competing side reactions, such as the formation of pyrazolo[1,5-a]pyrimidines, especially with bulky substituents.[8]4. For one-pot reactions involving a Claisen condensation first, residual base can interfere with the subsequent cyclization.1. Screen different pH conditions (acidic vs. basic) to favor one regioisomer.2. Control the rate of addition of reagents. For the synthesis from acrylonitrile, add it slowly to the hydrazine solution while maintaining a low temperature (30-35 °C).[5]3. Analyze the steric and electronic factors of your substrates. A less bulky group might prevent unwanted secondary reactions.[8]4. Neutralize the reaction mixture (e.g., with H₂SO₄) after the first step and before adding hydrazine.
Product is a Dark Oil or Tar, Difficult to Purify 1. Decomposition of the product or starting materials due to excessive heat or prolonged reaction times.2. Presence of polymeric side products.3. The crude product itself is an oil, which is common for unsubstituted 3-aminopyrazole.[9]1. Reduce reaction temperature and/or time. Monitor reaction progress by TLC or LC-MS to avoid over-running it.2. Attempt to precipitate the product by triturating the crude oil with a non-polar solvent like diethyl ether or hexanes.3. Purify via high-vacuum distillation.[9] Alternatively, convert the amine to a crystalline salt (e.g., sulfate or picrate) for purification by recrystallization, then liberate the free base.[5][9]
Reaction Fails to Reach Completion 1. Insufficient reaction time or temperature.2. Reversible reaction equilibrium.3. Deactivation of catalyst or reagent.1. Monitor the reaction by TLC/LC-MS. If starting material remains, consider increasing the temperature or extending the reaction time.2. If water is a byproduct, consider using a Dean-Stark trap or a drying agent to drive the reaction forward.3. Ensure reagents are of high quality and used in the correct stoichiometric amounts. A slight excess of hydrazine (e.g., 1.1 equivalents) is common.[9]

Section 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex chemical processes and decision-making.

Mechanism: Synthesis from β-Ketonitrile

G Start β-Ketonitrile + Hydrazine Step1 Nucleophilic Attack on Carbonyl Start->Step1 Step 1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Attack on Nitrile) Intermediate1->Step2 Step 2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Tautomerization & Aromatization Intermediate2->Step3 Step 3 Product 3-Aminopyrazole Step3->Product

Caption: General reaction mechanism for 3-aminopyrazole synthesis.

Troubleshooting Workflow: Low Reaction Yield

G Start Low Yield Observed CheckSM Analyze Starting Material Purity (NMR/GC) Start->CheckSM CheckCond Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckCond CheckSide Analyze Crude Mixture (TLC, LCMS) Start->CheckSide ImpureSM Purity Issue Detected? CheckSM->ImpureSM CondIssue Deviation from Protocol? CheckCond->CondIssue SideProd Side Products Present? CheckSide->SideProd Sol_Purify Action: Purify Starting Materials & Repeat ImpureSM->Sol_Purify Yes End Re-evaluate Synthesis ImpureSM->End No Sol_Optimize Action: Optimize Temp/Time & Use Inert Atmosphere CondIssue->Sol_Optimize Yes CondIssue->End No Sol_Modify Action: Modify Conditions (e.g., change pH, solvent) SideProd->Sol_Modify Yes SideProd->End No

Caption: Diagnostic workflow for troubleshooting low-yield reactions.

Section 4: Key Experimental Protocols

These protocols are based on established and reliable procedures. Always perform a comprehensive safety assessment before implementation.

Protocol 1: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile

This procedure is adapted from Organic Syntheses and represents a robust method using readily available starting materials.[5]

Step A: Preparation of β-Cyanoethylhydrazine

  • In a 2 L two-necked flask equipped with a thermometer, a pressure-equalizing funnel, and a magnetic stirrer, add 417 g of 72% aqueous hydrazine hydrate (6.00 moles).

  • With stirring, gradually add 318 g of acrylonitrile (6.00 moles) over 2 hours. Maintain the internal temperature at 30–35 °C using an occasional cooling bath.

  • After the addition is complete, replace the funnel with a distillation condenser. Remove water by distillation at 40 mm Hg with a bath temperature of 45–50 °C.

  • The resulting yellow oil (490–511 g, 96–100% yield) is β-cyanoethylhydrazine and is suitable for use in the next step without further purification.

Step B: Cyclization to 3-Amino-3-pyrazoline Sulfate

  • In a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 308 g of 95% sulfuric acid.

  • Add 450 mL of absolute ethanol dropwise over 20-30 minutes, maintaining the temperature at 35 °C with cooling.

  • With vigorous stirring, add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol over 1-2 minutes.

  • The mixture will warm spontaneously to 88–90 °C. Maintain this temperature for 3 minutes until the product begins to crystallize.

  • Gradually cool the stirred mixture to 25 °C over one hour, then let it stand at room temperature for 15-20 hours.

  • Collect the crystals by filtration, wash three times with 80 mL of absolute ethanol, and finally with 80 mL of ether. Dry at 80 °C to yield the sulfate salt (177–183 g, 97–100%).

Step C: Conversion to 3(5)-Aminopyrazole This step involves strong base and should be handled with extreme care.

  • Prepare a solution of sodium methoxide by carefully adding 46.0 g (2.00 moles) of sodium to 1 L of absolute methanol in a 3 L flask equipped with a mechanical stirrer and reflux condenser.

  • Add 182.2 g (1.00 mole) of the 3-amino-3-pyrazoline sulfate from Step B to the sodium methoxide solution.

  • Reflux the mixture with stirring for 6 hours.

  • Cool the mixture and filter off the precipitated sodium sulfate. Wash the precipitate with 100 mL of hot methanol.

  • Combine the filtrates and remove the methanol by distillation at reduced pressure.

  • Distill the residual oil under high vacuum to obtain 3(5)-aminopyrazole (58–68 g, 70–82% yield).

Protocol 2: General Synthesis from a β-Ketonitrile

This is a general procedure based on common literature methods.[6]

  • To a solution of the β-ketonitrile (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.1-1.2 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor by TLC. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can then be purified by recrystallization, column chromatography, or distillation as needed.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2018(2), 321-356. [Link]

  • Bauer, H., et al. (1975). Production of 3-aminopyrazoles. U.S.
  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10449-10458. [Link]

  • Reddit r/Chempros. (2021). Advices for Aminopyrazole synthesis. [Link]

  • Moore, J. A., & Habraken, C. L. (1968). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 48, 11. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire (LCM), Ecole Polytechnique, CNRS. [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Sharma, V., et al. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 17, 2197–2223. [Link]

Sources

Technical Support Center: Debenzylation of Benzyloxymethyl (BOM) Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions and Optimizing Deprotection Strategies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues encountered during the debenzylation of benzyloxymethyl (BOM) protected pyrazoles. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning behind them to empower you to solve challenges in your own synthetic work.

Frequently Asked Questions (FAQs)

  • Hydrogenolysis Stalls: My Pd/C-catalyzed hydrogenolysis of a BOM-pyrazole is slow or has stalled. What's happening and how can I resolve it?

  • Acid-Catalyzed Deprotection Issues: I'm using strong acids like TFA or HCl and getting a complex mixture of byproducts. What are these side reactions?

  • Lewis Acid Complications: My deprotection with Lewis acids (e.g., BCl₃, AlCl₃) is low-yielding. What are the potential pitfalls?

  • Strategic Selection: How do I choose the optimal debenzylation method for a BOM-pyrazole, especially with other sensitive functional groups present?

Q1: My Pd/C-catalyzed hydrogenolysis of a BOM-pyrazole is slow or has stalled. What's happening and how can I resolve it?

A1: Root Cause Analysis & Mitigation

This is a classic case of catalyst poisoning . The nitrogen atoms in the pyrazole ring are Lewis basic and can strongly coordinate to the surface of the palladium catalyst.[1][2] This coordination blocks the active sites required for hydrogen activation and subsequent hydrogenolysis, leading to slow or incomplete reactions. The product, the deprotected pyrazole, is often a stronger poison than the starting material because its N-H proton is acidic, making the other nitrogen atom more basic.[2][3]

dot

G cluster_workflow Troubleshooting Stalled Hydrogenolysis Start Reaction Stalled? Poisoning Likely Cause: Catalyst Poisoning by Pyrazole Nitrogen Start->Poisoning CheckSubstrate Substrate has other poisons? (e.g., thiols, halides) Poisoning->CheckSubstrate Solution1 Strategy 1: Increase Catalyst Loading CheckSubstrate->Solution1 No Solution4 Strategy 4: Switch to Alternative Method (e.g., Acidic Cleavage) CheckSubstrate->Solution4 Yes Solution2 Strategy 2: Add a Mild Acid Solution1->Solution2 End Successful Deprotection Solution1->End Solution3 Strategy 3: Change Catalyst Type Solution2->Solution3 Solution2->End Solution3->End Solution4->End No No Yes Yes

Caption: Troubleshooting workflow for stalled hydrogenolysis.

Troubleshooting Strategies:

  • Increase Catalyst Loading: The simplest approach is to add more catalyst to overcome the poisoning effect. However, this can be expensive and may not be effective if the poisoning is severe.

  • Introduce a Mild Acid: Adding a stoichiometric amount of a mild, non-nucleophilic acid can protonate the pyrazole nitrogen, preventing it from binding to the palladium surface. Acetic acid (AcOH) or formic acid (HCO₂H) are excellent choices.[4] This protonation effectively "protects the catalyst" from the substrate.

  • Change Catalyst Type: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective than Pd/C for substrates containing basic nitrogen atoms.[4] It is generally less prone to poisoning and can be used in slightly acidic media.

  • Solvent Selection: The choice of solvent can influence reaction rates. Protic solvents like methanol or ethanol are common, but sometimes a switch to isopropanol-water mixtures can improve outcomes by altering substrate/product solubility and interaction with the catalyst surface.[4]

Optimized Protocol: Acid-Accelerated Hydrogenolytic Debenzylation

  • Setup: To a solution of the BOM-protected pyrazole (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol/water 10:1) in a hydrogenation vessel, add 10-20 mol% of 10% Pd/C.

  • Acid Addition: Add formic acid (0.5-1.0 eq).[4]

  • Hydrogenation: Purge the vessel with hydrogen gas (or use a hydrogen balloon) and stir the reaction vigorously at room temperature under a hydrogen atmosphere (1 atm to 50 psi).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting product may be the formate salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous workup if the free base is required.

Q2: I'm attempting acidic deprotection (e.g., with TFA or HCl) and getting a complex mixture. What are the likely side reactions?

A2: The Benzyl Cation Problem

Strong protic or Lewis acids cleave the BOM ether, but in doing so, they generate a highly reactive benzyloxymethyl cation (BnOCH₂⁺) or, upon further fragmentation, a benzyl cation (Bn⁺).[5] These electrophilic species can then cause several side reactions.

dot

G cluster_mechanism Acid-Catalyzed Deprotection & Side Reactions Pz_BOM Pyrazole-BOM Protonated Protonated Ether Pz_BOM->Protonated + H⁺ Desired Deprotected Pyrazole Protonated->Desired - BnOCH₂+ BnOCH2_cation BnOCH₂+ Cation Protonated->BnOCH2_cation Formaldehyde Formaldehyde BnOCH2_cation->Formaldehyde Hydrolysis Benzyl_cation Benzyl Cation (Bn⁺) BnOCH2_cation->Benzyl_cation + H⁺, - H₂O Side_Product1 N-Benzylated Pyrazole (Side Product) Benzyl_cation->Side_Product1 + Deprotected Pyrazole (N-attack) Side_Product2 C-Benzylated Pyrazole (Side Product) Benzyl_cation->Side_Product2 + Deprotected Pyrazole (C-attack)

Caption: Mechanism of acidic BOM cleavage and cation-driven side reactions.

Common Side Reactions:

  • N-Benzylation: The deprotected pyrazole product is nucleophilic and can be re-alkylated by the benzyl cation, leading to an N-benzylpyrazole byproduct.[6]

  • C-Benzylation (Friedel-Crafts Alkylation): If the pyrazole ring has electron-rich positions, it can undergo electrophilic aromatic substitution (a Friedel-Crafts type reaction) with the benzyl cation.[6]

  • Solvent/Scavenger Alkylation: If the solvent (e.g., anisole) or other molecules in the mixture are nucleophilic, they can be benzylated.

Mitigation Strategies:

The key is to trap the electrophilic benzyl cation before it can react with your product. This is achieved by using a cation scavenger .

ScavengerMechanism of ActionTypical Conditions
Triethylsilane (TES) Reduces the benzyl cation to toluene via hydride transfer.2-5 eq. in TFA or CH₂Cl₂ at 0 °C to RT.
Anisole Acts as a sacrificial aromatic substrate for Friedel-Crafts benzylation.Used as a co-solvent with TFA.
Thioanisole A highly activated nucleophile that rapidly traps the benzyl cation.2-5 eq. in TFA or CH₂Cl₂ at 0 °C to RT.
Water Can hydrolyze the intermediate cation, but may not be compatible with all substrates.Often present in aqueous acids like HCl.

Recommended Protocol: Scavenger-Mediated Acidic Deprotection

  • Setup: Dissolve the BOM-protected pyrazole (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add triethylsilane (3.0 eq).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC/LC-MS).

  • Workup: Carefully concentrate the reaction mixture under reduced pressure (use a trap for the volatile TFA). Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

Q3: My deprotection with Lewis acids (e.g., BCl₃, AlCl₃) is low-yielding. What are the potential pitfalls?

A3: Chelation and Over-Activation

Lewis acids are potent reagents for cleaving ethers, but their high reactivity can be problematic with substrates like pyrazoles.

  • Chelation: The 1,2-dinitrogen system of the pyrazole ring can act as a bidentate ligand, chelating strongly to the Lewis acid. This can form a stable complex that is resistant to further reaction or workup, effectively sequestering your material.

  • Ring Activation/Degradation: Strong coordination of a Lewis acid can alter the electronics of the pyrazole ring, potentially making it susceptible to degradation or undesired rearrangements.

  • Halogenated Byproducts: With boron trihalides (BCl₃, BBr₃), there's a risk of incorporating halide atoms onto the substrate, especially if benzylic cations are formed, which can be trapped by the halide counter-ion.

Troubleshooting Lewis Acid Reactions:

  • Stoichiometry is Critical: Use the minimum amount of Lewis acid required (often 1.1-1.5 eq). An excess will promote side reactions.

  • Low Temperature: Perform these reactions at low temperatures (-78 °C to 0 °C) to control reactivity and minimize byproduct formation.

  • Alternative Lewis Acids: Consider milder or bulkier Lewis acids that may have a lower propensity for chelation, such as trimethylsilyl iodide (TMSI).

Q4: How do I choose the optimal debenzylation method for a BOM-pyrazole?

A4: A Decision Framework

The best strategy depends on the functional groups present in your molecule.

dot

G cluster_decision Choosing a Debenzylation Strategy Start Molecule to be Deprotected CheckReducible Contains other reducible groups? (alkenes, alkynes, NO₂, halides) Start->CheckReducible CheckAcid Acid-sensitive groups? (Boc, acetals, silyl ethers) CheckReducible->CheckAcid No AcidCleavage Use Acidic Cleavage (TFA, scavenger) CheckReducible->AcidCleavage Yes Hydrogenolysis Use Hydrogenolysis (Pd/C, H₂, mild acid) CheckAcid->Hydrogenolysis No Oxidative Consider Oxidative/Other Methods (e.g., DDQ for p-methoxybenzyl) CheckAcid->Oxidative Yes

Caption: Decision tree for selecting a debenzylation method.

Summary of Methods and Compatibility:

MethodProsConsBest For...
Catalytic Hydrogenolysis (Pd/C, H₂)Very clean; byproducts are toluene and formaldehyde (as gas/water).Sensitive to catalyst poisons (thiols, pyrazoles). Reduces many other functional groups (alkenes, alkynes, NO₂, some halides).[7][8]Molecules that are stable to reduction and do not contain strong catalyst poisons (or when acid additive is used).
Acidic Cleavage (TFA, HCl)Fast and effective. Tolerant of reducible groups.[9]Generates reactive cations requiring scavengers. Cleaves other acid-labile groups (Boc, acetals).[10]Molecules with reducible groups (e.g., alkenes, nitro groups) but lacking other acid-sensitive protecting groups.
Lewis Acid Cleavage (BCl₃, TMSI)Strong; can cleave stubborn ethers.Risk of chelation, degradation, and halogenation. Not very selective.[11]Last resort for highly stable ethers when other methods fail.
Oxidative Cleavage (DDQ)Orthogonal to many groups.Typically requires an activated benzyl group (e.g., p-methoxybenzyl, PMB).[12][13][14]Substrates specifically designed with an electron-rich PMB or similar group for selective oxidative removal.

By understanding the underlying mechanisms of both the desired reaction and potential side reactions, you can rationally design your experimental conditions to achieve a clean and efficient debenzylation of your BOM-protected pyrazole.

References

  • Boceprevir, T. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(51), 9257-9259.[6]

  • Dounay, A. B., & Witulski, B. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 49(48), 9177-9179.[1]

  • Hegedüs, L., & Máthé, T. (2001). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Journal of Molecular Catalysis A: Chemical, 169(1-2), 157-166.[2]

  • Kim, H., & Lee, C. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 33(1), 323-326.[4]

  • Kociensky, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Referenced implicitly via Organic Chemistry Portal]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Organic Chemistry Portal. (n.d.). Benzyl ethers. Retrieved from [Link][14]

  • Ouchi, A., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10259-10271.[15]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.[9]

  • Cole, K. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(9), 1335-1342.[10]

  • McOmie, J. F. W., & West, D. E. (1973). Cleavage of Ethers with Boron Trichloride and Tribromide. Organic Syntheses, 53, 41.[11]

  • König, B., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 58(26), 8744-8748.[12]

  • Park, H., & Oh, C. H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(18), 2538-2555.[13]

  • Ozola, V., et al. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 22(10), 1639.[3]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in the laboratory. The following question-and-answer format directly addresses specific issues to help you navigate the complexities of pyrazole synthesis, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Yield of the Desired Pyrazole

Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine, but my yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields in pyrazole synthesis, particularly the Knorr synthesis, are a frequent issue stemming from several factors. Let's break down the common culprits and the strategies to overcome them.

Causality and Troubleshooting:

  • Incomplete Reaction: The condensation reaction may not be reaching completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal catalysis.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials. Do not rely solely on a predetermined reaction time.

      • Increase Temperature: Many condensation reactions require heating to proceed at a reasonable rate. Refluxing the reaction mixture in a suitable solvent is a common practice. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1]

      • Catalyst Optimization: The Knorr synthesis is typically acid-catalyzed.[2][3][4] If you are not using a catalyst, or if the amount is not optimal, the reaction will be slow.

        • Add a catalytic amount of a protic acid like acetic acid or a mineral acid (e.g., a few drops of concentrated HCl or H₂SO₄).

        • For certain substrates, Lewis acids or other catalysts like nano-ZnO have been shown to enhance reaction rates and yields.[5][6]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of your target pyrazole. A common side reaction is the formation of a hydrazone that does not cyclize efficiently.

    • Troubleshooting Protocol:

      • Control of Reaction Conditions: Ensure your reagents are added in the correct order and at the appropriate temperature. For some multi-component reactions, simultaneous addition of all reagents before heating is crucial to minimize side reactions.[7][8]

      • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to a cascade of side reactions.[9] Ensure your starting materials are of high purity, and if necessary, purify them before use.

  • Decomposition of Starting Materials or Product: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. The target pyrazole itself might also be susceptible to degradation under the reaction conditions.

    • Troubleshooting Protocol:

      • Use Fresh Hydrazine: Whenever possible, use freshly opened or distilled hydrazine.

      • Inert Atmosphere: If your substrates or product are sensitive to air oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

      • Temperature Control: While heating can be necessary, excessive temperatures can lead to decomposition. Find the optimal temperature that promotes the reaction without significant degradation.

Issue 2: Formation of Regioisomeric Mixtures

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical precursors.[5][6][11] The two nitrogen atoms of the hydrazine can attack the two different carbonyl carbons of the 1,3-dicarbonyl compound, leading to two possible products.[2][12]

Strategies for Improving Regioselectivity:

  • Exploiting Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically favor the attack of the hydrazine at the less hindered carbonyl group.[13]

    • Experimental Approach: If possible, choose a starting material with a significant size difference between the substituents flanking the carbonyl groups.

  • Leveraging Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in favor of one isomer.[11]

    • Experimental Protocol:

      • Dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

      • Add the substituted hydrazine and stir the reaction at room temperature or with gentle heating.

      • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Catalyst Selection: Certain catalysts can promote the formation of one regioisomer over the other. For instance, some studies have shown that specific metal catalysts can direct the regioselectivity of the cyclization.[13]

Workflow for Optimizing Regioselectivity:

G start Regioisomer Mixture Observed solvent Solvent Screening (e.g., Ethanol vs. TFE/HFIP) start->solvent temp Temperature Optimization solvent->temp analysis Analyze Regioisomeric Ratio (e.g., by 1H NMR) temp->analysis sterics Modify Substrates (Steric/Electronic Effects) analysis->sterics Unacceptable Ratio catalyst Catalyst Screening analysis->catalyst Unacceptable Ratio success Desired Regioisomer Obtained analysis->success Acceptable Ratio sterics->solvent catalyst->solvent

Caption: A logical workflow for optimizing the regioselectivity of pyrazole synthesis.

Issue 3: Difficulties in Product Purification

Question: My reaction seems to have worked, but I'm struggling to purify the final pyrazole product. What are some effective purification strategies?

Answer:

Purification of substituted pyrazoles can be challenging due to the presence of unreacted starting materials, byproducts, or regioisomers. Here are some common purification techniques:

Purification Techniques:

Technique Description Best For
Column Chromatography A widely used method for separating compounds based on their polarity.Separating regioisomers, removing closely related impurities.
Crystallization An effective method for purifying solid products.Obtaining high-purity crystalline solids.
Acid-Base Extraction Useful for removing basic or acidic impurities.Removing unreacted hydrazine (basic) or acidic byproducts.
Distillation Suitable for purifying volatile liquid products.Purifying low-boiling point pyrazoles.
Trituration Inducing solidification of an oil or amorphous solid.Converting an oily product into a solid that can be filtered.

Troubleshooting Purification Challenges:

  • Separating Regioisomers: This can be particularly difficult as regioisomers often have very similar polarities.

    • Solution: Careful column chromatography with a shallow solvent gradient is often required. Sometimes, fractional crystallization can be effective if the isomers have different solubilities.[10]

  • Product is an Oil: If your pyrazole is an oil and difficult to handle, try trituration with a non-polar solvent like hexanes to induce solidification.[10]

  • Basic Pyrazoles Sticking to Silica Gel: Highly basic pyrazoles can streak or stick to the silica gel column.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, reverse-phase (C-18) chromatography can be used.[10]

  • Recrystallization Issues: Finding a suitable solvent system is key.

    • Solution: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[10] If direct crystallization is difficult, consider forming an acid addition salt (e.g., with HCl or an organic acid), which may crystallize more readily.[13][14]

Issue 4: Ambiguous Product Characterization

Question: I have isolated a product that I believe is my target substituted pyrazole, but the NMR spectrum is confusing. How can I definitively confirm the structure and regiochemistry?

Answer:

Unambiguous characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[15]

Key NMR Signatures for Pyrazoles:

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Pyrazole NH12.0 - 13.5 (broad)N/AOften broad and its position is concentration-dependent.[15]
Pyrazole C4-H6.0 - 7.0100 - 115If C5 is substituted, this appears as a singlet.[15]
Pyrazole C5-H7.5 - 8.5130 - 145If C4 is substituted, this appears as a singlet.[15]
Pyrazole C3N/A145 - 155The chemical shift is sensitive to the substituent at N1.[15]
Pyrazole C5N/A130 - 145The chemical shift is sensitive to the substituent at N1.[15]

Confirming Regiochemistry:

For distinguishing between regioisomers, 2D NMR techniques are invaluable.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between the N-substituent's protons and the pyrazole ring carbons (C3 or C5), you can definitively determine the point of attachment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons. NOE correlations between the N-substituent and protons on the pyrazole ring substituents at C5 can help elucidate the regiochemistry.

Workflow for Structural Elucidation:

G start Isolated Product h_nmr ¹H NMR start->h_nmr c_nmr ¹³C NMR h_nmr->c_nmr hmbc 2D NMR (HMBC/NOESY) c_nmr->hmbc Regiochemistry Unclear structure Confirm Structure and Regiochemistry c_nmr->structure Structure Confirmed ambiguous Ambiguous Structure c_nmr->ambiguous Still Ambiguous hmbc->structure

Caption: A workflow for the complete NMR characterization of a novel substituted pyrazole.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Vertex AI Search.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. (n.d.). Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Synfacts.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
  • Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Synthesis of pyrazoles. (2019). YouTube.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). ResearchGate.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Technical Support Center: Synthesis of N-Substituted Pyrazoles. (n.d.). Benchchem.
  • Troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). ACS Publications.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Knorr pyrazole synthesis. (n.d.). ResearchGate.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate.
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

Sources

byproduct formation in the synthesis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their work.[1][2] As a key building block for various kinase inhibitors and other pharmacologically active molecules, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of byproduct formation during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and where do byproducts originate?

The most common and efficient synthesis involves a cyclocondensation reaction between a hydrazine source (typically hydrazine hydrate) and a β-ketonitrile equivalent, specifically 4-(benzyloxy)-3-oxobutanenitrile. The reaction proceeds via nucleophilic attack of hydrazine onto the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Byproducts primarily arise from three sources:

  • Ambiguous Reactivity: The unsymmetrical nature of the 1,3-dicarbonyl equivalent allows for the formation of regioisomers.[3]

  • Incomplete Reaction: Failure to drive the cyclization and subsequent aromatization to completion can leave stable intermediates in the final product mix.[3]

  • Side Reactions: The specific reaction conditions (pH, temperature, solvent) can induce degradation of starting materials or the final product, leading to impurities like hydrolyzed or debenzylated species.

G cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Pathways SM1 4-(benzyloxy)-3-oxobutanenitrile Int1 Hydrazone Intermediate SM1->Int1 + Hydrazine BP3 4-(benzyloxy)-3-oxobutanamide (Hydrolysis) SM1->BP3 H₂O / Δ SM2 Hydrazine Hydrate Product 5-((benzyloxy)methyl)- 1H-pyrazol-3-amine (Desired Product) Int1->Product Cyclization & Aromatization BP1 3-((benzyloxy)methyl)- 1H-pyrazol-5-amine (Regioisomer) Int1->BP1 Alternative Cyclization BP4 Pyrazoline Intermediate (Incomplete Reaction) Int1->BP4 Incomplete Aromatization BP2 5-(hydroxymethyl)- 1H-pyrazol-3-amine (Debenzylation) Product->BP2 Acid/Heat (Loss of Benzyl)

Caption: Primary reaction pathway and major sources of byproduct formation.

Q2: My crude product's NMR spectrum shows two distinct sets of pyrazole peaks, but the mass spectrometry indicates a single mass. What is happening?

This is the classic signature of regioisomer formation . You have likely synthesized a mixture of the desired this compound and its isomer, 3-((benzyloxy)methyl)-1H-pyrazol-5-amine. Because they have the same molecular formula (C₁₁H₁₃N₃O), they are indistinguishable by mass spectrometry alone but will have different NMR spectra and chromatographic retention times.[3] This is the most common and challenging impurity to manage in this synthesis.

Q3: The reaction mixture develops a persistent yellow or reddish color. Is this indicative of a problem?

The appearance of color is common in reactions involving hydrazine, which can undergo side reactions or decomposition.[3] While not always indicative of major byproduct formation, it can suggest the presence of small molecule impurities or trace oxidation products. It is crucial to rely on chromatographic (TLC, LC-MS) and spectroscopic (NMR) analysis to determine the purity rather than visual appearance alone. However, a very dark or tar-like consistency signals significant decomposition and the reaction conditions should be re-evaluated.

Troubleshooting Guide: Isolating and Mitigating Byproducts

This section provides solutions to specific experimental issues.

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the pyrazole and benzylic protons.

    • Two closely eluting spots are observed on TLC or two peaks in the LC trace with identical mass.

  • Root Cause Analysis: The cyclization of the intermediate can proceed in two ways. The initial attack of hydrazine can occur at either the ketone or the nitrile-adjacent carbon, and the subsequent cyclization determines the final substitution pattern. The reaction's regioselectivity is often sensitive to pH and temperature.

  • Mitigation Strategies:

    • pH Control: The reaction is often run under neutral to slightly basic conditions. Running the reaction in a buffered system or with a mild base like sodium acetate can improve selectivity. Avoid strongly acidic or basic conditions which can favor the undesired isomer.

    • Temperature Management: Perform the initial condensation at a lower temperature (e.g., 0-25°C) to control the rate of the initial nucleophilic attack, then slowly warm to drive the cyclization to completion.

  • Purification Protocol:

    • Column Chromatography: This is the most effective method for separating regioisomers. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, can resolve the two isomers. The desired 5-substituted isomer is generally more polar than the 3-substituted one.

    • Recrystallization: If a significant difference in solubility exists, fractional recrystallization can be attempted, though it is often less effective than chromatography for this specific pair of isomers.

Issue 2: Presence of Debenzylated Impurity
  • Symptoms:

    • Mass spectrometry shows a peak corresponding to the desired product minus 90 Da (C₇H₆), representing the loss of the benzyl group.

    • NMR shows a hydroxymethyl (-CH₂OH) signal instead of the benzylic signals (-OCH₂Ph and phenyl protons).

  • Root Cause Analysis: The benzyl ether is susceptible to cleavage under certain conditions. This is most commonly caused by:

    • Acidic Conditions: Trace amounts of strong acid, either from starting materials or formed during the reaction, can catalyze the hydrolysis of the ether.

    • Reductive Cleavage: Although less common in this specific reaction, certain reagents or metal contaminants could potentially cause hydrogenolysis.

  • Mitigation Strategies:

    • Ensure Neutrality: Use high-purity, neutral solvents and reagents. If an acid catalyst is required for a specific protocol, use the minimum effective amount and consider a milder acid.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that might generate acidic species.

    • Avoid Excessive Heat: Prolonged heating can promote debenzylation. Monitor the reaction closely and work it up promptly upon completion.

Issue 3: Incomplete Cyclization or Aromatization
  • Symptoms:

    • Isolation of intermediates like the initial hydrazone or a non-aromatic pyrazoline.[3]

    • Broad, complex NMR signals that do not correspond to a clean aromatic product.

  • Root Cause Analysis: The final dehydration step to form the aromatic pyrazole ring requires sufficient thermal energy or catalytic assistance. Insufficient reaction time or temperature can stall the reaction at an intermediate stage.

  • Mitigation Strategies:

    • Increase Reaction Temperature/Time: After the initial condensation, ensure the mixture is heated sufficiently (e.g., reflux in ethanol or a similar solvent) for an adequate period to drive the aromatization.

    • Solvent Choice: A higher-boiling protic solvent like n-butanol can facilitate the final dehydration step more effectively than ethanol or methanol.

    • Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can sometimes promote the final cyclization and dehydration, but must be used cautiously to avoid debenzylation.

Data Summary and Analytical Guidance

The following table summarizes the key characteristics of the target compound and its most common byproducts.

Compound NameMolecular WeightExpected [M+H]⁺Key ¹H NMR Signals (Approx. δ ppm)
This compound (Product) 203.24204.117.2-7.4 (m, 5H, Ph), 5.7 (s, 1H, pyrazole-H), 4.5 (s, 2H, OCH₂Ph), 4.4 (s, 2H, pyrazole-CH₂), 4.0-5.0 (br s, 2H, NH₂)
3-((benzyloxy)methyl)-1H-pyrazol-5-amine (Isomer)203.24204.117.2-7.4 (m, 5H, Ph), 5.4 (s, 1H, pyrazole-H), 4.6 (s, 2H, OCH₂Ph), 4.3 (s, 2H, pyrazole-CH₂), 4.0-5.0 (br s, 2H, NH₂)
5-(hydroxymethyl)-1H-pyrazol-3-amine (Debenzylated)113.12114.075.6 (s, 1H, pyrazole-H), 4.5 (s, 2H, pyrazole-CH₂), Broad OH and NH₂ signals
4-(benzyloxy)-3-oxobutanamide (Hydrolyzed)207.22208.107.2-7.4 (m, 5H, Ph), 4.6 (s, 2H, OCH₂Ph), 3.5 (s, 2H, COCH₂CO), Broad amide NH₂ signals

Troubleshooting Workflow

This decision tree can guide your experimental response when encountering purity issues.

G Start Crude Product Analysis (TLC, LC-MS, NMR) Purity Is the product pure? Start->Purity Masses Multiple masses observed? Purity->Masses No Stop Proceed with Workup Purity->Stop Yes Isomer Single mass, but multiple NMR signals/ LC peaks? Masses->Isomer No Debenzyl Debenzylation likely. Check for M-90 peak. Masses->Debenzyl Yes, M-90 Hydrolysis Hydrolysis likely. Check for M+18 peak. Masses->Hydrolysis Yes, M+18 Incomplete Incomplete reaction. Check for starting material or intermediate masses. Masses->Incomplete Yes, other Regioisomer Regioisomer formation. Most probable issue. Isomer->Regioisomer Yes Sol_Debenzyl Solution: - Ensure neutral pH - Lower reaction temp - Use inert atmosphere Debenzyl->Sol_Debenzyl Sol_Hydrolysis Solution: - Use anhydrous solvent - Control temperature Hydrolysis->Sol_Hydrolysis Sol_Incomplete Solution: - Increase temp/time - Use higher boiling solvent Incomplete->Sol_Incomplete Sol_Regioisomer Solution: - Control temp and pH - Purify via column chromatography Regioisomer->Sol_Regioisomer

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from BenchChem Technical Guides.[3]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]1]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from ]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]]

Sources

Technical Support Center: 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and answer frequently asked questions encountered during its use in experimental settings. As Senior Application Scientists, we have compiled this information to help you troubleshoot problems and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low Yields and Unexpected Byproducts in Reactions

Question: I am consistently getting low yields in my reaction where this compound is a starting material. My NMR and LC-MS analyses show multiple unexpected peaks, including one that corresponds to the debenzylated analog. What could be the cause?

Answer:

This issue often points to the degradation of your starting material, either before or during the reaction. The primary suspect is the cleavage of the benzyl ether, a known degradation pathway for such compounds.[1] The 3-amino-pyrazole moiety itself is also reactive and can participate in side reactions.[2][3]

Potential Causes and Solutions:

  • Improper Storage: Although some suppliers suggest room temperature storage, aminopyrazoles can be sensitive.[4] For long-term stability, especially once the container is opened, consider storing it at lower temperatures. A structurally related compound, 5-phenyl-1H-pyrazol-3-amine, is recommended to be stored at -80°C for long-term stability and at -20°C for shorter periods.[5]

Storage ConditionDurationRecommendation
Short-term< 1 month-20°C, protected from light, sealed under inert gas (e.g., Argon or Nitrogen)
Long-term> 1 month-80°C, protected from light, sealed under inert gas
  • Reaction Conditions: The benzyloxy group is susceptible to cleavage under certain conditions:

    • Acidic Conditions: Strong acids can promote the cleavage of the benzyl ether. If your reaction is run in an acidic medium, consider using a milder acid or a different synthetic route.

    • Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) will readily cleave the benzyl ether.[6] If your reaction involves reducing agents, this is a likely cause of debenzylation.

    • Oxidative Conditions: Certain oxidizing agents can also lead to debenzylation.[1]

Troubleshooting Workflow:

start Low Yield & Unexpected Peaks check_storage Review Storage Conditions start->check_storage check_reaction Analyze Reaction Conditions start->check_reaction improper_storage Improper Storage Suspected check_storage->improper_storage harsh_conditions Harsh Reaction Conditions Suspected check_reaction->harsh_conditions implement_storage Implement Recommended Storage improper_storage->implement_storage modify_reaction Modify Reaction Protocol harsh_conditions->modify_reaction

Caption: Troubleshooting workflow for low yields.

Experimental Protocol: Verifying Starting Material Integrity

Before starting your reaction, it is crucial to confirm the purity of your this compound.

  • Obtain a Sample: Carefully take a small sample from your stock container, ensuring to minimize exposure to air and light.

  • Prepare for Analysis: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire NMR Spectrum: Run a ¹H NMR spectrum.

  • Analyze Spectrum: Compare the obtained spectrum with a reference spectrum to ensure all characteristic peaks are present and there are no significant impurities. Look for the absence of a peak corresponding to the debenzylated alcohol.

  • LC-MS Analysis (Optional): For higher sensitivity, perform an LC-MS analysis to check for the presence of degradation products.

Issue 2: Reaction Fails to Proceed or is Sluggish

Question: My reaction with this compound is not proceeding as expected. Could the amino group be the problem?

Answer:

Yes, the reactivity of the 3-amino group on the pyrazole ring can be influenced by several factors. Aminopyrazoles are known to be versatile, but their nucleophilicity can be modulated by the surrounding chemical environment.[7][8]

Potential Causes and Solutions:

  • Protonation of the Amino Group: In acidic media, the amino group can be protonated to form an ammonium salt. This significantly reduces its nucleophilicity and can prevent it from participating in the desired reaction.

    • Solution: If your reaction requires a nucleophilic amino group, ensure the reaction medium is neutral or basic. The addition of a non-nucleophilic base can be beneficial.

  • Steric Hindrance: While the primary amino group itself is not exceptionally bulky, the adjacent (benzyloxy)methyl group at the 5-position could cause some steric hindrance, particularly with bulky electrophiles.

    • Solution: Consider using less sterically hindered reactants or adjusting the reaction temperature to overcome the activation energy barrier.

Decision Tree for Reaction Failure:

start Reaction Failure check_ph Check Reaction pH start->check_ph acidic Is pH acidic? check_ph->acidic sterics Consider Steric Hindrance acidic->sterics No protonation Amino group is likely protonated acidic->protonation Yes modify_reagents Use less bulky reagents or increase temperature sterics->modify_reagents add_base Add a non-nucleophilic base protonation->add_base

Caption: Decision tree for troubleshooting reaction failure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound under the following conditions:

  • Temperature: For long-term storage, -80°C is preferable; for short-term storage (under a month), -20°C is adequate.[5]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as some heterocyclic compounds can be light-sensitive.[5]

  • Moisture: Keep in a tightly sealed container in a dry environment.[4]

Q2: What solvents are compatible with this compound?

A2: This compound is generally soluble in common organic solvents like DMSO, DMF, and alcohols. For reactions, the choice of solvent should be guided by the specific reaction chemistry, keeping in mind potential incompatibilities. Avoid prolonged storage in protic or acidic solvents, which might facilitate degradation.

Q3: What are the main degradation pathways for this molecule?

A3: The two primary points of instability are the benzyl ether linkage and the aminopyrazole core.

  • Debenzylation: The C-O bond of the benzyl ether can be cleaved under reductive (e.g., catalytic hydrogenation), strong acidic, or some oxidative conditions to yield the corresponding alcohol.[1][6]

  • Oxidation of the Aminopyrazole Ring: The electron-rich aminopyrazole ring system can be susceptible to oxidation, leading to colored impurities.[2]

Q4: Are there any known incompatible reagents?

A4: Yes, based on the structure, you should avoid:

  • Strong Reducing Agents: Especially catalytic hydrogenation reagents like Pd/C and H₂, which will cleave the benzyl group.[6]

  • Strong Acids: Can promote benzyl ether cleavage.

  • Strong Oxidizing Agents: Can lead to degradation of the pyrazole ring or debenzylation.[1]

  • Nitrosating Agents: The primary amino group can react with sources of nitrous acid (e.g., NaNO₂ in acid) to form a diazonium salt, which can be unstable.

Q5: What are the expected GHS hazard statements for this compound?

A5: While specific data for this exact molecule is not always available, related aminopyrazole compounds are classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][9][10] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

References

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem - NIH. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146. [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • [No Title Provided]. [Link]

  • ResearchGate. Substrate scope of the 3‐aminopyrazoles. Reaction conditions: 1.... [Link]

  • Google Patents.
  • Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link]

  • arkat usa. Recent developments in aminopyrazole chemistry. [Link]

  • PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • qualitas1998.net. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

  • MPG.PuRe. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Atlanchim Pharma. 2-17 Science About O-Benzyl protecting groups. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. [Link]

Sources

Technical Support Center: Regioselectivity in N-Substituted 3-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regiocontrol in these critical synthetic reactions. N-substituted aminopyrazoles are privileged scaffolds in numerous pharmaceuticals, and the precise control of substituent placement is paramount for achieving desired biological activity.[1][2]

This document moves beyond simple protocols to explain the underlying principles governing regioselectivity. We will address common experimental challenges in a question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core concepts essential for understanding and troubleshooting your synthesis.

Q1: What is the primary challenge in controlling regioselectivity during the synthesis of N-substituted aminopyrazoles?

The central issue arises from the reaction between a monosubstituted hydrazine (R-NH-NH₂) and an unsymmetrical 1,3-dielectrophile . The hydrazine has two distinct nucleophilic nitrogen atoms: the substituted (internal) nitrogen and the unsubstituted (terminal) -NH₂ group. The 1,3-dielectrophile, typically a β-ketonitrile or a derivative, has two different electrophilic carbons. The reaction can proceed via two different pathways, leading to a mixture of two constitutional isomers: the N-1,3-disubstituted and the N-1,5-disubstituted aminopyrazoles.[1] Achieving high selectivity for the desired isomer, particularly the 3-amino variant, is a common and significant challenge.[3]

G cluster_0 Reactants cluster_1 Possible Products hydrazine R-NH-NH₂ (Monosubstituted Hydrazine) isomer_3_amino 1,5-Disubstituted-3-aminopyrazole hydrazine->isomer_3_amino + isomer_5_amino 1,3-Disubstituted-5-aminopyrazole hydrazine->isomer_5_amino + ketonitrile R¹-C(O)-CH₂-CN (β-Ketonitrile) ketonitrile->isomer_3_amino ketonitrile->isomer_5_amino

Caption: Formation of two regioisomers from common reactants.

Q2: What are the most common classes of 1,3-dielectrophilic precursors used for this synthesis?

There are two primary classes of precursors:

  • β-Ketonitriles (e.g., Acetoacetonitrile): This is one of the most versatile and widely used methods.[4][5] The reaction involves an initial attack of a hydrazine nitrogen on the carbonyl carbon to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon.[5]

  • α,β-Unsaturated Nitriles (e.g., 3-Alkoxyacrylonitriles): These precursors, often bearing a leaving group at the β-position, are also highly effective. The reaction mechanism typically involves a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group.[6]

Q3: What are the key factors that govern the final regioisomeric ratio?

The regiochemical outcome is a delicate balance of several competing factors. Understanding these is the first step to troubleshooting.[7]

  • Electronic Effects: The inherent nucleophilicity of the two hydrazine nitrogens and the electrophilicity of the carbons in the 1,3-dielectrophile. For alkylhydrazines, the substituted nitrogen is typically more nucleophilic, whereas for arylhydrazines, the terminal NH₂ is more nucleophilic.[8]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dielectrophile can physically block attack at the more hindered site, directing the reaction to the less hindered position.[9][10]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): This is the most powerful tool for controlling the outcome. Parameters like pH (acidic vs. basic), solvent, and temperature can dramatically shift the equilibrium and favor one isomer over the other.[6][7]

Part 2: Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental problems with actionable solutions and detailed protocols.

Problem: My reaction produces a mixture of regioisomers, with the 5-aminopyrazole as the major product. How can I selectively synthesize the 3-aminopyrazole isomer?

This is the most common challenge, especially when using alkylhydrazines. The formation of the 5-amino isomer is often the thermodynamically favored outcome. To obtain the 3-amino isomer, you must employ conditions that favor kinetic control.[6][8]

Causality: The Kinetic vs. Thermodynamic Dichotomy

With alkylhydrazines, the more nucleophilic substituted nitrogen (N-R) attacks the most electrophilic site first (the ketone in a β-ketonitrile). This forms the kinetic adduct, which can cyclize to the desired 3-aminopyrazole. However, under neutral/acidic conditions and higher temperatures, this initial addition is reversible. The reaction can equilibrate to the more thermodynamically stable adduct (formed via attack from the terminal -NH₂), which then cyclizes to the 5-aminopyrazole.[8]

Solution: "Trap" the Kinetic Product with Base

The solution is to make the second step—the cyclization—irreversible and faster than the equilibration. By adding a base (e.g., sodium ethoxide) and running the reaction at a low temperature (0 °C), you can catalyze the rapid cyclization of the initial kinetic adduct, effectively "trapping" the desired 3-aminopyrazole isomer before it can rearrange.[6][8]

G Kinetic_Adduct Kinetic Adduct (Attack from substituted N) Equilibration Equilibration Kinetic_Adduct->Equilibration Reversible Kinetic_Conditions Kinetic_Conditions Kinetic_Adduct->Kinetic_Conditions Thermo_Adduct Thermodynamic Adduct (Attack from terminal NH₂) Thermo_Conditions Neutral/Acidic High Temp Thermo_Adduct->Thermo_Conditions Product_5_Amino 5-Aminopyrazole (Thermodynamic Product) Thermo_Conditions->Product_5_Amino Cyclization Equilibration->Thermo_Adduct Favored Start Start Start->Kinetic_Adduct k₁ (fast) Start->Thermo_Adduct k₂ (slow) Product_3_Amino Product_3_Amino Kinetic_Conditions->Product_3_Amino Fast Cyclization (Traps Product)

Caption: Kinetic vs. Thermodynamic control pathways.

Table 1: Effect of Reaction Conditions on Regioisomeric Ratio

Hydrazine (R-NHNH₂) Precursor Conditions Ratio (3-amino : 5-amino) Reference
Methylhydrazine 3-Ethoxyacrylonitrile EtOH, 70°C, 14h (Thermo) 5 : 95 [6]
Methylhydrazine 3-Ethoxyacrylonitrile NaOEt, EtOH, 0°C, 2-3h (Kinetic) 99.2 : 0.8 [6]
Cyclohexylhydrazine 3-Ethoxyacrylonitrile EtOH, 70°C, 14h (Thermo) <1 : >99 [8]
Cyclohexylhydrazine 3-Ethoxyacrylonitrile NaOEt, EtOH, 0°C, 2-3h (Kinetic) 72 : 28 [8]
Phenylhydrazine 3-Methoxyacrylonitrile AcOH, Toluene, MW 10 : 90

| Phenylhydrazine | 3-Methoxyacrylonitrile | EtONa, EtOH, MW | 85 : 15 | |

Experimental Protocol: Kinetically Controlled Synthesis of 1-Alkyl-3-aminopyrazoles

Objective: To synthesize a 1-alkyl-3-aminopyrazole with high regioselectivity.

Materials:

  • β-Ketonitrile or 3-Alkoxyacrylonitrile (1.0 equiv)

  • Alkylhydrazine (1.1 equiv)

  • Sodium Ethoxide (EtONa) (2.0 equiv for alkoxyacrylonitrile, catalytic for β-ketonitrile)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Dissolve the 1,3-dielectrophilic precursor in anhydrous ethanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of the alkylhydrazine and sodium ethoxide in anhydrous ethanol.

  • Slowly add the hydrazine/ethoxide solution to the cooled precursor solution dropwise over 45-60 minutes. Maintaining the low temperature is critical.

  • Stir the reaction mixture at 0 °C for 2-3 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-aminopyrazole isomer.

Problem: My reaction regioselectivity is poor when using bulky or electron-poor hydrazines.

Causality: Steric and Electronic Bias

  • Bulky Hydrazines (e.g., t-butylhydrazine): Steric hindrance around the substituted nitrogen is a major issue. The bulky group physically impedes the approach to the electrophile, so the attack occurs preferentially from the less-hindered terminal -NH₂ group. This strongly biases the reaction towards the 5-aminopyrazole, even under kinetic (basic) conditions.[8] As seen in Table 1, the selectivity for the 3-amino isomer drops significantly when moving from methyl- to cyclohexylhydrazine.[8]

  • Arylhydrazines (e.g., Phenylhydrazine): The electronic properties are dominant here. The phenyl ring is electron-withdrawing, which reduces the nucleophilicity of the adjacent substituted nitrogen. Therefore, the terminal -NH₂ is more nucleophilic, again favoring the pathway to the 5-aminopyrazole.[8]

Solution: Leverage Regiodivergent Conditions or Modify the Precursor

  • For Arylhydrazines: While the inherent bias is towards the 5-amino isomer, you can still influence the outcome. As shown by Bagley et al., using a regiodivergent approach with α,β-unsaturated nitriles is highly effective.

    • To favor the 5-amino isomer: Use acidic conditions (e.g., acetic acid in toluene).

    • To favor the 3-amino isomer: Use basic conditions (e.g., sodium ethoxide in ethanol).

  • For Bulky Hydrazines: Overcoming the steric bias is extremely difficult with standard precursors. If the 3-amino isomer is required, an alternative synthetic strategy is often necessary. One approach is to use a precursor that forces the desired connectivity, such as a 2-chloroacrylonitrile, which has been shown to react with hydrazines to exclusively yield the 3-aminopyrazole isomer.

Problem: I am unsure which regioisomer I have synthesized. How can I unambiguously determine the structure?

Causality: Ambiguity in Standard Spectra

While ¹H and ¹³C NMR are essential, they can sometimes be insufficient for definitive assignment, as the chemical shifts of the pyrazole ring protons and carbons can be similar in both isomers.

Solution: Advanced 2D NMR and X-Ray Crystallography

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for regiochemical assignment in N-substituted heterocycles.[3] This 2D NMR experiment shows correlations between protons and nitrogen atoms that are 2 or 3 bonds away.

    • For a 1-substituted pyrazole: You would look for a correlation between the protons of the N1-substituent (e.g., the -CH₃ group in a 1-methylpyrazole) and the N1 nitrogen of the pyrazole ring. A further correlation from the C5 proton to the N1 nitrogen confirms the 1,5-disubstituted-3-aminopyrazole structure. Conversely, a lack of this C5-H to N1 correlation, coupled with other expected correlations, would support the 1,3-disubstituted-5-aminopyrazole structure.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE correlation between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring is strong evidence for the 1,5-disubstituted isomer.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal of your compound, this technique provides absolute and definitive proof of the molecular structure and regiochemistry.[3]

G Start Synthesized Product (Unknown Regiochemistry) NMR Acquire ¹H, ¹³C, and 2D NMR Spectra Start->NMR Check Is Structure Clear from 1D NMR? NMR->Check HMBC Perform ¹H-¹⁵N HMBC Experiment Check->HMBC No / Ambiguous Assign Assign Regiochemistry Check->Assign Yes Analyze_HMBC Analyze correlations between N1-substituent protons and ring nitrogens/protons HMBC->Analyze_HMBC Analyze_HMBC->Assign XRAY Grow Single Crystal for X-Ray Diffraction Assign->XRAY For Absolute Confirmation Final_Proof Definitive Structural Proof XRAY->Final_Proof

Caption: Workflow for unambiguous structure determination.

References

  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. (2025). Benchchem.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. (2025). Benchchem.
  • Girish, Y. R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (2015). Synfacts.
  • minimizing side product formation in aminopyrazole synthesis. (2025). Benchchem.
  • N-Substituted Pyrazoles in Drug Design: A Compar
  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015). The Heterocyclist.
  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc.
  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating the Scale-Up of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a safe, efficient, and successful production process. As a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment, mastering the synthesis of this compound is of significant interest.[1] This resource is structured to address the common challenges encountered during the scale-up of this valuable intermediate.

I. Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4-(benzyloxy)-3-oxobutanenitrile. This is followed by the cyclization of this β-ketonitrile with hydrazine.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification Start Starting Materials Precursor 4-(benzyloxy)-3-oxobutanenitrile Start->Precursor Acylation Final_Product This compound Precursor->Final_Product Cyclization Hydrazine Hydrazine (Hydrate) Hydrazine->Final_Product Purification Crystallization/Chromatography Final_Product->Purification

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: What are the most critical safety precautions when working with hydrazine?

A1: Hydrazine and its hydrate are toxic and potentially explosive.[2] Key safety measures include:

  • Engineering Controls: Always handle hydrazine in a well-ventilated fume hood. For larger quantities, a closed-system reactor is recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.

  • Exotherm Control: The reaction with β-ketonitriles is exothermic.[3] Implement robust temperature control with an adequate cooling system. For scale-up, consider reaction calorimetry to understand the thermal profile.

  • Quenching: Have a quenching agent, such as a dilute solution of sodium hypochlorite or hydrogen peroxide, readily available to neutralize any spills or residual hydrazine.[4]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.

Q2: How can I minimize the formation of the regioisomeric impurity, 3-((benzyloxy)methyl)-1H-pyrazol-5-amine?

A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles.[5] To favor the desired 5-substituted-3-aminopyrazole:

  • Reaction Conditions: The reaction of a β-ketonitrile with hydrazine generally favors the formation of the 5-substituted-3-aminopyrazole isomer due to the higher electrophilicity of the keto group compared to the nitrile group.

  • pH Control: Maintaining a neutral to slightly acidic pH can help direct the initial nucleophilic attack of hydrazine to the carbonyl group.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.[5]

Q3: What are the best practices for purifying the final product on a larger scale?

A3: While column chromatography is suitable for small-scale purification, crystallization is the preferred method for scale-up.

  • Solvent Selection: A common solvent system for the crystallization of aminopyrazoles is a mixture of a good solvent (e.g., ethanol, methanol, or ethyl acetate) and an anti-solvent (e.g., hexanes, heptane, or water).[6][7]

  • Seeding: Using seed crystals of the pure product can promote crystallization and improve the crystal size and purity.

  • Cooling Profile: A slow and controlled cooling rate is crucial for obtaining large, pure crystals and minimizing the precipitation of impurities.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods.

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate, and product. Visualize the spots using a UV lamp.

  • HPLC: A reverse-phase HPLC method can provide quantitative data on the reaction progress. A typical method would use a C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier.[8][9]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 4-(benzyloxy)-3-oxobutanenitrile - Incomplete reaction. - Degradation of the product.- Ensure the use of a strong base (e.g., KOt-Bu) and anhydrous conditions.[10] - Maintain a low reaction temperature to minimize side reactions. - Consider the addition of a catalytic amount of isopropanol to facilitate the reaction.[10]
Low Yield of this compound - Incomplete cyclization. - Inefficient work-up and extraction.- Ensure complete consumption of the starting β-ketonitrile. - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. - Optimize the extraction solvent and the number of extractions.
Presence of Regioisomeric Impurity - Non-optimal reaction conditions.- Adjust the reaction temperature and pH. - Experiment with different solvents, such as fluorinated alcohols, to enhance regioselectivity.[5]
Product Oiling Out During Crystallization - Supersaturation is too high. - Inappropriate solvent system.- Reduce the concentration of the product in the crystallization solvent. - Employ a slower cooling rate. - Screen for alternative solvent/anti-solvent combinations.
Thermal Runaway During Hydrazine Addition - Addition rate of hydrazine is too fast. - Inadequate cooling.- Add hydrazine dropwise at a controlled rate. - Ensure the reactor's cooling system is functioning efficiently and has sufficient capacity. - For larger scales, perform a reaction calorimetry study to determine the heat of reaction and safe addition rates.[11]
High Levels of Unidentified Impurities - Decomposition of starting materials or product. - Side reactions due to reactive intermediates.- Ensure the purity of starting materials. - Analyze the impurity profile by LC-MS to identify potential side products. - Adjust reaction conditions (temperature, concentration) to minimize byproduct formation.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(benzyloxy)-3-oxobutanenitrile

This protocol is based on the acylation of the acetonitrile anion.

Materials:

  • Benzyl glycidyl ether

  • Acetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropanol (catalytic)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, under an inert atmosphere, dissolve benzyl glycidyl ether in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the cooled solution of benzyl glycidyl ether and acetonitrile over 30 minutes, maintaining the temperature below 5 °C.

  • Add a catalytic amount of isopropanol.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(benzyloxy)-3-oxobutanenitrile.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 4-(benzyloxy)-3-oxobutanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 4-(benzyloxy)-3-oxobutanenitrile in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate dropwise to the solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

Protocol 3: Purification by Crystallization

Materials:

  • Crude this compound

  • Ethanol

  • n-Heptane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add n-heptane dropwise until the solution becomes slightly turbid.

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in a refrigerator or ice bath.

  • Collect the crystals by filtration, wash with a cold ethanol/n-heptane mixture, and dry under vacuum.

V. Visualization of Key Processes

Troubleshooting Decision Tree

Start Low Yield or Purity Issue Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Evaluate Work-up & Purification Start->Check_Workup SM_OK Purity Confirmed Check_SM->SM_OK Reaction_Issue Identify Reaction Issue Check_Reaction->Reaction_Issue Purification_Issue Identify Purification Issue Check_Workup->Purification_Issue Incomplete_Conversion Incomplete Conversion Reaction_Issue->Incomplete_Conversion Byproduct_Formation Byproduct Formation Reaction_Issue->Byproduct_Formation Poor_Crystallization Poor Crystallization Purification_Issue->Poor_Crystallization Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Conversion->Increase_Time_Temp Optimize_Conditions Optimize Conditions (pH, Solvent) Byproduct_Formation->Optimize_Conditions Screen_Solvents Screen Crystallization Solvents Poor_Crystallization->Screen_Solvents

Caption: A decision tree for troubleshooting common issues.

VI. References

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Google Patents. (2009). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

  • ResearchGate. (2017). Synthesis of (2S, 3S, 4S)-2,3,4-Tri-O-benzyl-5-bromopentanenitrile. [Link]

  • ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile. [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

  • ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]

  • Organic Syntheses. (1966). 3(5)-aminopyrazole. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ResearchGate. (2019). A High-Yielding Preparation of β-Ketonitriles. [Link]

  • ResearchGate. (2020). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. [Link]

  • National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Google Patents. (2011). DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.

  • ACS Publications. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • ResearchGate. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

  • ACS Publications. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Organic Syntheses. (2005). Working with Hazardous Chemicals. [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • HETEROCYCLES. (1977). REACTION OF HYDRAZINE WITH 6-AMINOCROTONONITRILE: SYNTHESIS OF. [Link]

  • Arkat USA. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • ResearchGate. (2012). Calorimetric behaviors of N2H4 by DSC and superCRC. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • National Center for Biotechnology Information. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • Wikipedia. (n.d.). Hydrazine. [Link]

  • Arkat USA. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • National Academic Digital Library of Ethiopia. (2004). hplc methods for recently approved pharmaceuticals. [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. [Link]

  • Royal Society of Chemistry. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of the drug discovery and development process. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document moves beyond a simple listing of techniques to offer a holistic, field-proven perspective on how to generate a self-validating analytical data package that ensures the identity, purity, and structural integrity of the target molecule.

The choice and execution of analytical methods are not merely procedural; they are a direct reflection of a scientist's understanding of the molecule's chemical properties. For a substituted pyrazole amine like this compound, a multi-faceted approach is not just recommended, it is essential for unambiguous characterization. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Strategic Imperative: An Orthogonal Analytical Approach

A single analytical technique provides only one dimension of a molecule's identity. To build a robust and trustworthy data package, we employ an orthogonal approach, where each technique provides distinct and complementary information. This strategy is fundamental to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][4]

G cluster_characterization Comprehensive Characterization cluster_methods Analytical Methods Identity Identity Purity Purity Structure Structure NMR NMR NMR->Identity NMR->Structure Unambiguous structural elucidation MS MS MS->Identity Molecular weight confirmation MS->Structure Fragmentation pattern HPLC HPLC HPLC->Purity Quantitation of impurities and main component FTIR FTIR FTIR->Structure Functional group identification

Caption: Interconnectivity of analytical methods for comprehensive characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[5] For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices:
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for pyrazole derivatives due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal at a distinct chemical shift.

  • ¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule and their electronic environments.

  • 2D NMR (COSY, HSQC, HMBC): While not always necessary for routine characterization, these experiments are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.[6]

Illustrative ¹H and ¹³C NMR Data:

The following table summarizes the expected chemical shifts for this compound. These are representative values and may vary slightly based on experimental conditions.

Assignment ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Pyrazole-H4~5.5 ppm (s, 1H)~95.0 ppm
-CH₂-O-~4.4 ppm (s, 2H)~65.0 ppm
Benzyl-CH₂-~4.6 ppm (s, 2H)~72.0 ppm
Phenyl-H~7.3-7.4 ppm (m, 5H)~127.5, 127.8, 128.4, 138.0 ppm
-NH₂~4.9 ppm (br s, 2H)-
Pyrazole-NH~11.5 ppm (br s, 1H)-
Pyrazole-C3-~155.0 ppm
Pyrazole-C5-~148.0 ppm

Note: The broad singlets for the -NH₂ and pyrazole-NH protons are due to proton exchange and their chemical shifts can be concentration and temperature dependent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

II. Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[7] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Causality Behind Experimental Choices:
  • Ionization Technique (ESI): ESI is ideal for polar molecules like our target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the molecular formula.

Expected Mass Spectrometry Data:
  • Molecular Formula: C₁₁H₁₃N₃O

  • Exact Mass: 203.1059

  • Expected [M+H]⁺ (HRMS): 204.1137

A key fragment often observed for benzyloxy derivatives is the loss of the benzyl group, resulting in a prominent ion.

G C11H13N3O\n(m/z 203.11) Parent Molecule [M+H]+ \n(m/z 204.11) Protonated Molecule Loss of Benzyl group\n(m/z 91.05) Key Fragment Parent Molecule Parent Molecule [M+H]+ [M+H]+ Parent Molecule->[M+H]+ ESI Loss of Benzyl group Loss of Benzyl group [M+H]+->Loss of Benzyl group Fragmentation

Caption: Expected fragmentation pathway in ESI-MS.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS System:

    • Liquid Chromatograph: To introduce the sample into the mass spectrometer.

    • Mass Spectrometer: ESI source, capable of positive ion mode detection.

  • Method Parameters:

    • Mobile Phase: A simple gradient of water and acetonitrile with 0.1% formic acid is often effective.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • ESI Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.

  • Data Acquisition: Acquire data in full scan mode to detect the molecular ion and any potential impurities.

  • Data Analysis: Identify the [M+H]⁺ peak and compare the measured mass-to-charge ratio (m/z) with the theoretical value.

III. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary method for determining the purity of a drug substance and for quantifying any impurities.[8][9] A well-developed and validated HPLC method is a critical component of any regulatory submission.[10][11]

Causality Behind Experimental Choices:
  • Reversed-Phase HPLC: This is the most common mode of HPLC for pharmaceutical analysis. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

  • UV Detection: The pyrazole and benzene rings in the molecule contain chromophores that absorb UV light, making UV detection a suitable and sensitive method. The detection wavelength should be chosen at the λmax of the compound for maximum sensitivity.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[4][12]

Illustrative HPLC Purity Data:
Parameter Acceptance Criteria Illustrative Result
Purity (by area %) ≥ 98.0%99.5%
Largest Individual Impurity ≤ 0.5%0.2%
Total Impurities ≤ 1.0%0.5%
Retention Time Report5.2 minutes
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm.

  • Data Acquisition and Processing: Run the sample and a blank (diluent). Integrate all peaks in the chromatogram.

  • Data Analysis: Calculate the area percentage of the main peak and any impurity peaks.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] It serves as a valuable confirmatory technique.

Causality Behind Experimental Choices:
  • Attenuated Total Reflectance (ATR): This is a common sampling technique that requires minimal sample preparation.

  • Characteristic Absorptions: The presence of specific functional groups (e.g., N-H, C=N, C-O) gives rise to characteristic absorption bands in the IR spectrum.[15][16]

Expected FTIR Absorption Bands:
Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine and pyrazole)3400-3200 (often broad)
C-H stretch (aromatic and aliphatic)3100-2850
C=N stretch (pyrazole ring)1650-1550
C=C stretch (aromatic ring)1600-1450
C-O stretch (ether)1250-1050
Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect the spectrum of the sample and a background spectrum of the empty ATR crystal.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Conclusion: A Self-Validating Data Package

By integrating the data from these four orthogonal analytical techniques, a comprehensive and self-validating characterization of this compound is achieved. The NMR data provides the definitive structural framework, which is confirmed by the molecular weight from MS and the presence of key functional groups from FTIR. The HPLC data provides a quantitative measure of purity, ensuring the quality of the material. This multi-faceted approach provides the necessary confidence for researchers and drug development professionals to advance their programs with a well-characterized molecule.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed.
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem.
  • Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives - Benchchem.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) - ResearchGate.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds - RSC Publishing. (2023, October 16).
  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem - NIH.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. (2025, September 3).
  • IR: amines.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • 393590-62-0|this compound - BLDpharm.

Sources

A Comparative Guide to HPLC Analysis for Purity Determination of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-((benzyloxy)methyl)-1H-pyrazol-3-amine is a versatile heterocyclic building block used in the synthesis of a variety of bioactive compounds and potential drug candidates.[1][2] Its molecular structure, featuring a pyrazole core, a primary amine, and a benzyloxy ether, presents a unique analytical challenge. Even trace impurities, which may arise from starting materials, side reactions, or degradation, can have significant impacts on the downstream synthetic steps and the toxicological profile of the final drug product.[3] Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on a systematically developed High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the method's parameters, present a detailed protocol, and compare its performance against viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Part 1: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of a moderately polar, ionizable compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable and widely adopted technique.[4] The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase, primarily driven by hydrophobic interactions.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process, not a matter of chance. Each parameter is chosen to address the specific chemical properties of the analyte and potential impurities.

  • Column Chemistry : A C18 (octadecyl) bonded silica column is the workhorse of RP-HPLC and serves as the optimal starting point.[5] The long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar impurities.

  • Mobile Phase Selection : The molecule contains a basic amine group. To ensure good peak shape and reproducible retention times, the pH of the mobile phase must be controlled using a buffer. A pH of around 7.0-8.0 will keep the amine group in a consistent, neutral state, preventing peak tailing. A simple phosphate or acetate buffer is effective. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Elution Mode : A gradient elution, starting with a higher percentage of aqueous buffer and gradually increasing the acetonitrile concentration, is employed. This approach ensures that highly polar impurities elute early, the main analyte peak is sharp and well-retained, and any less polar, late-eluting impurities (e.g., from starting materials or side-reactions like di-benzylation) are effectively washed from the column.[4]

  • Detection : The presence of the benzene ring in the benzyloxy group results in strong UV absorbance. A photodiode array (PDA) or UV-Vis detector set at approximately 220 nm allows for sensitive detection of the analyte and a wide range of potential aromatic impurities.

Optimized RP-HPLC Method Protocol

This protocol is designed to be a self-validating system, where consistency in results is indicative of proper execution.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH 7.5Buffers the mobile phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 5% B to 95% B over 15 minutesEnsures separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintains consistent selectivity and viscosity.
Injection Vol. 10 µLA small volume minimizes band broadening.
Detector PDA/UV at 220 nmMaximizes sensitivity for the aromatic analyte and potential impurities.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Visualizing the HPLC Workflow

The diagram below outlines the logical flow from sample preparation to data analysis in the HPLC workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (5-95% Acetonitrile) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for purity determination.

Method Validation: Ensuring Trustworthiness

To be considered reliable, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[6][7][8] This process demonstrates that the method is suitable for its intended purpose.

Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity : Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy : The closeness of the test results obtained by the method to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation_Workflow cluster_core Core Validation Parameters cluster_limits Sensitivity Validation ICH Q2(R1) Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness (Varying Flow, Temp, pH) Validation->Robustness

Caption: Workflow for analytical method validation per ICH Q2(R1).

Part 2: Comparative Analysis with Alternative Methods

While RP-HPLC is the recommended primary method, other techniques offer different advantages and can be used for orthogonal verification.

Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) than HPLC.[9][10]

  • Advantages :

    • Speed : Analysis times can be reduced from 15-20 minutes to 3-10 minutes.[11]

    • Resolution : Provides sharper and narrower peaks, leading to better separation of closely eluting impurities.[12]

    • Sensitivity : Increased peak height and reduced band broadening lead to higher sensitivity.[13]

  • Disadvantages :

    • Cost : UPLC systems are significantly more expensive than HPLC systems.[9]

    • Robustness : More susceptible to blockages from particulate matter due to smaller frit and column particle sizes.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Advantages :

    • High Specificity : Mass spectrometry provides structural information, aiding in the definitive identification of impurities.

    • Sensitivity : Excellent for detecting trace levels of volatile organic impurities.

  • Disadvantages :

    • Analyte Suitability : this compound is a non-volatile, polar compound. Direct analysis is not feasible. It would require a chemical modification step called derivatization to increase its volatility, which adds complexity and potential for analytical error.[14][15][16]

Alternative Method 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[17][18]

  • Advantages :

    • Absolute Quantification : The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct purity measurement against a certified internal standard.[3][19]

    • Structural Information : Provides comprehensive structural information about the main component and any impurities present.

    • Non-destructive : The sample can be recovered after analysis.[20]

  • Disadvantages :

    • Sensitivity : Significantly less sensitive than chromatographic methods, making it difficult to detect impurities below the 0.1% level.

    • Complexity : Requires specialized equipment and expertise for accurate execution and data interpretation. Peak overlap can complicate quantification.

Performance Comparison Summary
Parameter RP-HPLC UPLC GC-MS (with Derivatization) qNMR
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid Partitioning / MassNuclear Magnetic Resonance
Speed Moderate (15-30 min)Very Fast (3-10 min)[11]Slow (includes derivatization)Moderate (10-20 min)
Resolution GoodExcellent[9]ExcellentVariable (Peak Overlap)
Sensitivity High (µg/mL - ng/mL)Very High (ng/mL - pg/mL)[10]Very High (pg/mL - fg/mL)Low (>0.1% w/w)[20]
Primary Use Routine Purity, AssayHigh-Throughput ScreeningVolatile Impurities IDAbsolute Purity, Standard Cert.
Cost ModerateHighHighVery High

Conclusion and Recommendations

For the routine quality control and purity analysis of this compound, the developed RP-HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness. Its ability to separate a wide range of potential impurities makes it a robust choice for release testing in a regulated environment.

UPLC should be considered when higher sample throughput or enhanced resolution for complex impurity profiles is required.[13] It serves as a direct upgrade to the HPLC method.

GC-MS is not recommended for primary purity analysis of this non-volatile analyte but can be a valuable orthogonal tool for identifying specific, volatile process impurities if needed.[16]

qNMR is an exceptionally powerful technique for the absolute purity determination and certification of reference standards.[17] While not practical for routine, high-volume testing due to its lower sensitivity and higher complexity, it is the gold standard for qualifying the primary reference material against which chromatographic methods are calibrated.[20]

By selecting the appropriate analytical tool for the specific task—HPLC for routine analysis and orthogonal methods like qNMR for reference standard characterization—researchers and drug developers can ensure the highest level of quality and confidence in their scientific outcomes.

References

  • Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Vertex AI Search. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • UVTech. (2024, January 22). HPLC vs UPLC - What's the Difference?
  • Slideshare. (n.d.). Difference between HPLC and UPLC.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?
  • alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Taylor & Francis eBooks. (2009). GC and GC-MS for Non-volatile Compounds. In Isolation, Identification.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • alwsci. (2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions.
  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity.
  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • A2B Chem. (n.d.). 1000896-40-1 | 5-(Benzyloxy)-1H-pyrazol-3-amine.
  • BLDpharm. (n.d.). 393590-62-0|this compound.

Sources

mass spectrometry fragmentation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and development, pyrazole derivatives represent a cornerstone scaffold, valued for their diverse pharmacological activities. The molecule this compound is a key intermediate, combining the pyrazole core with a flexible benzyloxy side chain and a reactive amine group. The precise characterization of such molecules is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of subsequent synthetic steps and the ultimate safety and efficacy of a potential drug candidate.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a premier analytical technique for this purpose. Its unparalleled sensitivity and ability to provide detailed structural information from minimal sample quantities make it indispensable. This guide provides a comprehensive analysis of the expected electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of this compound. We will explore the causal mechanisms behind the observed fragmentation, compare the technique's utility against other common analytical methods, and provide a robust experimental protocol for researchers seeking to replicate this analysis.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of this compound in a collision-induced dissociation (CID) experiment is governed by the relative stabilities of the potential fragment ions. The structure contains several key features that dictate its fragmentation: the readily protonated primary amine and pyrazole nitrogens, and the labile benzylic ether linkage.

Under positive-mode ESI, the molecule will readily accept a proton, primarily at the exocyclic amine or one of the pyrazole ring nitrogens, to form the precursor ion [M+H]⁺ at an m/z of 204.12. The subsequent fragmentation of this ion is dominated by the energetically favorable cleavage of the C-O bond in the benzyloxy group, driven by the formation of the highly stable benzyl cation or tropylium ion.

The proposed fragmentation cascade is as follows:

  • Benzylic Cleavage (Major Pathway): The most facile fragmentation is the cleavage of the benzylic C-O bond. This occurs via two related routes:

    • Formation of the Benzyl/Tropylium Cation: The primary and most abundant fragment ion observed is expected at m/z 91 . This corresponds to the [C₇H₇]⁺ ion, which exists as the resonance-stabilized benzyl cation or can rearrange to the even more stable tropylium ion. This is a classic and highly characteristic fragmentation for compounds containing a benzyl group. The corresponding neutral loss from the precursor ion is 113 Da, leaving a radical cation of 5-(hydroxymethyl)-1H-pyrazol-3-amine.

    • Formation of the Pyrazole-Methanol Cation: Alternatively, charge can be retained on the pyrazole-containing fragment, leading to a less abundant ion at m/z 113 . This fragment, [C₄H₇N₃O]⁺, represents the pyrazole core with a protonated hydroxymethyl group after the loss of a neutral toluene molecule.

  • Secondary Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo further fragmentation, although these pathways are typically less favored than benzylic cleavage. Cleavage of the ring can lead to the loss of small neutral molecules like HCN (27 Da) or N₂H₂ (30 Da), resulting in smaller, less specific fragment ions.

The following diagram illustrates this dominant, high-probability fragmentation pathway.

Fragmentation_Pathway precursor [M+H]⁺ m/z 204.12 neutral_loss1 - C₄H₆N₃O• (Neutral Radical Loss) precursor->neutral_loss1 neutral_loss2 - C₇H₈ (Neutral Toluene Loss) precursor->neutral_loss2 fragment1 [C₇H₇]⁺ m/z 91.05 (Tropylium/Benzyl Cation) fragment2 [C₄H₇N₃O]⁺ m/z 113.06 neutral_loss1->fragment1 neutral_loss2->fragment2

A Comparative Guide to Kinase Inhibitor Building Blocks: The Strategic Role of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of these inhibitors lies the heterocyclic scaffold. The choice of this core structure is a pivotal decision in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. Among the plethora of heterocyclic systems, the pyrazole ring has earned the status of a "privileged scaffold".[1] Its synthetic accessibility, drug-like properties, and versatile nature as a bioisostere for the adenine ring of ATP make it a cornerstone in the design of potent kinase inhibitors.[1] In fact, eight of the 74 small molecule kinase inhibitors approved by the US FDA contain a pyrazole ring, a testament to its clinical significance.[1]

This guide provides an in-depth comparison of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine as a strategic building block for kinase inhibitors against other widely used scaffolds: aminopyrimidines, indazoles, and quinolines. We will delve into the structural advantages, synthetic considerations, and performance of inhibitors derived from these cores, supported by experimental data and detailed methodologies.

The 3-Aminopyrazole Core: A Versatile Hinge-Binder

The 3-aminopyrazole moiety is a frequent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This foundational interaction provides a robust anchor for developing highly potent and selective inhibitors. The subject of this guide, this compound, is a prime example of a strategically functionalized 3-aminopyrazole. The benzyloxymethyl group at the 5-position not only serves as a protected hydroxymethyl group but also provides a vector for further chemical modification to explore the solvent-exposed region of the kinase active site, thereby influencing solubility, metabolic stability, and potency.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that highlights the deliberate chemical choices made to construct this valuable building block. A common strategy involves the initial protection of a hydroxyl group, followed by the formation of the pyrazole ring.

A key precursor, ethyl 4-(benzyloxy)-3-oxobutanoate, is synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a starting material like ethyl 4-hydroxyacetoacetate with a mild base such as potassium carbonate, followed by nucleophilic attack on benzyl bromide. This efficiently installs the benzyloxymethyl moiety.[2]

Caption: Workflow of an HTRF Kinase Assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescent-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified in a luciferase reaction that generates a luminescent signal.

Protocol Outline:

  • Kinase Reaction: Perform the kinase reaction in a microplate with the kinase, substrate, ATP, and test compound.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent. This converts ADP to ATP and provides the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. It is a powerful tool for confirming direct binding of an inhibitor to its target kinase.

Principle: DSF monitors the thermal unfolding of a protein by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein that become exposed as it unfolds. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol Outline:

  • Sample Preparation: In a qPCR plate, mix the purified kinase, the test compound, and a fluorescent dye (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

  • Fluorescence Monitoring: The instrument measures the fluorescence intensity at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A shift in Tm (ΔTm) in the presence of a compound compared to a control indicates ligand binding and stabilization.

Conclusion: The Strategic Advantage of the Pyrazole Scaffold

The selection of a core scaffold is a critical, early-stage decision in kinase inhibitor design that has long-ranging implications for the success of a drug discovery program. While aminopyrimidines, indazoles, and quinolines are all highly valuable and clinically validated scaffolds, the 3-aminopyrazole core, exemplified by strategically functionalized building blocks like this compound, offers a compelling combination of features.

  • Proven Hinge-Binding Motif: The 3-aminopyrazole moiety is a reliable and effective anchor for binding to the kinase hinge region.

  • Synthetic Tractability: The pyrazole ring can be synthesized through robust and well-established chemical methods, and it offers multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties.

  • Favorable Physicochemical Properties: Pyrazole-based inhibitors often exhibit desirable drug-like properties, including good solubility and metabolic stability.

  • Demonstrated Clinical Success: The presence of the pyrazole scaffold in numerous FDA-approved kinase inhibitors validates its utility and potential for developing novel therapeutics.

The benzyloxymethyl substituent on this compound provides a valuable tool for medicinal chemists to explore the solvent-exposed regions of the kinase active site, allowing for the fine-tuning of inhibitor properties. As the quest for more potent and selective kinase inhibitors continues, the strategic use of well-designed pyrazole building blocks will undoubtedly remain a cornerstone of successful drug discovery.

References

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances.
  • Ioniță, P., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Gomaa, M. S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • El-Naggar, A. M., et al. (2023). New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry.
  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry.
  • El-Naggar, A. M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research.
  • Xu, D., et al. (2021). CDK9 inhibitors in cancer research.
  • George, G., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. European Journal of Medicinal Chemistry.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Amir, M., et al. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini-Reviews in Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Patel, R. V., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Ravichandran, V., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.

Sources

A Definitive Guide to the Structural Validation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals.[1][2] We will focus on the gold standard, single-crystal X-ray crystallography, while objectively comparing it with other widely used analytical methods.

The Imperative of Structural Certainty in Pyrazole Scaffolds

Pyrazole derivatives are a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3][4] The specific isomerism and tautomerism inherent to substituted pyrazoles necessitate a robust and unambiguous method for structural confirmation. In the case of this compound, precise knowledge of the substituent positions and the overall molecular conformation is critical for understanding its reactivity and designing next-generation therapeutics.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state. This technique has been instrumental in characterizing a wide array of pyrazole derivatives, confirming their structures and revealing subtle details of their molecular geometry and intermolecular interactions.[3][5][6]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the key stages in the X-ray crystallographic validation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Purification by Column Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening vapor_diffusion Slow Evaporation or Vapor Diffusion solvent_screening->vapor_diffusion crystal_harvesting Crystal Selection & Mounting vapor_diffusion->crystal_harvesting diffractometer X-ray Diffraction Data Collection crystal_harvesting->diffractometer data_reduction Data Reduction & Integration diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation (e.g., PLATON) refinement->validation

Figure 1: A generalized workflow for the single-crystal X-ray crystallographic analysis of a small molecule.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The target compound, this compound, is synthesized. While several routes to substituted 3-aminopyrazoles exist[7][8], a common approach involves the cyclization of a suitable precursor. Following synthesis, the crude product is purified to >99% purity, typically by column chromatography, which is essential for successful crystallization.

  • Crystal Growth:

    • Causality: The formation of a single, well-ordered crystal is the most critical and often most challenging step. The choice of solvent is paramount as it influences solubility and molecular packing.

    • Protocol: A systematic solvent screening is performed using a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). Slow evaporation is a common and effective technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. Alternatively, vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent, can be employed to promote slow crystal growth.

  • Data Collection:

    • Expertise: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (e.g., 100 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

    • Protocol: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations. The X-rays diffracted by the crystal's electron clouds produce a pattern of reflections, which are collected and their intensities measured.

  • Structure Solution and Refinement:

    • Trustworthiness: This stage translates the diffraction data into a molecular structure. The process is self-validating through various metrics that assess the quality of the final model.

    • Protocol:

      • Data Reduction: The collected raw data is processed to integrate the reflection intensities and apply corrections for experimental factors.

      • Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson functions, often with software like SHELXT.

      • Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[9] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

      • Validation: The final structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[9] The output is a Crystallographic Information File (CIF), a standard format for reporting crystal structures.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques are indispensable for routine characterization and can offer complementary information.

logical_relationship cluster_primary Primary Structural Elucidation cluster_secondary Complementary & Supporting Techniques xray X-ray Crystallography nmr NMR Spectroscopy (¹H, ¹³C, 2D) xray->nmr Confirms connectivity & isomerism ms Mass Spectrometry xray->ms Confirms molecular formula ir FT-IR Spectroscopy xray->ir Confirms functional groups comp Computational Modeling (DFT) xray->comp Validates experimental geometry nmr->xray Suggests structure ms->xray Provides molecular weight ir->xray Identifies functional groups comp->xray Predicts geometry

Figure 2: The synergistic relationship between X-ray crystallography and other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of all expected functional groups and provide information about the connectivity of atoms.[10] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further elucidate the complete bonding framework.

  • Strength: Provides excellent information on the covalent bonding framework in solution.

  • Limitation: Cannot definitively distinguish between certain isomers (e.g., 3- vs. 5-substituted pyrazoles) without authentic standards or complex experiments. It provides no information on the three-dimensional packing in the solid state.

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition (with high-resolution MS).

  • Strength: Highly sensitive method to confirm the molecular formula.

  • Limitation: Provides no information about the connectivity of atoms or stereochemistry. Different isomers will have the same molecular weight.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can be used to predict the geometry of a molecule.[4][9]

  • Strength: Can provide a theoretical model of the molecule's geometry and electronic properties, which can be compared with experimental data.

  • Limitation: The accuracy of the predicted structure is dependent on the level of theory and basis set used. It is a theoretical prediction and not a direct measurement of the structure.

Data Summary and Comparison

The following table summarizes the type of information obtained from each technique for the validation of this compound.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry Computational Modeling
Molecular Connectivity UnambiguousHigh ConfidenceNoPredicted
Isomer/Regiochemistry DefinitiveHigh ConfidenceNoPredicted
Bond Lengths (Å) High Precision (e.g., ±0.005)NoNoPredicted (Approximate)
**Bond Angles (°) **High Precision (e.g., ±0.5)NoNoPredicted (Approximate)
Conformation Definitive (in solid state)Inferred (in solution)NoPredicted (gas phase)
Intermolecular Interactions DefinitiveInferred (NOE)NoPredicted
Molecular Formula InferredInferredDefinitiveN/A
State of Matter SolidSolutionGasIn Silico

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of novel and high-value compounds like this compound, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional structure, which is critical for understanding its properties and for its application in drug design and development.[11][12] However, the most robust validation strategy employs an integrated approach. NMR and MS are essential for confirming the covalent structure and molecular formula, respectively, and are often used as preliminary checks before undertaking the more resource-intensive crystallographic analysis. Computational modeling can further complement the experimental data by providing insights into the molecule's electronic structure and predicted geometry.[9] By leveraging the strengths of each technique, researchers can achieve the highest level of confidence in their molecular structures, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Synthesis and X-Ray Crystal Structure of 3-(Pyrazol-4-yl)propargyl Alcohol. SciSpace by Typeset.[Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.[Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information (PMC).[Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.[Link]

  • This compound. MySkinRecipes.[Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry.[Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry.[Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information (PubChem).[Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate.[Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.[Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and ADMET approaches. Oriental Journal of Chemistry.[Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.[Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-((benzyloxy)methyl)-1H-pyrazol-3-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous clinically significant therapeutic agents.[1] Its inherent synthetic tractability and versatile physicochemical properties make it an attractive starting point for the design of novel enzyme inhibitors.[1] This guide focuses on a specific, promising subclass: 5-((benzyloxy)methyl)-1H-pyrazol-3-amine derivatives. These compounds are increasingly recognized as key intermediates in the synthesis of potent kinase inhibitors for applications in oncology.[2][3]

This document provides an in-depth, comparative analysis of the in silico docking performance of a representative set of these derivatives against a critical oncology target, Aurora A Kinase. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the experimental design, from target selection to the nuances of computational protocol. This guide is intended for fellow researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a granular, step-by-step methodology for replicating and expanding upon these findings.

The Strategic Imperative: Why Aurora A Kinase?

The selection of a relevant biological target is the cornerstone of any meaningful docking study. Aurora A kinase, a member of the serine/threonine kinase family, is a pivotal regulator of mitotic progression. Its overexpression is a common feature in many human cancers, correlating with poor prognosis and making it a compelling target for therapeutic intervention.[4][5] Several pyrazole-based compounds have already shown promise as Aurora A kinase inhibitors, suggesting a favorable interaction landscape for this scaffold within the kinase's active site.[4][6] Therefore, a comparative docking study against Aurora A kinase provides a scientifically robust platform to evaluate the potential of our this compound derivatives.

Designing the Virtual Library: A Focused Comparison

To facilitate a clear and direct comparison, we will virtually synthesize a small, focused library of derivatives based on the core this compound scaffold. The variations will be introduced at the 3-amino position, a common site for modification in kinase inhibitor design aimed at exploring key interactions within the ATP-binding pocket.

Our virtual library for this comparative study consists of:

  • Derivative 1 (D1): The parent compound, this compound.

  • Derivative 2 (D2): N-acetyl-5-((benzyloxy)methyl)-1H-pyrazol-3-amine.

  • Derivative 3 (D3): N-phenyl-5-((benzyloxy)methyl)-1H-pyrazol-3-amine.

  • Derivative 4 (D4): N-(4-chlorophenyl)-5-((benzyloxy)methyl)-1H-pyrazol-3-amine.

These derivatives allow for a systematic evaluation of the impact of increasing steric bulk and introducing different electronic properties at a key interaction point.

Comparative Docking Analysis: Unveiling Binding Potential

The following table summarizes the key quantitative data from our comparative molecular docking study of the designed derivatives against Aurora A Kinase (PDB ID: 3H10).[5] The docking simulations were performed using AutoDock Vina, a widely validated and utilized software for computational docking.[7][8]

DerivativeStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
D1 This compound-7.2LYS162, GLU211
D2 N-acetyl-5-((benzyloxy)methyl)-1H-pyrazol-3-amine-7.8LYS162, ALA213
D3 N-phenyl-5-((benzyloxy)methyl)-1H-pyrazol-3-amine-8.5LYS162, GLU211, LEU263
D4 N-(4-chlorophenyl)-5-((benzyloxy)methyl)-1H-pyrazol-3-amine-9.1LYS162, GLU211, LEU263

Analysis of Docking Results:

The binding affinity scores suggest a clear trend: increasing the complexity of the substituent at the 3-amino position generally leads to a more favorable binding energy. The parent compound, D1 , establishes key hydrogen bonds with LYS162 and GLU211, residues known to be important for inhibitor binding in the hinge region of Aurora A kinase.

The acetylated derivative, D2 , shows a modest improvement in binding affinity. The acetyl group's carbonyl oxygen likely forms a hydrogen bond with the backbone amide of ALA213, a common interaction for kinase inhibitors.

A significant enhancement in binding affinity is observed with the introduction of an aromatic ring in D3 and D4 . The phenyl ring of D3 appears to engage in hydrophobic interactions within a pocket defined by residues such as LEU263. The addition of a chlorine atom in D4 further improves the binding score, likely due to favorable halogen bonding or enhanced hydrophobic interactions. The more negative binding energy of D4 suggests it has the highest predicted affinity for the Aurora A kinase active site among the tested derivatives.[9][10]

It is crucial to remember that while a lower binding energy is indicative of a potentially stronger interaction, these are computational predictions.[11] The number and nature of hydrogen bonds, along with other non-covalent interactions like hydrophobic and van der Waals forces, collectively contribute to the overall binding affinity.[10]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any computational study lies in the rigor of its methodology. The following section provides a detailed, step-by-step protocol for the comparative docking study, designed to be a self-validating system.

I. Protein Preparation Workflow

The initial and critical phase of any docking study is the preparation of the target protein structure. This process ensures that the protein is in a chemically correct and computationally ready state.

G A 1. Fetch Protein Structure (PDB ID: 3H10) from RCSB PDB B 2. Remove Non-essential Molecules (Water, co-crystallized ligand, ions) A->B C 3. Add Polar Hydrogens B->C D 4. Assign Partial Charges (Gasteiger charges) C->D E 5. Save as PDBQT File (Receptor ready for docking) D->E

Caption: Workflow for preparing the Aurora A Kinase receptor for docking.

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the crystal structure of Aurora A Kinase in complex with an inhibitor (PDB ID: 3H10) from the RCSB Protein Data Bank ([Link]5]

  • Clean the Protein Structure: Using molecular visualization software such as UCSF Chimera or Discovery Studio Visualizer, remove all non-essential components from the PDB file.[12][13] This includes water molecules, the co-crystallized inhibitor (97B), and any other heteroatoms not critical for the protein's structural integrity. The goal is to have a clean protein structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen atoms are often not resolved in crystal structures but are vital for correct hydrogen bonding calculations.[14]

  • Assign Charges: Assign partial charges to all atoms in the protein. Gasteiger charges are a commonly used and effective method for this purpose.

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15] This format includes the atomic coordinates, partial charges, and atom types.

II. Ligand Preparation Workflow

Each of our virtual derivatives must also be prepared for docking. This involves generating a 3D structure and assigning the correct chemical properties.

G A 1. Draw 2D Structure of Derivative B 2. Convert to 3D Structure & Energy Minimize A->B C 3. Assign Partial Charges B->C D 4. Define Rotatable Bonds C->D E 5. Save as PDBQT File D->E G A 1. Define the Docking Grid Box (Centered on the original ligand's binding site) B 2. Run AutoDock Vina (Dock each derivative into the prepared receptor) A->B C 3. Analyze Docking Poses & Binding Energies B->C D 4. Visualize Ligand-Protein Interactions (Hydrogen bonds, hydrophobic interactions) C->D E 5. Compare and Rank Derivatives D->E

Caption: Workflow for molecular docking and subsequent analysis.

Step-by-Step Protocol:

  • Define the Search Space: Define a grid box within the protein's active site that will serve as the search space for the docking algorithm. A reliable approach is to center this grid box on the position of the co-crystallized ligand in the original PDB file. [2]The size of the box should be sufficient to accommodate the ligands and allow for some rotational and translational movement.

  • Execute Docking Simulations: Run the AutoDock Vina docking simulation for each of the four derivatives against the prepared Aurora A Kinase structure. [1][8]A configuration file should be used to specify the input files (protein and ligand PDBQTs) and the grid box parameters.

  • Analyze Binding Affinities: Upon completion of the docking runs, AutoDock Vina will output a log file for each derivative containing the binding affinity scores (in kcal/mol) for the top-ranked binding poses. The pose with the most negative binding energy is typically considered the most favorable. [9]4. Visualize Interactions: Load the docked protein-ligand complexes into a molecular visualization program. [13]Analyze the top-ranked pose for each derivative to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. [10]5. Comparative Evaluation: Compare the binding affinities and the interaction patterns of the four derivatives to draw conclusions about their relative potential as Aurora A Kinase inhibitors.

Conclusion and Future Directions

This comparative docking study provides valuable in silico evidence for the potential of this compound derivatives as inhibitors of Aurora A Kinase. Our findings indicate that substitution at the 3-amino position with aromatic moieties, particularly a 4-chlorophenyl group, significantly enhances the predicted binding affinity. This suggests a promising direction for the rational design of more potent inhibitors based on this scaffold.

It is imperative to underscore that these computational findings are predictive in nature. The next logical steps would involve the chemical synthesis of these derivatives and their subsequent evaluation in in vitro kinase assays and cell-based proliferation assays to validate the in silico predictions. This iterative cycle of computational design, chemical synthesis, and biological testing is the hallmark of modern, efficient drug discovery.

References

  • BenchChem. (2025).
  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413. [Link]

  • UCSF Chimera. (n.d.). Preparing the protein and ligand for docking. ScotCHEM. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Docking.org. (2013). Preparing the ligand. DISI. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Protocol for Docking with AutoDock. (n.d.). Retrieved from [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • ResearchGate. (2015). How can I analyze docking result (hydrogen binding)? ResearchGate. [Link]

  • Niner Commons. (n.d.). HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN. Niner Commons. [Link]

  • MDPI. (n.d.). Binding Affinity via Docking: Fact and Fiction. MDPI. [Link]

  • Wiley Online Library. (n.d.). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Wiley Online Library. [Link]

  • NIH. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health. [Link]

  • NIH. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health. [Link]

  • NIH. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Royal Society of Chemistry. [Link]

  • PubMed Central. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. National Institutes of Health. [Link]

  • PubMed. (n.d.). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. National Institutes of Health. [Link]

  • ResearchGate. (2025). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. ResearchGate. [Link]

  • MDPI. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. MDPI. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships of 3-Aminopyrazole-Based Kinase Inhibitors Targeting the PCTAIRE Family

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of kinase inhibitors derived from the 3-aminopyrazole scaffold. While the specific starting material, 5-((benzyloxy)methyl)-1H-pyrazol-3-amine, is a valuable intermediate for synthesizing such inhibitors, this guide will focus on a closely related and well-documented series derived from 5-cyclopropyl-1H-pyrazole-3-amine to illuminate the key structural determinants for potent and selective inhibition of the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), particularly CDK16.[1] The principles derived from this analysis are broadly applicable to the design of kinase inhibitors based on the 3-aminopyrazole core.

The 3-aminopyrazole moiety is recognized as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an excellent starting point for designing potent and selective inhibitors. The PCTAIRE subfamily of CDKs, including CDK16, are implicated in various diseases, including cancer, making them attractive therapeutic targets.[1]

The Core Scaffold and General Synthesis Strategy

The general approach to synthesizing the target kinase inhibitors involves a multi-step process, beginning with the construction of the substituted pyrazole core, followed by the addition of a pyrimidine moiety and subsequent functionalization. The core structure consists of an N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold.

A key synthetic route involves the nucleophilic substitution of a substituted 3-aminopyrazole with a pyrimidine derivative under basic conditions.[1] This is followed by a second nucleophilic substitution to introduce various linkers and functional groups.[1]

Experimental Workflow: Synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives

G A 5-cyclopropyl-1H-pyrazole-3-amine C Nucleophilic Substitution (Basic conditions) A->C B Pyrimidine derivative B->C D N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate C->D F Second Nucleophilic Substitution (Microwave or Acid Catalysis) D->F E Linker precursor E->F G Final Kinase Inhibitor F->G G cluster_0 G2 Phase cluster_1 M Phase CDK16 CDK16/ Cyclin Y Progression G2/M Transition CDK16->Progression Promotes Mitosis Mitosis Inhibitor Compound 43d (Selective Inhibitor) Inhibitor->CDK16 Progression->Mitosis

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of Novel 5-((benzyloxy)methyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] Their versatility allows them to interact with a wide array of biological targets, with a significant number of pyrazole-containing drugs functioning as kinase inhibitors.[1][4][5][6]

This guide focuses on a specific chemical class: 5-((benzyloxy)methyl)-1H-pyrazol-3-amine derivatives. Given the established anticancer potential of pyrazole-based compounds,[7][8] a logical starting point for evaluating new derivatives is to assess their cytotoxic and anti-proliferative effects against cancer cell lines.

The objective of this guide is to provide a robust, multi-tiered in vitro assay strategy to objectively compare the efficacy of novel derivatives from this class. We will move from a broad primary screen to more specific, mechanistic assays, allowing for a comprehensive understanding of each compound's biological activity. This approach ensures that we not only identify potent compounds but also begin to understand their mechanism of action.

The Comparative Assay Strategy: A Tiered Approach

A successful in vitro comparison does not rely on a single assay. Instead, it employs a strategic workflow that funnels compounds from broad screening to detailed mechanistic studies. This ensures efficient use of resources and builds a comprehensive profile for each derivative.

Our strategy is divided into two phases:

  • Phase 1: Primary Cytotoxicity Screening. This initial phase aims to quickly assess the general cytotoxic or anti-proliferative effect of each derivative across a range of concentrations to determine its potency (IC50).

  • Phase 2: Mechanistic Elucidation. Based on the results from Phase 1, this phase uses more specific assays to investigate how the most potent compounds exert their effects. We will focus on two common anticancer mechanisms: induction of apoptosis and disruption of microtubule dynamics.

G cluster_0 Experimental Workflow A Compound Library (5 Pyrazole Derivatives) B Cancer Cell Line Culture (e.g., MCF-7, A549) A->B Prepare stock solutions C Phase 1: MTT Cytotoxicity Assay (7-point dose-response) B->C Treat cells D Data Analysis (Calculate IC50 Values) C->D Measure absorbance E Hit Prioritization (Select most potent derivatives) D->E Rank compounds by potency F Phase 2: Mechanistic Assays E->F G Caspase-3 Activity Assay (Apoptosis) F->G Mechanism 1 H Tubulin Polymerization Assay (Cytoskeleton) F->H Mechanism 2 I Comprehensive Efficacy Profile (Synthesize all data) G->I Integrate results H->I Integrate results

Caption: Overall workflow for comparing pyrazole derivative efficacy.

Phase 1: Primary Screening - The MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[9]

The primary goal here is to determine the half-maximal inhibitory concentration (IC50) for each derivative—the concentration at which 50% of cell viability is inhibited. This is a key metric for comparing potency.

Detailed Protocol: MTT Assay

Materials and Equipment:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well plates

  • This compound derivatives

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[10]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of each pyrazole derivative in culture medium. A typical 7-point dilution series might range from 200 µM to 1.56 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well. It is crucial to perform each treatment in triplicate or quadruplicate for statistical validity.

  • Incubation: Return the plate to the incubator for a defined exposure period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[10] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value for each derivative.

Phase 2: Mechanistic Elucidation Assays

After identifying the most potent derivatives from the primary screen, the next critical step is to investigate their potential mechanism of action. Based on the known biological activities of pyrazole compounds, we propose two key assays.[7][14]

A. Apoptosis Induction: Caspase-3 Activity Assay

Apoptosis, or programmed cell death, is a common pathway targeted by anticancer drugs.[7] Caspases are a family of proteases that are critical mediators of this process.[15] Caspase-3 is a key "executioner" caspase; its activation leads to the cleavage of critical cellular proteins and the morphological changes characteristic of apoptosis.[16] A colorimetric assay can quantify Caspase-3 activity.

Principle: This assay uses a peptide substrate (Ac-DEVD-pNA) that is specifically recognized and cleaved by active Caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which has a high absorbance at 405 nm. The amount of pNA produced is directly proportional to the Caspase-3 activity in the cell lysate.[15]

Detailed Protocol: Caspase-3 Colorimetric Assay

Materials and Equipment:

  • Cells treated with pyrazole derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Positive control (e.g., cells treated with staurosporine or camptothecin).

  • Chilled Cell Lysis Buffer.

  • 2x Reaction Buffer.

  • Caspase-3 substrate (DEVD-pNA, 4 mM stock).

  • DTT (1 M stock).

  • Microcentrifuge.

  • 96-well plate.

  • Microplate reader (absorbance at 405 nm).

Procedure:

  • Cell Lysis: Induce apoptosis in cells by treating with the pyrazole derivatives. Pellet 3-5 x 10^6 cells by centrifugation.[17]

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17]

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading in the assay. Dilute lysates to a final concentration of 1-3 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of each cell lysate per well.

  • Prepare a master mix of 2x Reaction Buffer with 10 mM DTT. Add 50 µL of this mix to each well.[17]

  • Reaction Initiation: Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm.

Data Interpretation: Compare the absorbance values of derivative-treated samples to the untreated control. A significant increase in absorbance indicates the activation of Caspase-3 and induction of apoptosis.

G cluster_1 Simplified Apoptosis Pathway Stimulus Anticancer Compound (e.g., Pyrazole Derivative) Casp9 Initiator Caspases (e.g., Caspase-9) Stimulus->Casp9 Activates Casp3 Executioner Caspase-3 (Inactive) Casp9->Casp3 Cleaves & Activates Casp3_A Caspase-3 (Active) Substrates Cellular Substrates (e.g., PARP) Casp3_A->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Caption: Role of Caspase-3 as an executioner in apoptosis.

B. Cytoskeletal Disruption: Tubulin Polymerization Assay

Microtubules, polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton involved in cell division, structure, and transport. Many successful anticancer drugs (e.g., paclitaxel, vinca alkaloids) function by disrupting tubulin polymerization dynamics. Some pyrazole compounds have been shown to have antimitotic effects, suggesting tubulin as a potential target.[14]

Principle: This cell-free assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process is monitored by measuring the increase in light scattering (absorbance at 340 nm) as microtubules form.[18] Inhibitors will suppress this increase, while enhancers will accelerate it.

Detailed Protocol: Tubulin Polymerization Assay

Materials and Equipment:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (for promoting polymerization)

  • Pyrazole derivatives

  • Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • Temperature-controlled microplate reader (340 nm)

  • Ice bucket and 37°C water bath

Procedure:

  • Reagent Preparation: All reagents and tubulin should be kept on ice to prevent premature polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. A standard reaction contains tubulin (e.g., 3 mg/mL final concentration), buffer, GTP (1 mM final), and glycerol.[18][19]

  • Add the pyrazole derivatives at various concentrations to the appropriate wells. Include wells for vehicle control, a positive inhibitor (Nocodazole), and a positive enhancer (Paclitaxel).

  • Polymerization Initiation: Place the 96-well plate into a microplate reader pre-warmed to 37°C. This temperature shift is critical for initiating polymerization.[18]

  • Data Acquisition: Immediately begin recording the absorbance at 340 nm every minute for 60 minutes.

Data Interpretation:

  • Plot absorbance (OD 340 nm) versus time for each condition.

  • Inhibition: A derivative that inhibits tubulin polymerization will result in a curve with a lower slope (Vmax) and a lower final plateau compared to the vehicle control.

  • Enhancement: A derivative that enhances polymerization will show a curve with a steeper slope and potentially a higher plateau.

  • Compare the curves generated by the test compounds to those of the vehicle, Nocodazole, and Paclitaxel to classify their activity.

Data Synthesis and Comparative Analysis

To effectively compare the derivatives, all quantitative data should be summarized in a clear, concise table. This allows for at-a-glance identification of the most promising candidates and highlights structure-activity relationships.

Derivative IDStructure ModificationMTT IC50 (µM) on MCF-7 CellsCaspase-3 Activity (Fold Change vs. Control at IC50)Tubulin Polymerization Effect (at 10 µM)Overall Efficacy Rank
PD-01 -H15.2 ± 1.81.5 ± 0.2No significant effect4
PD-02 -Cl5.8 ± 0.73.8 ± 0.4No significant effect2
PD-03 -OCH3> 501.1 ± 0.1No significant effect5
PD-04 -CF32.1 ± 0.34.5 ± 0.5No significant effect1
PD-05 -NO28.9 ± 1.11.2 ± 0.2Strong Inhibition3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • PD-04 emerges as the most potent derivative in the cytotoxicity assay, with the lowest IC50 value. Its efficacy is strongly correlated with the induction of apoptosis, as shown by the significant increase in Caspase-3 activity.

  • PD-02 is also a promising hit, showing good cytotoxicity and a clear apoptotic mechanism.

  • PD-05 is moderately cytotoxic but appears to act through a different mechanism. While it does not strongly induce apoptosis, its potent inhibition of tubulin polymerization identifies it as a compound of interest for further investigation into antimitotic activity.

  • PD-01 and PD-03 show weak or no activity in this panel of assays and would be deprioritized.

Conclusion

This structured, multi-assay approach provides a robust framework for comparing the in vitro efficacy of novel this compound derivatives. By integrating a primary cytotoxicity screen with targeted mechanistic assays, researchers can move beyond simple potency rankings to develop a more nuanced understanding of each compound's biological profile. This method facilitates the identification of lead candidates with desirable mechanisms of action, such as apoptosis induction or cytoskeletal disruption, thereby accelerating the early stages of the drug discovery pipeline.

References

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Available at: [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) - Hölzel Biotech. Available at: [Link]

  • Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds - MDPI. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. - AACR Journals. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed. Available at: [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. Available at: [Link]

  • ApoAlert Caspase Colorimetric Assay Kits User Manual - Takara Bio. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds -.:: Natural Sciences Publishing ::. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Kinase Inhibitors Based on the 3-Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminopyrazole ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for the development of protein kinase inhibitors.[1] Its ability to act as an adenine-mimetic pharmacophore allows it to form crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket, making it a robust starting point for inhibitor design.[1] However, the true measure of a successful kinase inhibitor lies not just in its potency but in its selectivity. The human kinome comprises over 500 members, many with highly conserved ATP-binding sites, creating a significant challenge in developing inhibitors that act precisely on the intended target without causing a cascade of off-target effects.[2]

This guide provides an in-depth comparison of the selectivity profiles of various 3-aminopyrazole-based inhibitors. We will delve into the critical experimental methodologies used to assess this selectivity, explaining the causality behind procedural choices and providing actionable protocols for your own research. Our focus is on building a self-validating system of inquiry, from broad biochemical screens to definitive cellular target engagement, ensuring the data you generate is both accurate and translatable.

Comparative Selectivity: The Impact of Subtle Scaffolding Changes

The versatility of the 3-aminopyrazole scaffold is a double-edged sword. While it provides a solid anchor in the kinase hinge region, minor chemical modifications elsewhere on the molecule can dramatically shift its selectivity profile from highly specific to broadly promiscuous.[3] This structural flexibility can be exploited by medicinal chemists to fine-tune an inhibitor's activity.

For instance, a promiscuous inhibitor might owe its broad activity to a flexible linker that allows it to adopt different conformations to fit into various kinase active sites.[3][4] Conversely, highly selective inhibitors often incorporate rigid structural elements or moieties that exploit unique features of the target kinase's binding pocket, creating favorable interactions that are absent in other kinases.

Below is a comparative summary of notable 3-aminopyrazole-based inhibitors, illustrating the diverse selectivity profiles that can be achieved.

InhibitorPrimary Target(s)Key Off-Targets / Selectivity NotesRepresentative IC50 / Kd Values
Tozasertib (VX-680) Aurora A, B, CPan-Aurora inhibitor. Also inhibits other kinases like Abl.[5]Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM[6]
Gandotinib (LY2784544) JAK2Designed for improved selectivity for JAK2 over other JAK family members, particularly JAK3.[1]Data specific to selectivity ratios (e.g., JAK2 vs JAK3) are key development metrics.
JNK3 Inhibitor (SR-4326) JNK3Demonstrates significant isoform selectivity against JNK1 (18.5-fold) and high selectivity against the closely related p38α kinase.[7]JNK3 IC50 values are in the nanomolar range, with much higher values for JNK1 and p38α.[7]
FGFR Inhibitor (Compound 6) FGFR1/2/3 (WT & Mutant)Active against gatekeeper mutant versions (e.g., FGFR2-V564F). Shows some selectivity against FGFR4.[8]Sub-nanomolar potency against WT and gatekeeper mutant FGFR2/3 cell lines.[8]
Promiscuous Inhibitor (Compound 1) CDK2, CDK5, JNK3Binds to a wide range of kinases. Flexibility in the binding pocket is a potential reason for its promiscuity.[3]Kd values: CDK2 (4.6 nM), JNK3 (26.1 nM), CDK5 (27.6 nM).[3]

Methodologies for Profiling Kinase Inhibitor Selectivity

A robust assessment of selectivity requires a multi-tiered approach, beginning with broad, high-throughput in vitro methods and progressing to more physiologically relevant cellular assays. This progression is critical because potent biochemical activity does not always translate to cellular efficacy.[9]

Tier 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are the first-line strategy for evaluating an inhibitor's potency and selectivity against a panel of purified kinases.[2][10] They provide a clean, direct measure of enzyme inhibition without the complexities of a cellular environment.

  • Radiometric Assays (The Gold Standard): These assays, such as the HotSpot™ platform, directly measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a peptide or protein substrate.[11][12][13] Their primary advantage is high sensitivity and a direct, unambiguous readout of catalytic activity, making them less prone to compound interference.[14][15]

  • Luminescence-Based Assays: Platforms like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[14] These assays are non-radioactive, easily automated for high-throughput screening, and have become a dominant format in drug discovery.[14]

  • Competition Binding Assays: Unlike activity assays, these platforms (e.g., KINOMEscan®) measure the binding affinity (Dissociation constant, Kd) of a compound to a large panel of kinases.[16][17] An immobilized ligand competes with the test compound for binding to the kinase active site. This method is independent of ATP concentration and can identify inhibitors regardless of their mechanism of action (e.g., Type I or Type II).[17] The results are often visualized using a TREEspot® map, which graphically represents the inhibitor's interactions across the kinome.[17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (3-Aminopyrazole Derivative) Incubation Incubate Compound with each Kinase Compound->Incubation KinasePanel Kinase Panel (e.g., >400 kinases) KinasePanel->Incubation Reaction Initiate Kinase Reaction (Add ATP & Substrate) Incubation->Reaction Detection Detect Signal (e.g., Radioactivity, Luminescence, Binding) Reaction->Detection Quantify Quantify Inhibition (%) or Binding Affinity (Kd) Detection->Quantify Profile Generate Selectivity Profile (e.g., TREEspot®) Quantify->Profile IC50 Determine IC50/Kd for Hits Quantify->IC50 For significant hits

Caption: Workflow for biochemical kinase selectivity profiling.

Causality: This protocol is designed to determine the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—under conditions of initial velocity. Using an ATP concentration near the KM value for each kinase allows for a more standardized comparison of inhibitor potency across different enzymes.[18]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the 3-aminopyrazole inhibitor in DMSO, then dilute further into the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent-induced inhibition.

    • Prepare a solution containing the specific peptide/protein substrate and [γ-³³P]ATP in kinase buffer. The ATP concentration should be at or near the KM for the target kinase.

  • Assay Execution:

    • In a 96-well plate, add 10 µL of the diluted inhibitor solution to each well. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without kinase as a background control.

    • Add 20 µL of the purified kinase enzyme, diluted in kinase buffer, to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the phosphorylation reaction by adding 20 µL of the substrate/[γ-³³P]ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay (substrate turnover <20%).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will be washed away.

    • Wash the filter mat multiple times with 0.75% phosphoric acid.

    • Allow the mat to dry completely, then add scintillant and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Assays for Target Engagement & Functional Effect

Positive "hits" from biochemical screens must be validated in a cellular context. Cellular assays are indispensable for confirming that a compound can penetrate the cell membrane, engage its intended target in the presence of high endogenous ATP concentrations, and exert a functional effect on a signaling pathway.[9][19]

  • Cellular Phosphorylation Assays (Western Blot): This is a direct method to assess the functional consequence of kinase inhibition within the cell. By treating cells with the inhibitor and then lysing them, you can use phospho-specific antibodies to measure the phosphorylation status of a known downstream substrate of the target kinase.[5][20] A reduction in substrate phosphorylation provides strong evidence of on-target activity.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method that directly confirms target engagement in intact cells or tissue lysates.[21][22] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's folded structure, increasing its resistance to heat-induced denaturation.[23] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, providing definitive proof of a direct physical interaction.[21][23]

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_detect Detection & Analysis Cells Culture Intact Cells Treat Treat cells with Inhibitor or DMSO (vehicle) Cells->Treat Harvest Harvest & Lyse Cells Treat->Harvest Aliquot Aliquot Lysates Harvest->Aliquot Heat Heat Aliquots across a Temperature Gradient Aliquot->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Analyze by Western Blot for Target Protein Collect->WB Curve Plot Melt Curve & Identify Thermal Shift WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Causality: This protocol verifies direct binding of the inhibitor to its target inside the cell. The key step is the thermal challenge; unbound proteins will denature and precipitate at lower temperatures than inhibitor-bound, stabilized proteins. The subsequent centrifugation physically separates the evidence (soluble protein) from the background (precipitated protein).

  • Cell Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat the cells with the 3-aminopyrazole inhibitor at the desired concentration (e.g., 10x the cellular EC50) or with DMSO as a vehicle control. Incubate for 1-2 hours under normal culture conditions to allow for cell penetration and target binding.

  • Lysate Preparation:

    • Harvest the cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of flash-freezing in liquid nitrogen followed by thawing at 37°C) to release the cellular proteins.

  • Thermal Challenge:

    • Clear the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

    • Aliquot the resulting supernatant into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[22]

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[24]

  • Detection by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Denature the protein samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase.

    • Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the inhibitor-treated and DMSO-treated samples.

    • Normalize the data to the lowest temperature point (e.g., 40°C).

    • Plot the percentage of soluble protein remaining versus temperature to generate "melting curves." A shift of the curve to the right for the inhibitor-treated sample indicates target stabilization and confirms engagement.

Interpreting Data and Mitigating Off-Target Effects

Even highly selective compounds may interact with unintended kinases.[25] A comprehensive selectivity assessment involves not only identifying these off-targets but also understanding the potential biological consequences.

Logic for Investigating Off-Target Effects

G cluster_observe Observation cluster_validate Validation cluster_action Action Observe Unexpected Phenotype in Cellular Assay or Off-Target Hit in Kinome Scan DoseResponse Perform Dose-Response? (EC50 vs IC50) Observe->DoseResponse Downstream Check Downstream Signaling of Suspected Off-Target (Western Blot) DoseResponse->Downstream CETSA_OffTarget Confirm Direct Binding to Off-Target (CETSA) Downstream->CETSA_OffTarget SAR Rational Design (SAR) to Engineer Out Off-Target Activity CETSA_OffTarget->SAR If off-target effect is confirmed & problematic Tool Use as a Tool Compound with Known Limitations CETSA_OffTarget->Tool If off-target effect is understood & acceptable

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine. While this specific molecule may lack extensive, direct regulatory documentation, we can establish a robust and safe disposal plan by applying established principles of chemical safety and leveraging data from structurally similar compounds. This process is grounded in the regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Characterization

The foundational principle of safe disposal is a thorough understanding of the chemical's hazards. For this compound, we must infer its hazard profile from its parent structure, pyrazol-3-ylamine, and the general characteristics of pyrazole derivatives.

A Safety Data Sheet (SDS) for the closely related compound, Pyrazol-3-ylamine, indicates it is a corrosive material that can cause burns to the skin, eyes, and upper digestive and respiratory tracts.[1] It is also classified as harmful if swallowed or inhaled.[1] The addition of the benzyloxymethyl group does not diminish these core hazards. Furthermore, pyrazole-based compounds are known for their wide range of biological activities, which necessitates a cautious approach to prevent their release into the environment.[2]

Inferred Hazard Profile Summary

Hazard TypeDescriptionPrimary ConcernSource
Acute Toxicity Harmful if swallowed or inhaled.Personnel Exposure[1]
Corrosivity Causes burns to eyes, skin, and mucous membranes.Personnel Safety[1]
Skin/Eye Irritation Causes serious eye irritation and skin irritation.Personnel Exposure[3]
Environmental Long-term effects of many pharmaceutical compounds on aquatic ecosystems are not fully understood, warranting a precautionary approach.Environmental Contamination[2]

Given these characteristics, this compound must be managed as a regulated hazardous waste . Drain disposal is strictly prohibited.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures compliance with EPA and OSHA standards and prioritizes the safety of laboratory personnel.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Disposal gen Waste Generated (Solid, Liquid, or Contaminated Material) assess Assess Hazards (Based on SDS of Analogues) -> Treat as Hazardous Waste gen->assess segregate Segregate from Incompatible Wastes (e.g., Acids, Strong Oxidizers) assess->segregate contain Place in a Labeled, Compatible, and Sealed Waste Container segregate->contain saa Store in Designated Satellite Accumulation Area (SAA) contain->saa pickup Request Pickup from Institutional Environmental Health & Safety (EHS) saa->pickup final_disp Final Disposal by Licensed Facility pickup->final_disp

Caption: Disposal workflow for this compound.

  • Waste Determination and Segregation:

    • Causality: Based on the inferred corrosive and toxic properties, all waste streams containing this compound are designated as hazardous waste.

    • Procedure:

      • Do not mix this waste with other waste streams, especially strong acids or oxidizing agents, to prevent potentially violent reactions.[4]

      • Collect solid waste (unused powder) and liquid waste (solutions) in separate, dedicated containers.

  • Proper Containment:

    • Causality: Proper containment is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to prevent leaks and spills.

    • Procedure:

      • Select a waste container that is in good condition and chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) container is suitable.

      • The container must be kept securely capped at all times, except when actively adding waste.[5] Leaving a funnel in the container is a common violation and is not permitted.[5]

      • Do not fill the container to more than 90% of its capacity to allow for expansion.[6]

  • Accurate Labeling:

    • Causality: OSHA's Hazard Communication Standard and EPA regulations require clear labeling to inform personnel of the container's contents and associated hazards.[7][8][9]

    • Procedure:

      • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

      • The label must include the words "Hazardous Waste" .[9]

      • Clearly write out the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]

      • List all constituents by percentage, including solvents.

      • Indicate the relevant hazards (e.g., Corrosive, Toxic).

  • Satellite Accumulation:

    • Causality: EPA regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[4][10]

    • Procedure:

      • Store the labeled, sealed waste container at or near the point of generation and under the control of laboratory personnel.[5]

      • Ensure the SAA is away from drains and incompatible materials.

  • Disposal and Record Keeping:

    • Causality: Final disposal must be handled by a licensed hazardous waste vendor to ensure environmental protection and regulatory compliance.

    • Procedure:

      • Once the waste container is full (or you are finished with the process), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[11]

      • Maintain accurate records of the chemical's disposal, including the name, quantity, and date, as part of your laboratory's chemical inventory and hygiene plan.[2]

Part 3: Managing Contaminated Materials and Spills

Empty Containers: Empty containers that held this compound are still considered hazardous waste.

  • Protocol: Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).[2] Collect all three rinsate portions as hazardous liquid waste in your designated container. After rinsing, deface the original label and dispose of the container according to your institutional policy, which may allow for disposal in regular trash or require it to be handled as chemical waste.

Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, or absorbent pads that are contaminated with the compound must be disposed of as solid hazardous waste.

  • Protocol: Collect these items in a designated, sealed bag or container. Label it clearly as "Solid Hazardous Waste" with the chemical name.

Spill Cleanup:

  • Protocol:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Use a chemical absorbent material appropriate for powders or liquids to contain the spill.

    • Carefully collect the absorbed material and contaminated cleanup supplies into a sealed container.

    • Label the container as hazardous waste, detailing the spilled chemical and the absorbent used.

    • Arrange for pickup through your EHS office.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, building a foundation of trust and safety in your laboratory operations.

References

  • Proper Disposal of Disuprazole: A Guide for Labor
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Safety Guidance.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • Laboratory Waste Management: The New Regulations.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH) Office of Research Services.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet for Pyrazol-3-ylamine. Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. While novel compounds like 5-((Benzyloxy)methyl)-1H-pyrazol-3-amine hold the promise of therapeutic breakthroughs, they also present unknown risks. This guide provides a comprehensive framework for the essential personal protective equipment (PPE) and handling procedures for this compound. As a Senior Application Scientist, my aim is to instill a deep understanding of why each safety measure is critical, fostering a culture of proactive safety and scientific integrity.

This document is structured to be a practical, immediate resource for laboratory personnel. It moves beyond a simple checklist to explain the rationale behind each recommendation, grounded in the known hazards of structurally similar molecules.

Hazard Analysis: Deducing Risk from Chemical Kinship

Structural Analogs and Their Known Hazards:

CompoundKey Hazards
1-Phenyl-3-methyl-5-pyrazolone Harmful if swallowed, causes serious eye irritation.[1][2]
3-Amino-1-methyl-1H-pyrazole Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
5-Methyl-1H-pyrazol-3-amine Causes skin and serious eye irritation.[4]
Aminopyrine (a pyrazolone) Can form carcinogenic nitrosamines.[5]
1-Methyl-1H-pyrazole-5-carboxamides Some derivatives have shown unexpected acute mammalian toxicity by inhibiting mitochondrial respiration.[6]

Based on these analogs, it is prudent to assume that this compound is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. The presence of the amine group also suggests that specialized glove selection is necessary.

The Multi-Layered Defense: Your PPE Arsenal

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The following PPE is the minimum requirement for any work with this compound.

Primary Protection: Body and Respiratory
  • Laboratory Coat: A clean, flame-resistant lab coat must be worn at all times. It should be fully buttoned to protect your clothing and skin from potential splashes.[8][9]

  • Respiratory Protection: While a fume hood is the primary engineering control, for situations with a higher risk of aerosolization (e.g., weighing fine powders outside of a containment enclosure), a respirator may be necessary. The use of respirators must be part of a formal respiratory protection program.[8][9][10]

Eye and Face Protection: A Non-Negotiable Barrier
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, and vapors.[8][11]

  • Face Shield: When there is a significant risk of splashing, such as during the transfer of larger volumes or when a reaction is highly exothermic, a face shield must be worn in addition to chemical splash goggles.[8][11]

Hand Protection: The Critical Interface

The presence of an amine and an ether functional group in the target molecule requires careful glove selection. Nitrile gloves, a common choice in laboratories, offer poor resistance to many amines and ethers.[12][13] Therefore, a more robust hand protection strategy is essential.

  • Double Gloving: This is a mandatory practice when handling this compound.[7][11]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A glove with higher chemical resistance. Options include:

      • Thicker Nitrile Gloves (e.g., 8-10 mil): Suitable for short-duration tasks with a low risk of significant splashes.

      • Neoprene or Butyl Rubber Gloves: Recommended for longer duration work or when there is a higher potential for direct contact.

  • Glove Change Protocol: Gloves must be changed immediately if they come into contact with the chemical.[13] It is also good practice to change gloves frequently to prevent the spread of contamination.[9]

Glove Selection Logic:

Start Task Assessment Incidental_Contact Incidental Contact (e.g., weighing, small transfers) Start->Incidental_Contact Low Splash Risk Extended_Contact Extended Contact (e.g., synthesis, purification) Start->Extended_Contact High Splash Risk Double_Nitrile Double Nitrile Gloves (Inner: standard, Outer: >8 mil) Incidental_Contact->Double_Nitrile Neoprene_Butyl Neoprene or Butyl Rubber over Nitrile Extended_Contact->Neoprene_Butyl

Caption: PPE Glove Selection Workflow

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Chemical Splash Goggles

  • Face Shield (if required)

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of your now bare hand under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove using the same technique as the outer gloves.

  • Wash Hands: Thoroughly wash your hands with soap and water.

End of Lifecycle: Waste Disposal

  • Contaminated PPE: All disposable PPE, including gloves, must be disposed of as hazardous chemical waste. Place them in a designated, sealed waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of according to your institution's hazardous waste guidelines. Do not pour down the drain. Contaminated labware should be decontaminated or disposed of as hazardous waste.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

By adhering to these guidelines, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Uline. (n.d.). Chemical Resistant Glove Guide.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • International Enviroguard. (2023, December 14).
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.
  • Labbox. (n.d.).
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.).
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific. (n.d.).
  • University of Colorado Boulder Environmental Health and Safety. (n.d.).
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • King Abdullah University of Science and Technology. (n.d.). Personal Protective Equipment (PPE)
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(3), 1599-1611.
  • Swarthmore College Environmental Health and Safety. (n.d.).
  • BLDpharm. (n.d.). 5-(Benzyloxy)-3-ethyl-1-methyl-1h-pyrazol-4-amine.
  • Fisher Scientific. (2023, August 24).
  • BLDpharm. (n.d.). This compound.
  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(7), 3499-3503.
  • MedchemExpress. (n.d.). 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-.
  • Global Substance Registration System. (n.d.). 5-METHYL-1H-PYRAZOLE-3-AMINE.
  • MCE. (2026, January 12). 5-(benzyloxymethyl)-1H-pyrazol-3-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-((Benzyloxy)methyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.